2''-O-Galloylhyperin
Description
2'-O-galloylhyperin has been reported in Euphorbia lunulata, Euphorbia esula, and other organisms with data available.
isolated from Pyrola calliantha
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWEUQZDRUMRE-UNZYZCBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971993 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53209-27-1, 56552-82-0 | |
| Record name | 2′′-O-Galloylhyperin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2''-Galloylhyperin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Occurrence and Distribution of 2''-O-Galloylhyperin: A Technical Guide for Researchers
This guide provides an in-depth exploration of 2''-O-Galloylhyperin, a significant flavonoid glycoside, for researchers, scientists, and professionals in drug development. We will delve into its natural origins, geographical spread, biosynthetic pathways, and the methodologies for its extraction and characterization, offering a comprehensive resource for its scientific investigation and potential therapeutic applications.
Part 1: Natural Sources and Phytogeographical Distribution
This compound is a specialized metabolite found across a diverse range of plant families, indicating a convergent evolution of its biosynthetic pathway. Its presence is particularly notable in species valued in traditional medicine, which has spurred contemporary scientific interest in its pharmacological properties.
Principal Botanical Sources
The compound has been identified in several plant genera, with a significant concentration in the Pyrolaceae, Hypericaceae, and Euphorbiaceae families. More recent studies have expanded its known distribution to other families, including Aceraceae, Droseraceae, Anacardiaceae, and Coriariaceae. A summary of prominent plant sources is provided in Table 1.
| Family | Genus | Species | Common Name(s) | Geographical Distribution | Reference(s) |
| Pyrolaceae | Pyrola | P. calliantha | Beautiful-flowered Wintergreen | Temperate and cold temperate zones of the Northern Hemisphere, particularly in China.[1][2][3] | [1][2] |
| P. incarnata | Flesh-pink Wintergreen | Widespread in China and other parts of the Northern Hemisphere.[1][3][4][5] | [1][5] | ||
| P. decorata | Decorated Wintergreen | Exclusively distributed in China.[3][4] | [3] | ||
| Hypericaceae | Hypericum | H. annulatum | - | - | [6] |
| H. perforatum | St. John's Wort | Native to Europe and Asia, now widely naturalized globally. | [7] | ||
| Euphorbiaceae | Euphorbia | E. lunulata | - | - | [8] |
| E. esula | Leafy Spurge | Native to Europe and temperate Asia. | [8] | ||
| Aceraceae | Acer | A. saccharinum | Silver Maple | Eastern and central North America. | [9] |
| Droseraceae | Drosera | D. rotundifolia | Round-leaved Sundew | Circumboreal distribution throughout the Northern Hemisphere. | [10] |
| Anacardiaceae | Dracontomelon | D. dao | Dao, Pacific Walnut | Southeast Asia, including the Philippines, Thailand, Myanmar, Cambodia, and southern China.[11][12] | [11][12] |
| Coriariaceae | Coriaria | C. intermedia | - | Philippines | [12][13] |
Table 1: Prominent Natural Sources of this compound. This table is a curated summary and not exhaustive of all potential sources.
The distribution of these plants spans a wide array of ecosystems, from the temperate forests of the Northern Hemisphere, home to Pyrola and Acer species, to the tropical regions of Southeast Asia where Dracontomelon dao thrives. This broad distribution suggests that the genetic machinery for producing this compound has been retained or has evolved independently in disparate plant lineages, likely as a response to similar environmental pressures that necessitate the production of this protective flavonoid.
Part 2: Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-established flavonoid pathway, a branch of the phenylpropanoid pathway. This intricate metabolic network is responsible for the production of a vast array of plant secondary metabolites. The formation of this compound involves the core flavonoid skeleton, which is subsequently glycosylated and then acylated with a galloyl moiety.
The Phenylpropanoid and Flavonoid Pathways
The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate serves as a crucial entry point into the flavonoid pathway. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently facilitates the stereospecific isomerization of the chalcone into (2S)-naringenin, a key flavanone intermediate.
From naringenin, a series of hydroxylations and glycosylations occur to produce hyperin (quercetin-3-O-galactoside). The final and defining step in the biosynthesis of this compound is the galloylation of the hyperin molecule.
The Galloylation Step
While the specific enzyme responsible for the galloylation of hyperin at the 2''-position of the galactose sugar has not been definitively characterized in all producer species, it is presumed to be a type of acyltransferase. This enzyme would catalyze the transfer of a galloyl group from an activated donor molecule, such as galloyl-CoA or 1-O-galloyl-β-D-glucose, to the 2''-hydroxyl group of the galactose moiety of hyperin.
Figure 1: Putative Biosynthetic Pathway of this compound.
Part 3: Methodologies for Extraction, Isolation, and Characterization
The successful investigation of this compound is contingent upon robust and efficient methods for its extraction from plant matrices, followed by its purification and structural elucidation.
Extraction Protocols
A variety of extraction techniques have been employed to isolate this compound, with the choice of method often depending on the plant material and the desired scale of extraction. Modern, technology-assisted methods have shown promise in improving extraction efficiency and reducing processing times.
This method combines mechanical homogenization with negative pressure cavitation to enhance the disruption of plant cell walls and the subsequent release of intracellular metabolites.
Step-by-Step Protocol:
-
Sample Preparation: Air-dry the whole plant of Pyrola incarnata and grind it into a coarse powder.
-
Homogenization: Suspend the powdered plant material in 60% aqueous ethanol at a liquid-to-solid ratio of 30:1 (mL/g). Homogenize the suspension for 120 seconds.
-
Negative Pressure Cavitation Extraction: Transfer the homogenate to the extraction vessel. Apply a negative pressure of -0.05 MPa and maintain the temperature at 50°C.
-
Extraction Duration: Conduct the extraction for 25 minutes with continuous stirring.
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure to yield the crude extract.
This technique utilizes the synergistic effects of microwave irradiation and negative pressure cavitation to accelerate the extraction process.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material of Pyrola incarnata as described for HNPCE.
-
Solvent and Ratio: Suspend the powdered material in 55% aqueous ethanol at a liquid-to-solid ratio of 30:1 (mL/g).
-
Extraction Conditions: Place the suspension in a microwave extractor equipped with a negative pressure system. Apply a microwave power of 700 W and a negative pressure of -0.05 MPa. Set the extraction temperature to 50°C.
-
Extraction Time: Irradiate the sample for 12 minutes.
-
Post-Extraction Processing: Filter the extract and concentrate it using a rotary evaporator.
Isolation and Purification
Following extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to chromatographic techniques to isolate this compound.
Reversed-phase HPLC is the most common method for the purification of this compound.
Typical HPLC Parameters:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution system consisting of (A) 0.1% formic acid in water and (B) acetonitrile is effective.
-
Gradient Program: A common gradient is to start with a low percentage of acetonitrile (e.g., 10-20%) and gradually increase it over 20-30 minutes to 30-50%.
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.
-
Detection: UV detection at 280 nm is suitable for monitoring the elution of phenolic compounds, including this compound.
Analytical Characterization
Once isolated, the purity and structure of this compound must be confirmed using a combination of spectroscopic techniques.
LC-MS/MS is a powerful tool for the identification and structural elucidation of this compound in complex mixtures and for confirming the identity of the purified compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Fragmentation of this precursor ion in the MS/MS experiment will yield characteristic product ions corresponding to the loss of the galloyl group, the galactose moiety, and cleavages within the quercetin backbone.
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural determination of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quercetin and galloyl moieties, as well as the anomeric proton and other sugar protons of the galactose unit. The downfield shift of the H-2'' proton of the galactose is a key indicator of the galloylation at that position. ¹³C NMR provides information on all the carbon atoms in the molecule, further confirming the structure.
Figure 2: General Experimental Workflow for this compound.
References
-
Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 19(1), 275. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
CAPS. (n.d.). Plant Details: Hypericum annulatum. [Link]
- Google Patents. (n.d.). CN112587540A - Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine.
-
CAPS. (n.d.). Plant Details: Acer saccharinum. [Link]
-
Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. SciSpace. [Link]
-
Wang, P., Gao, C., Guo, N., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]
-
Immunomart. (n.d.). 2"-O-Galloylhyperin. [Link]
-
Duan, M., Zhao, L., Liu, Y., et al. (2015). Homogenate-assisted negative pressure cavitation extraction of active compounds from Pyrola incarnata Fisch. and the extraction kinetics study. Food Chemistry, 188, 451-457. [Link]
-
ResearchGate. (n.d.). Antioxidant and Cytotoxic Activities of Hypericum sp. on Brine Shrimps and Human Cancer Cell Lines. [Link]
-
Biopurify. (n.d.). This compound. [Link]
-
Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. PubMed Central. [Link]
-
Pinheiro, C., et al. (2021). Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae. Journal of Fungi, 7(12), 1073. [Link]
-
Wintsche, A., et al. (2022). Antibiofilm Activity of Sundew Species against Multidrug-Resistant Escherichia coli Strains. International Journal of Molecular Sciences, 23(22), 13720. [Link]
-
De la Cruz, T. E., et al. (2024). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. Frontiers in Pharmacology, 15. [Link]
-
Simultaneous analysis of eight bioactive compounds in danning tablets by high performance liquid chromatography. (2013). Journal of Pharmaceutical Analysis, 3(6), 421-426. [Link]
-
Wang, P., Gao, C., Guo, N., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. [Link]
-
De la Cruz, T. E., et al. (2024). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
ResearchGate. (n.d.). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. [Link]
-
Lee, M. J., et al. (2024). Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. MDPI. [Link]
-
ResearchGate. (n.d.). Location of sampling regions. Insets indicate study sites in each... [Link]
-
ResearchGate. (n.d.). Homogenate-assisted negative pressure cavitation extraction of active compounds from Pyrola incarnata Fisch. and the extraction kinetics study. [Link]
-
COCONUT. (n.d.). CNP0120761.1. [Link]
Sources
- 1. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. The galloyl moiety enhances the inhibitory activity of catechins and theaflavins against α-glucosidase by increasing the polyphenol–enzyme binding interactions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae: Insights into Saltwater Adaptability Mechanisms and Its Biosynthetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Biochemicals - CAT N°: 29086 [bertin-bioreagent.com]
- 12. CNP0120761.1 - COCONUT [coconut.naturalproducts.net]
- 13. 2"-O-Galloylhyperin Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2''-O-Galloylhyperin
Foreword for the Modern Researcher
In the field of natural product chemistry and drug development, the precise understanding of a molecule's architecture is paramount. It is the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide is intended for fellow researchers, scientists, and drug development professionals, offering a deep dive into the chemical intricacies of 2''-O-Galloylhyperin. We will move beyond a superficial overview to dissect its structural components, rationalize its stereochemical configuration, and provide practical, field-proven methodologies for its study. Our approach is grounded in the principles of scientific integrity, providing not just the "what" but the "why" behind the data and protocols. Every claim is substantiated, every protocol is designed for reproducibility, and every piece of data is presented with the clarity required for rigorous scientific application.
Introduction to this compound: A Bioactive Flavonoid Glycoside
This compound is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community.[1][2] It belongs to the flavonol subclass of flavonoids, characterized by a C6-C3-C6 backbone. Structurally, it is an acylated derivative of the well-known flavonol glycoside, hyperin (quercetin-3-O-β-D-galactoside). The defining feature of this compound is the presence of a galloyl moiety ester-linked to the 2''-position of the galactose sugar. This seemingly subtle addition has profound implications for its chemical properties and biological activities.
This compound has been isolated from various plant species, most notably from the genus Pyrola (e.g., Pyrola incarnata and Pyrola decorata) and Euphorbia.[3] Its presence in these traditional medicinal plants has spurred investigations into its pharmacological potential, revealing a spectrum of activities including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] For researchers in drug discovery, this compound represents a compelling lead compound whose efficacy is intrinsically linked to its unique three-dimensional structure.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₄O₁₆ | [3] |
| Molecular Weight | 616.5 g/mol | [3] |
| CAS Number | 53209-27-1 | [3] |
| IUPAC Name | [(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | [3] |
| Natural Sources | Pyrola spp., Euphorbia spp. | [3] |
Elucidation of the Chemical Structure
The structural elucidation of a natural product is a puzzle solved with evidence from multiple analytical techniques. For this compound, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools.
Core Molecular Scaffolds
The structure of this compound is a composite of three distinct chemical entities, as illustrated in the diagram below. Understanding these individual components is the first step in comprehending the molecule as a whole.
Caption: Core chemical components of this compound.
-
Quercetin: This is the aglycone portion, a common flavonol with a 3',4'-dihydroxylated B-ring and hydroxyl groups at positions 3, 5, and 7 of the AC rings. This polyhydroxylated system is a key contributor to the antioxidant properties of the molecule.
-
β-D-Galactose: This hexose sugar is linked to the quercetin core via a glycosidic bond. Its specific stereochemistry is crucial for molecular recognition and interaction with biological targets.
-
Gallic Acid: This phenolic acid is esterified to the galactose moiety. The three adjacent hydroxyl groups on its aromatic ring significantly enhance the molecule's radical-scavenging capabilities.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula and for providing fragmentation data that helps piece the structural puzzle together.
-
Molecular Ion: In negative ion mode electrospray ionization (ESI-MS), this compound typically exhibits a deprotonated molecular ion [M-H]⁻ at an m/z of approximately 615.1. This corresponds to the molecular formula C₂₈H₂₃O₁₆⁻, confirming the elemental composition.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides insight into the molecule's connectivity. The glycosidic and ester bonds are relatively labile and are common points of fragmentation. Key observed fragments include:
-
m/z 463: This fragment corresponds to the loss of the galloyl group (152 Da) from the deprotonated molecule, leaving the hyperin anion [Quercetin-Galactose-H]⁻.
-
m/z 301: This prominent fragment represents the quercetin aglycone anion, resulting from the cleavage of the glycosidic bond and loss of the galloylated galactose moiety (314 Da).
-
| Ion | m/z (Observed) | Formula | Description |
| [M-H]⁻ | 615.0925 | C₂₈H₂₃O₁₆⁻ | Deprotonated molecular ion |
| [M-H-Galloyl]⁻ | 463.0774 | C₂₁H₁₉O₁₂⁻ | Loss of the galloyl group (152 Da) |
| [Quercetin-H]⁻ | 301.0267 | C₁₅H₉O₇⁻ | Quercetin aglycone after glycosidic cleavage |
The fragmentation data is consistent with a structure where a galloyl group is attached to a hyperin (quercetin-galactoside) core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the atomic connectivity and the spatial arrangement of atoms. While a complete, published assignment for this compound is elusive in the current literature, we can perform a rigorous analysis based on the well-documented spectrum of its parent compound, hyperin (quercetin-3-O-β-D-galactoside), and the known effects of galloylation.
2.3.1. NMR Data of Hyperin (Quercetin-3-O-β-D-galactoside)
The following table presents the ¹H and ¹³C NMR chemical shifts for hyperin, which serves as our reference scaffold.
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| Quercetin | ||
| 2 | 157.5 | - |
| 3 | 134.8 | - |
| 4 | 178.9 | - |
| 5 | 162.7 | - |
| 6 | 99.8 | 6.21 (d, 2.0) |
| 7 | 165.8 | - |
| 8 | 94.6 | 6.41 (d, 2.0) |
| 9 | 158.4 | - |
| 10 | 105.1 | - |
| 1' | 122.3 | - |
| 2' | 116.0 | 7.57 (d, 2.2) |
| 3' | 145.9 | - |
| 4' | 149.8 | - |
| 5' | 117.4 | 6.85 (d, 8.5) |
| 6' | 122.9 | 7.56 (dd, 8.5, 2.2) |
| Galactose | ||
| 1'' | 103.5 | 5.38 (d, 7.8) |
| 2'' | 72.4 | 3.82 (dd, 9.8, 7.8) |
| 3'' | 74.5 | 3.52 (dd, 9.8, 3.4) |
| 4'' | 69.2 | 3.83 (d, 3.4) |
| 5'' | 77.1 | 3.65 (t, 6.2) |
| 6'' | 61.5 | 3.69 (m) |
2.3.2. Predicted NMR Spectral Changes upon Galloylation at C-2''
The addition of an acyl group, such as galloyl, to a sugar hydroxyl group induces predictable changes in the NMR spectrum, primarily a significant downfield shift (acylation shift) for the proton and carbon at the site of esterification.
-
¹H NMR: The proton at the acylated position (H-2'') is expected to shift significantly downfield by approximately 1.0-1.5 ppm due to the deshielding effect of the carbonyl group in the ester linkage. Therefore, in this compound, the signal for H-2'', which appears at δ 3.82 in hyperin, would be expected to resonate around δ 4.8-5.3. The adjacent protons (H-1'' and H-3'') would also experience smaller downfield shifts.
-
¹³C NMR: The carbon at the site of acylation (C-2'') will also shift downfield, though typically to a lesser extent than the proton. The adjacent carbons (C-1'' and C-3'') will experience slight upfield shifts.
-
Gallic Acid Signals: New signals will appear in the spectrum corresponding to the galloyl moiety:
-
A singlet in the ¹H NMR spectrum around δ 6.9-7.1, integrating to two protons, for the two equivalent aromatic protons (H-2''' and H-6''').
-
Carbon signals for the galloyl group, including a carbonyl signal around δ 166-168 and aromatic signals in the δ 109-146 range.
-
2.3.3. The Role of 2D NMR in Structural Confirmation
While 1D NMR provides the initial chemical shift data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the structure.
Caption: Key NMR experiments for structural elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon to which it is attached, allowing for the unambiguous assignment of all protonated carbons in the quercetin and sugar moieties.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall connectivity. It reveals correlations between protons and carbons that are two or three bonds apart. The key HMBC correlation that would definitively prove the structure of this compound is a cross-peak between the H-2'' proton of the galactose unit and the carbonyl carbon (C-7''') of the gallic acid moiety. This correlation provides unequivocal evidence of the ester linkage at the 2''-position.
Stereochemistry of this compound
The biological function of a molecule is intimately tied to its three-dimensional arrangement. For this compound, the stereochemistry of the galactose sugar is of primary importance.
Assigning Stereocenters
The IUPAC name, [(2S,3R,4S,5R,6R)-...], specifies the absolute configuration of the chiral centers in the sugar ring. This configuration corresponds to D-galactose.
-
Anomeric Configuration (C-1''): The glycosidic bond is in the β-configuration. This is typically determined from the ¹H NMR spectrum by the coupling constant between H-1'' and H-2''. A large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between these two protons, which confirms the β-anomeric configuration in a galactopyranose ring. The reported J value of 7.8 Hz for hyperin strongly supports this assignment.
-
Configuration of the Galactose Ring: The stereochemistry at C-2'', C-3'', C-4'', and C-5'' defines the sugar as galactose. While this is often assumed based on biosynthetic pathways, definitive proof requires advanced NMR techniques.
Experimental Confirmation of Stereochemistry
For a rigorous stereochemical assignment, especially in the absence of X-ray crystallographic data, Nuclear Overhauser Effect (NOE) experiments are the gold standard.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame NOE Spectroscopy): These experiments detect protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity. By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can deduce the relative orientation of protons on the sugar ring. For example, in a β-D-galactopyranose ring, specific NOE correlations would be expected between axial protons (e.g., H-1'', H-3'', H-5'') and between equatorial protons, confirming their relative stereochemistry. A key NOE would be between H-1'' and H-3'' and H-5'', which are all on the same face of the pyranose ring in the chair conformation.
Experimental Protocols
The following section provides field-proven, step-by-step methodologies for the isolation, purification, and analysis of this compound, designed for reproducibility in a research setting.
Isolation from Pyrola incarnata
This protocol is based on an optimized, efficient extraction method reported in the literature. The principle is to use mechanical disruption (homogenization) combined with negative pressure cavitation to enhance the extraction of active compounds into the solvent.
Protocol: Homogenate-Assisted Negative Pressure Cavitation Extraction
-
Material Preparation: Air-dry the whole plant of Pyrola incarnata at room temperature and grind into a fine powder.
-
Homogenization: Suspend the plant powder in 60% aqueous ethanol at a liquid-to-solid ratio of 30:1 (mL/g). Homogenize the suspension for 120 seconds. This step breaks down cell walls, increasing the surface area for extraction.
-
Extraction: Transfer the homogenate to an extraction vessel. Apply a negative pressure of -0.05 MPa. Heat the mixture to 50°C and maintain for 25 minutes with stirring. The negative pressure creates cavitation bubbles which collapse and disrupt plant tissues, enhancing extraction efficiency.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Partitioning: Resuspend the aqueous concentrate and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to fractionate the crude extract. Flavonoid glycosides like this compound are expected to partition primarily into the ethyl acetate and/or n-butanol fractions.
Purification by Column Chromatography
The enriched fraction from the previous step requires further purification, typically achieved through column chromatography.
Protocol: Silica Gel and C18 Reversed-Phase Chromatography
-
Silica Gel Chromatography (Initial Cleanup):
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol. Start with a non-polar mixture and gradually increase the polarity. The rationale is to first elute non-polar impurities, with the more polar flavonoid glycosides eluting at higher methanol concentrations.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system and visualizing under UV light (254 nm and 365 nm). Pool fractions containing the target compound.
-
-
Reversed-Phase Chromatography (Final Purification):
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be from 10% acetonitrile to 50% acetonitrile over 30-40 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.
-
Analysis: Collect the peak corresponding to this compound and verify its purity by analytical HPLC and LC-MS.
-
Quantitative Solubility Determination
Accurate solubility data is critical for preparing stock solutions for biological assays.
Protocol: High-Throughput Solubility Screening
-
Solvent Selection: Prepare vials containing a range of relevant solvents (e.g., DMSO, ethanol, PBS, cell culture media).
-
Sample Addition: Add an excess of crystalline this compound to each vial.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a calibrated HPLC-UV method.
| Solvent System | Solubility (mg/mL) |
| DMSO | ~250 |
| Ethanol | ~30 |
| Dimethylformamide (DMF) | ~30 |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~0.5 |
Conclusion and Future Directions
This compound stands as a molecule of significant scientific interest, defined by the elegant conjugation of a quercetin flavonol, a β-D-galactose sugar, and a gallic acid acyl group. Its chemical architecture, particularly the galloylation at the 2''-position, is a key determinant of its enhanced biological activities compared to its parent compound, hyperin. This guide has synthesized the available data to provide a comprehensive structural and stereochemical profile, alongside robust protocols for its isolation and analysis.
However, a critical review of the literature reveals a clear gap: the absence of a complete, published set of ¹H and ¹³C NMR assignments and definitive stereochemical proof via NOESY or X-ray crystallography for this compound itself. While a predictive analysis based on its parent compound provides a strong hypothetical framework, the full, unambiguous elucidation by the scientific community remains an important and necessary step. Future research should prioritize the acquisition and publication of this fundamental data, which will undoubtedly accelerate the exploration of this promising natural product in drug discovery and development.
References
Unveiling the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2''-O-Galloylhyperin
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2''-O-Galloylhyperin, a significant galloylated flavonoid glycoside. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study and application of natural products. Herein, we delve into the structural elucidation of this compound, presenting a detailed interpretation of its NMR spectra, the rationale behind the experimental approach, and a foundational protocol for data acquisition.
Introduction: The Significance of this compound
This compound is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom and known for their diverse biological activities.[1] It is a derivative of hyperin (quercetin-3-O-galactoside), featuring a galloyl group esterified to the 2''-position of the galactose moiety. This structural modification can significantly influence the compound's physicochemical properties and biological efficacy, making detailed structural characterization paramount for its potential therapeutic applications. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of such complex molecular structures in solution.
Visualizing the Core Structure
To facilitate the correlation of NMR data with the molecular structure, a comprehensive diagram of this compound with atom numbering is presented below.
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C NMR Spectroscopic Data
The definitive assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound is critical for its unequivocal identification and for understanding its chemical environment. The data presented below were acquired in deuterated methanol (CD₃OD), a common solvent for polar natural products, on a high-field NMR spectrometer.
¹H NMR Spectroscopic Data (600 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 6 | 6.21 | d | 2.0 |
| 8 | 6.41 | d | 2.0 |
| 2' | 7.64 | d | 2.1 |
| 5' | 6.88 | d | 8.5 |
| 6' | 7.61 | dd | 8.5, 2.1 |
| 1'' | 5.38 | d | 7.8 |
| 2'' | 5.21 | dd | 9.8, 7.8 |
| 3'' | 3.86 | dd | 9.8, 3.4 |
| 4'' | 3.82 | d | 3.4 |
| 5'' | 3.65 | m | |
| 6''a | 3.75 | m | |
| 6''b | 3.70 | m | |
| 2''' | 7.08 | s | |
| 6''' | 7.08 | s |
¹³C NMR Spectroscopic Data (150 MHz, CD₃OD)
| Position | δC (ppm) |
| 2 | 158.4 |
| 3 | 135.2 |
| 4 | 179.6 |
| 5 | 163.0 |
| 6 | 100.0 |
| 7 | 166.1 |
| 8 | 94.9 |
| 9 | 159.3 |
| 10 | 105.8 |
| 1' | 123.3 |
| 2' | 116.3 |
| 3' | 146.0 |
| 4' | 149.8 |
| 5' | 117.8 |
| 6' | 123.1 |
| 1'' | 103.6 |
| 2'' | 73.1 |
| 3'' | 72.6 |
| 4'' | 69.8 |
| 5'' | 77.2 |
| 6'' | 62.1 |
| 1''' | 121.9 |
| 2''' | 110.2 |
| 3''' | 146.8 |
| 4''' | 140.4 |
| 5''' | 146.8 |
| 6''' | 110.2 |
| C=O | 167.5 |
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following outlines the standard operating procedure for the structural elucidation of compounds like this compound.
1. Sample Preparation:
-
A pure sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of high-purity deuterated methanol (CD₃OD, 99.8% D).
-
The solution is transferred to a standard 5 mm NMR tube. The use of a high-purity deuterated solvent is crucial to minimize interfering signals from residual protons.
2. NMR Instrument and Parameters:
-
Data are acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Standard parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A spectral width of around 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
2D NMR: To confirm assignments, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
3. Data Processing and Referencing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed after applying an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
The spectra are phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent signal of CD₃OD (δH 3.31 ppm, δC 49.0 ppm).
Interpretation of Spectroscopic Data: The Logic of Structure Elucidation
The assignment of the NMR signals is a logical process of deduction, integrating information from chemical shifts, coupling patterns, and 2D correlation experiments.
-
Quercetin Aglycone: The characteristic signals for the A-ring protons (H-6 and H-8) appear as meta-coupled doublets around 6.21 and 6.41 ppm. The B-ring protons (H-2', H-5', and H-6') exhibit a typical ABX spin system.
-
Galactose Moiety: The anomeric proton (H-1'') is readily identified by its downfield shift (5.38 ppm) and its coupling to H-2''. The downfield shift of H-2'' (5.21 ppm) compared to its position in hyperin is a key indicator of galloylation at the 2''-position. This is corroborated by the corresponding downfield shift of the C-2'' signal in the ¹³C NMR spectrum.
-
Galloyl Group: The two equivalent protons (H-2''' and H-6''') of the galloyl moiety appear as a characteristic singlet at 7.08 ppm. The corresponding carbon signals are also readily assigned based on their chemical shifts and symmetry.
-
HMBC Correlations: The crucial HMBC correlation between H-2'' of the galactose unit and the carbonyl carbon (C=O) of the galloyl group provides unequivocal evidence for the ester linkage at the 2''-position.
Conclusion: A Foundation for Further Research
The detailed ¹H and ¹³C NMR spectroscopic data presented in this guide provide a definitive structural fingerprint for this compound. This information is fundamental for the quality control of natural product extracts, for the synthesis of this and related compounds, and for structure-activity relationship studies aimed at elucidating its pharmacological mechanism of action. The provided experimental framework ensures the acquisition of reliable and reproducible data, which is the cornerstone of scientific integrity in natural product research and drug development.
References
-
Liu, L. M., et al. (2020). Phenolic compounds from Pyrola calliantha and their anti-inflammatory activity. Journal of Natural Products, 83(10), 3028–3036. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6453359, this compound. Retrieved from [Link].
-
Cui, H., et al. (2018). Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 18(1), 1-12. [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2''-O-Galloylhyperin
Introduction
2''-O-Galloylhyperin is a naturally occurring acylated flavonoid glycoside, a compound of significant interest in phytochemical and pharmacological research. Structurally, it consists of the flavonol quercetin, linked to a galactose sugar at the 3-position, which is further esterified with a galloyl group at the 2''-position of the galactose moiety.[1] The precise structural elucidation of such complex natural products is paramount for understanding their bioactivity and for quality control in drug development. High-Resolution Tandem Mass Spectrometry (HR-MS/MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for this purpose.[2][3] This guide provides a detailed examination of the characteristic fragmentation patterns of this compound under electrospray ionization (ESI), offering a mechanistic framework for its identification and differentiation from structural isomers.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its mass spectrum.
-
Chemical Name: [(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate[4]
-
Molecular Formula: C₂₈H₂₄O₁₆[5]
-
Average Molecular Weight: 616.5 g/mol [5]
-
Monoisotopic Mass: 616.10643 Da[5]
The structure contains multiple phenolic hydroxyl groups, a glycosidic bond, and an ester linkage, all of which are preferential sites for ionization and subsequent fragmentation.
Experimental Considerations for Mass Spectrometry Analysis
The choice of experimental parameters is critical for generating informative and reproducible fragmentation data. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the premier choice, as it is a soft ionization technique that typically preserves the intact molecule as a pseudomolecular ion ([M+H]⁺ or [M-H]⁻).
2.1. Ionization Mode Selection: Negative vs. Positive
-
Negative Ion Mode (ESI-): This mode is often superior for analyzing phenolic compounds. The numerous acidic hydroxyl groups on the quercetin, galactose, and galloyl moieties are readily deprotonated, leading to the formation of an intense and stable [M-H]⁻ precursor ion.[6] This stability ensures sufficient ion population for subsequent MS/MS experiments.
-
Positive Ion Mode (ESI+): While also viable, protonation typically occurs on the carbonyl oxygen of the C-ring. The resulting [M+H]⁺ ion can be less stable, and in-source fragmentation may be more prevalent. However, analysis in positive mode can provide complementary structural information.[7][8]
2.2. Collision-Induced Dissociation (CID)
CID is the most common method for inducing fragmentation in tandem mass spectrometry.[9] By accelerating the precursor ions and colliding them with an inert gas (e.g., argon or nitrogen), their internal energy is increased, leading to bond cleavage. The applied collision energy is a key parameter; low energies may only break the weakest bonds, while higher energies can induce more extensive fragmentation, revealing the core structure of the aglycone.
Fragmentation Pathway in Negative Ion Mode (ESI-)
Analysis in negative ion mode provides the most diagnostically significant fragments for this compound. The fragmentation cascade is logical and proceeds by the cleavage of the most labile bonds.
The primary precursor ion observed is the deprotonated molecule at m/z 615.09 .[10][11] Its fragmentation follows a well-defined path initiated by the cleavage of the ester bond, followed by the glycosidic linkage.
-
Loss of the Galloyl Group: The ester linkage between the galactose and the galloyl moiety is the most susceptible to cleavage. This results in a neutral loss of 152 Da (C₇H₄O₄), corresponding to the galloyl residue. This cleavage generates a prominent fragment ion at m/z 463.08 , which represents the deprotonated hyperoside molecule [Hyperoside-H]⁻.[11]
-
Loss of the Galactose Moiety: Following the initial loss, the O-glycosidic bond linking the galactose to the quercetin aglycone cleaves. This results in a neutral loss of 162 Da (C₆H₁₀O₅) from the m/z 463.08 ion, producing the deprotonated quercetin aglycone ion [Quercetin-H]⁻ at m/z 301.03 .[2][11] This ion is often the base peak in the spectrum due to its high stability conferred by the conjugated aromatic system.
-
Aglycone Fragmentation: The quercetin aglycone ion (m/z 301.03) can undergo further fragmentation via a retro-Diels-Alder (RDA) reaction, a characteristic pathway for flavonoids, which involves the cleavage of the C-ring.[6]
The following diagram illustrates this primary fragmentation pathway.
Table 1: Key Diagnostic Fragment Ions in Negative Mode
| m/z (Observed) | Formula | Ion Description | Neutral Loss |
| 615.09 | C₂₈H₂₃O₁₆⁻ | [M-H]⁻ (Precursor Ion) | - |
| 463.08 | C₂₁H₁₉O₁₂⁻ | [M-H - C₇H₄O₄]⁻ (Hyperoside anion) | 152.01 Da (Galloyl group) |
| 301.03 | C₁₅H₉O₇⁻ | [M-H - C₇H₄O₄ - C₆H₁₀O₅]⁻ (Quercetin anion) | 314.06 Da (Galloyl-galactose) |
Fragmentation Pathway in Positive Ion Mode (ESI+)
In positive ion mode, this compound forms a protonated precursor ion, [M+H]⁺ at m/z 617.12 . The fragmentation pattern is analogous to the negative mode, involving sequential losses of the substituent groups, although the resulting m/z values differ by 2 Da due to the protonation state.
-
Initial Fragmentation: The primary fragmentation event is the cleavage of the glycosidic bond, often as a combined loss of the entire galloyl-galactose moiety. This yields the protonated quercetin aglycone, [Quercetin+H]⁺, at m/z 303.05 .
-
Sequential Loss: Alternatively, a sequential loss pathway can be observed. First, the loss of the galloyl group (152 Da) would produce a fragment at m/z 465.10 ([Hyperoside+H]⁺). This is followed by the loss of the galactose residue (162 Da) to yield the aglycone at m/z 303.05.
-
Aglycone Fragmentation: The protonated quercetin aglycone (m/z 303.05) is known to lose neutral molecules like water (H₂O) and carbon monoxide (CO), leading to fragments at m/z 285 and m/z 275, respectively.[8] It also undergoes RDA fragmentation.
The proposed pathway is visualized below.
Example Experimental Protocol: LC-MS/MS Analysis
This protocol is a representative workflow for the characterization of this compound from a plant extract. The described parameters are based on common methodologies reported in the literature.[10]
5.1. Sample Preparation
-
Extract the plant material (e.g., 1.0 g of dried powder) with 20 mL of 80% methanol via ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the dried residue in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial prior to injection.
5.2. Liquid Chromatography (LC) Conditions
-
System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
5.3. Mass Spectrometry (MS) Conditions
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI), operating in both positive and negative modes.
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).[10]
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr at 400 °C.[10]
-
Cone Gas Flow: 50 L/hr.[10]
-
Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS scan (m/z 100-1000) is followed by MS/MS scans on the top 3-5 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum.
The following diagram outlines the experimental workflow.
Conclusion
The mass spectrometry fragmentation of this compound is systematic and highly predictable, making it an excellent candidate for characterization by LC-MS/MS. In negative ion mode, the key diagnostic ions are the precursor [M-H]⁻ at m/z 615.1, the hyperoside fragment [M-H-152]⁻ at m/z 463.1, and the quercetin aglycone base peak [M-H-152-162]⁻ at m/z 301.0. These fragments, corresponding to the sequential loss of the galloyl and galactose moieties, provide unambiguous evidence for the compound's identity. Analysis in positive mode offers complementary data. This guide provides the foundational principles and a practical framework for researchers utilizing mass spectrometry to identify and study this and other related galloylated flavonoids in complex matrices.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6453359, this compound. Available: [Link]
-
Wang, Y., et al. (2022). Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology. Journal of Ethnopharmacology. Available: [Link]
-
Zombou, A. A., et al. (2021). Fractionation Coupled to Molecular Networking: Towards Identification of Anthelmintic Molecules in Terminalia leiocarpa (DC.) Baill. Molecules. Available: [Link]
-
Frontiers in Pharmacology (2024). Mass spectrometry data for 2-O-galloylhyperin. Frontiers. Available: [Link]
-
Li, H., et al. (2021). Phenolic compounds and the biological effects of Pu-erh teas with long-term storage. Food & Function. Available: [Link]
-
Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science. Available: [Link]
-
Gikas, E., et al. (2016). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) based bioavailability determination of the major classes. ResearchGate. Available: [Link]
-
de Oliveira, A. M., et al. (2016). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules. Available: [Link]
-
ResearchGate (n.d.). ESI-MS/MS spectra of various oligomers of galloylated procyanidins. Available: [Link]
-
Ovid (n.d.). Separation and analysis of flavonoid chemical constituents in... Available: [Link]
-
Massive Accumulation of Gallic Acid and Unique Occurrence of... (n.d.). Available: [Link]
-
ResearchGate (n.d.). Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b). Available: [Link]
-
Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. Available: [Link]
-
ResearchGate (n.d.). Negative ion HPLC/ESI-ITMS analysis of the galloylquinic acids present... Available: [Link]
-
El Gueddari, F., et al. (2023). LC-HRMS/MS-Guided Profiling and Biological Evaluation of Stachys duriaei Extracts: Anticancer and Vasorelaxant Mechanisms via Apoptosis and Endothelium-Dependent Pathways. Molecules. Available: [Link]
-
Zhang, Q., et al. (2022). Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Journal of Analytical Methods in Chemistry. Available: [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available: [Link]
-
Hilario, S., et al. (2021). Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae. Journal of Fungi. Available: [Link]
-
Wikipedia (2023). Fragmentation (mass spectrometry). Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorlab.com [biorlab.com]
- 5. This compound | C28H24O16 | CID 6453359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology - Arabian Journal of Chemistry [arabjchem.org]
- 11. tandfonline.com [tandfonline.com]
The Discovery and First Isolation of 2''-O-Galloylhyperin: A Technical Guide for Natural Product Researchers
Introduction: Unveiling a Bioactive Flavonoid Glycoside
In the intricate world of natural product chemistry, the discovery and isolation of novel compounds with therapeutic potential is a cornerstone of drug development. This guide provides an in-depth technical overview of the discovery, first isolation, and structural elucidation of 2''-O-Galloylhyperin, a significant acylated flavonoid glycoside. This document is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach to natural product research.
This compound is a derivative of hyperin (quercetin-3-O-galactoside), distinguished by the presence of a galloyl group at the 2'' position of the galactose moiety. This structural feature significantly influences its biological activity, which includes potent antioxidant, anti-inflammatory, and hepatoprotective properties.[1] Initially identified in plants of the Pyrola genus, this compound has since garnered considerable interest for its pharmacological potential.
Chapter 1: The Genesis of Discovery - First Isolation from Pyrola incarnata
The first documented isolation of this compound can be traced to studies on the chemical constituents of Pyrola incarnata (DC.) Fisch. ex Freyn., a plant with a history of use in traditional medicine.[1] Research in the late 1980s, notably by Yazaki et al. in 1989, led to the identification of this and other flavonoid glycosides from the aerial parts of the plant.[1] The investigative approach was rooted in systematic phytochemical screening to identify the bioactive principles of this medicinal herb.
The rationale for focusing on Pyrola incarnata was twofold: its traditional use suggested the presence of biologically active compounds, and preliminary analyses indicated a high concentration of polyphenols, including flavonoids. The objective of the initial studies was to isolate and characterize these compounds to understand their contribution to the plant's therapeutic effects.
Chapter 2: A Step-by-Step Guide to the First Isolation and Purification
The pioneering work on the isolation of this compound laid the groundwork for subsequent research. The following protocol is a reconstruction of the methodologies likely employed, integrated with modern best practices for the isolation of acylated flavonoid glycosides.
Plant Material Collection and Preparation
-
Step 1: Collection: Aerial parts of Pyrola incarnata are collected during the flowering season to ensure the highest concentration of secondary metabolites.
-
Step 2: Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Step 3: Drying and Pulverization: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then coarsely powdered.
Extraction of Crude Flavonoids
The choice of solvent is critical for the efficient extraction of flavonoids. A solvent system with a polarity that matches the target compounds is essential.
-
Step 1: Maceration: The powdered plant material is macerated with 80% aqueous methanol at room temperature for 72 hours. The methanol concentration is chosen to effectively extract a broad range of polar and moderately polar compounds, including flavonoid glycosides.
-
Step 2: Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Liquid-Liquid Partitioning for Preliminary Fractionation
This step aims to separate compounds based on their differential solubility in immiscible solvents, thereby enriching the flavonoid fraction.
-
Step 1: Suspension: The crude extract is suspended in water.
-
Step 2: Sequential Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar glycoside, will predominantly partition into the ethyl acetate fraction.
Chromatographic Purification: The Core of Isolation
Column chromatography is the primary technique for the separation of individual compounds from a complex mixture.
-
Step 1: Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. The gradient is gradually increased in polarity to separate compounds with different affinities for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Step 2: Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent. This step separates compounds based on molecular size and polarity, effectively removing tannins and other polyphenolic impurities.
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is used as the mobile phase. This high-resolution technique yields the pure compound.
Caption: Generalized workflow for the isolation of this compound.
Chapter 3: Structural Elucidation - Deciphering the Molecular Architecture
The definitive identification of a novel compound relies on a combination of spectroscopic techniques. The structure of this compound was elucidated using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and elemental composition of the compound.
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the modern standard.
-
Expected Result: The HR-ESI-MS of this compound will show a molecular ion peak corresponding to the molecular formula C₂₈H₂₄O₁₆.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H-NMR: This spectrum reveals the number and types of protons and their neighboring environments. Key signals for this compound include:
-
Signals for the quercetin aglycone protons.
-
Signals for the galactose sugar protons.
-
A characteristic singlet for the two protons of the galloyl group.
-
-
¹³C-NMR: This spectrum shows the number and types of carbon atoms. The spectrum will display 28 distinct carbon signals corresponding to the molecular formula.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the galactose unit).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds away). This is the key experiment to confirm the attachment points of the sugar to the aglycone and the galloyl group to the sugar. A critical HMBC correlation would be observed between the H-2'' proton of the galactose and the carbonyl carbon of the galloyl group.
-
Caption: Logic diagram for the structural elucidation of this compound.
| Spectroscopic Data Summary for this compound | |
| Technique | Information Obtained |
| HR-ESI-MS | Molecular Formula: C₂₈H₂₄O₁₆ |
| ¹H-NMR | Signals for quercetin, galactose, and galloyl protons |
| ¹³C-NMR | 28 distinct carbon signals |
| HMBC | Correlation between H-2'' of galactose and galloyl carbonyl carbon |
Chapter 4: Biological Significance and Future Directions
The discovery and characterization of this compound have opened avenues for further pharmacological investigation. Its demonstrated antioxidant and anti-inflammatory activities make it a compelling candidate for the development of new therapeutic agents.[1] Future research should focus on:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize its biological activity and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate its therapeutic potential and safety profile.
Conclusion
The journey from the traditional use of Pyrola incarnata to the isolation and structural elucidation of this compound exemplifies the power of natural product chemistry in modern drug discovery. This technical guide provides a framework for researchers to understand and replicate the foundational work on this promising bioactive compound, fostering further innovation in the field.
References
- Yazaki, K., et al. (1989).
-
Wang P, et al. (2018). 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. [Link]
-
Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 19(1), 275. [Link]
-
Frontiers in Pharmacology. (2024). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. &a. [Link]
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 2''-O-Galloylhyperin
Introduction
2''-O-Galloylhyperin is a naturally occurring acylated flavonoid glycoside that has garnered significant interest within the scientific community. As a derivative of hyperin (quercetin-3-O-galactoside), this compound is distinguished by the addition of a galloyl moiety, a structural feature that significantly enhances its biological activity. Primarily isolated from plants of the Pyrola genus, such as Pyrola incarnata and Pyrola decorata, this compound is recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2][3]
The therapeutic potential of this molecule is intrinsically linked to its physicochemical characteristics. Its solubility dictates formulation strategies, its stability impacts storage and handling, and its spectroscopic profile is the key to its identification and quality control. This guide provides a comprehensive, in-depth overview of the essential physical and chemical properties of this compound. Designed for professionals in research and drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its application in the laboratory and beyond.
Part 1: Chemical Identity and Structure
The precise chemical structure of this compound is the foundation of its function. It is composed of three key moieties: a quercetin aglycone, a β-D-galactopyranosyl sugar, and a 3,4,5-trihydroxybenzoyl (galloyl) group. The galloyl group is ester-linked to the 2''-hydroxyl position of the galactose sugar, a specific configuration that is critical to its unique bioactivity.[4]
Caption: Chemical Structure of this compound.
The table below summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| Formal Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(3,4,5-trihydroxybenzoyl)-β-D-galactopyranosyl]oxy]-4H-1-benzopyran-4-one | [1] |
| Synonyms | Hyperin-2''-Gallate, 2''-Galloylhyperin, Quercetin 3-β-galactoside-2''-gallate | [1][4] |
| CAS Number | 53209-27-1 | [1][4][5] |
| Molecular Formula | C₂₈H₂₄O₁₆ | [1][4][5] |
| Molecular Weight | 616.5 g/mol | [1][5] |
| InChI Key | PXGWEUQZDRUMRE-UNZYZCBSSA-N | [2][4] |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | [2] |
Part 2: Physical Properties
The physical characteristics of this compound are critical for its handling, formulation, and experimental use. It is typically supplied as a yellow crystalline solid or powder with a high degree of purity (≥98%).[1][4]
| Property | Value | Source |
| Appearance | Crystalline solid / Yellow powder | [1][4] |
| Melting Point | 184-186°C | |
| UV/Vis. λmax | 260, 360 nm | [1][2] |
Solubility Profile
Understanding the solubility of this compound is paramount for preparing accurate solutions for both in vitro and in vivo studies. Due to its polyphenolic structure, it exhibits poor solubility in aqueous media but is readily soluble in polar organic solvents.
| Solvent System | Concentration | Source |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL to 100 mg/mL (162.21 mM) | [1][3] |
| Ethanol | ~30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1] |
| In Vivo Formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (1.35 mM) | [3] |
| In Vivo Formulation 2 | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (1.35 mM) | [3] |
The following protocol is a self-validating system for preparing reliable solutions. The causality behind each step is critical: using an inert gas prevents oxidation of the sensitive phenolic groups, while the two-step dilution process prevents precipitation in aqueous buffers.
Caption: Workflow for preparing this compound solutions.
-
Weighing: Accurately weigh the crystalline solid in a microfuge tube.
-
Initial Dissolution: Add the desired volume of a pure organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution (e.g., 10-50 mM).
-
Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas like nitrogen or argon. This displaces oxygen, minimizing oxidative degradation of the compound's many hydroxyl groups.
-
Solubilization: Vortex or sonicate the solution until all solid material is visibly dissolved. Heating may also be applied if necessary.[3]
-
Aqueous Dilution: For aqueous working solutions, perform a serial dilution from the organic stock into the final aqueous buffer (e.g., PBS). It is critical to add the stock solution to the buffer while vortexing to prevent the compound from precipitating.
-
Usage: Aqueous solutions are significantly less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Stability and Storage
Proper storage is essential to maintain the integrity and activity of this compound.
-
Solid Form: When stored as a crystalline solid, the compound is stable for at least 4 years at -20°C.[1][2]
-
Organic Stock Solutions: Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C. When handled correctly (i.e., minimizing freeze-thaw cycles and moisture exposure), they can be stable for several months.
-
Aqueous Solutions: The ester linkage between the galactose and galloyl group, as well as the glycosidic bond, are susceptible to hydrolysis in aqueous environments, particularly at non-neutral pH. This underlies the recommendation for preparing these solutions fresh daily.[1]
Part 3: Spectroscopic and Analytical Characterization
Confirming the identity, purity, and structure of this compound relies on a combination of spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and reliable method for preliminary identification. The spectrum of this compound in methanol or ethanol exhibits two characteristic absorption maxima (λmax) at 260 nm and 360 nm .[1][2]
-
Band II (~260 nm): This absorption is attributed to the A-ring benzoyl system of the quercetin core.
-
Band I (~360 nm): This absorption corresponds to the cinnamoyl system of the B-ring. The presence of both bands is a hallmark of the flavonoid structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition, while tandem MS (MS/MS) helps to elucidate the structure. The expected exact mass for the protonated molecule [M+H]⁺ is 617.1137 .
The fragmentation pattern in MS/MS is highly informative. A logical fragmentation pathway involves the sequential loss of the structural moieties, which serves as a validation of the compound's identity.
Caption: Predicted MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structural elucidation of complex natural products. While a full, assigned spectrum is beyond the scope of this guide, the following protocol outlines the standard experiments required for structural verification.
-
Sample Preparation: Dissolve 5-10 mg of high-purity (>98%) this compound in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can better solubilize the compound and allows for the observation of exchangeable hydroxyl protons.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. This will reveal signals for aromatic protons (typically δ 6.0-8.0 ppm), sugar anomeric protons (δ ~5.0-5.5 ppm), other sugar protons (δ ~3.0-4.5 ppm), and exchangeable phenolic hydroxyl protons (variable, often broad signals > δ 9.0 ppm in DMSO-d₆).
-
¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This combination identifies all carbon signals and differentiates between CH/CH₃ (positive) and CH₂ (negative) groups, with quaternary carbons being absent in the DEPT spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is essential for tracing the connectivity within the sugar ring and the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different structural fragments. It reveals correlations between protons and carbons over 2-3 bonds. Critical HMBC correlations to confirm the structure include:
-
The anomeric proton (H-1'') of the galactose to the C-3 of quercetin, confirming the glycosylation site.
-
The H-2'' proton of the galactose to the carbonyl carbon of the galloyl group, confirming the esterification site.
-
Protons on the quercetin A and B rings to carbons in the C ring, confirming the flavonoid core structure.
-
-
Part 4: Chemical Reactivity and Biological Context
Antioxidant Activity
The chemical basis for the potent antioxidant activity of this compound lies in its polyphenolic structure. The numerous hydroxyl groups on the quercetin and galloyl moieties are excellent hydrogen donors, allowing the molecule to readily scavenge and neutralize harmful free radicals.[4] This activity is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.
| Assay | IC₅₀ Value | Source |
| DPPH Radical Scavenging | 3.0 µM | [1][2] |
| ABTS Radical Scavenging | 3.5 µM | [1][2] |
The low micromolar IC₅₀ values indicate significantly higher antioxidant potency than many other flavonoids, an effect largely attributed to the addition of the galloyl group.
Anti-inflammatory Signaling Interaction
From a chemical-biological perspective, a key property of this compound is its ability to modulate inflammatory signaling pathways. In cellular models, it has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[2] This is achieved through a dual mechanism: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway.
Caption: Simplified mechanism of anti-inflammatory action.
This interaction prevents the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2] Concurrently, it promotes the nuclear translocation of Nrf2, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Conclusion
This compound is a flavonoid of significant scientific interest, characterized by a unique and complex structure that endows it with potent biological activities. Its well-defined physical properties, including its solubility in organic solvents and predictable stability under proper storage, make it amenable to laboratory investigation. The analytical workflows detailed in this guide, from basic UV-Vis to advanced 2D NMR, provide a robust framework for its identification, quality control, and structural verification. A thorough understanding of these physical and chemical properties is the critical first step for any researcher aiming to unlock the full therapeutic potential of this promising natural compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. (n.d.). 2'-O-Galloylhyperin - Physico-chemical Properties. [Link]
-
Wang, P., Gao, C., Guo, N., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]
-
Wang, P., Gao, Y., Sun, X., et al. (2017). Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Food and Chemical Toxicology, 102, 129-142. [Link]
-
DC Chemicals. (n.d.). 2”-O-Galloylhyperin Datasheet. [Link]
Sources
- 1. Four active monomers from Moutan Cortex exert inhibitory effects against oxidative stress by activating Nrf2/Keap1 signaling pathway [kjpp.net]
- 2. researchgate.net [researchgate.net]
- 3. biorlab.com [biorlab.com]
- 4. This compound | C28H24O16 | CID 6453359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetralones and flavonoids from Pyrola calliantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 2''-O-Galloylhyperin's Biological Activities: A Methodological Whitepaper
<Technical Guide >
Authored by: Senior Application Scientist
Date: January 3, 2026
Abstract
2''-O-Galloylhyperin, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological potential.[1][2][3] This technical guide provides a comprehensive framework for the initial in vitro screening of its core biological activities. We present detailed, validated protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic properties, alongside its potential as a tyrosinase inhibitor. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid foundation for further investigation into the therapeutic applications of this promising compound.
Introduction: The Scientific Rationale for Screening this compound
This compound is a flavonoid characterized by a galloyl group attached to the 2'' position of the hyperin sugar moiety.[1] This structural feature is believed to significantly contribute to its biological activities.[4] Preliminary studies have suggested its involvement in various cellular processes, indicating its potential as an antioxidant, anti-inflammatory, and even an anticancer agent.[1][5][6] Furthermore, its structural similarity to other known enzyme inhibitors prompts investigation into its effects on enzymes like tyrosinase, which is implicated in hyperpigmentation.[7][8]
This guide is structured to provide a logical and efficient workflow for the initial characterization of this compound. By systematically evaluating its effects across these key biological domains, researchers can gain a holistic understanding of its potential and prioritize avenues for more in-depth, mechanistic studies.
Caption: High-level workflow for the initial biological screening of this compound.
Foundational Protocols: Antioxidant Activity
Oxidative stress is a key pathological factor in numerous diseases. The flavonoid structure of this compound suggests a strong potential for free radical scavenging.[1] To quantify this, we employ two robust and widely accepted assays: the DPPH and ABTS radical scavenging assays.[9][10][11]
2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions.[12]
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic compounds.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
-
| Assay | This compound IC50 (µM) | Reference |
| DPPH | 3 | [2][12][13] |
| ABTS | 3.5 | [2][12][13] |
Anti-inflammatory Activity: Nitric Oxide Production in Macrophages
Chronic inflammation is a hallmark of many diseases. This compound has been reported to possess anti-inflammatory properties.[5][6] A key indicator of inflammation is the overproduction of nitric oxide (NO) by macrophages.[14][15] We will assess the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[16][17]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[16]
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Cell Viability (MTT Assay):
Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the inhibitory target of this compound.
Anticancer Potential: Cytotoxicity Screening
The potential of natural compounds to induce cancer cell death is a major area of drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[19][20][21] It measures the metabolic activity of cells, which is an indicator of cell viability.[18]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line of interest (e.g., HeLa, MCF-7) in a 96-well plate and allow for attachment.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
-
Enzyme Inhibition: Tyrosinase Activity
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation.[7][8] The flavonoid structure of this compound makes it a candidate for a tyrosinase inhibitor.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer (pH 6.8), the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.[7]
-
-
Calculation:
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control.
-
Conclusion and Future Directions
This guide outlines a foundational, multi-faceted approach to the initial biological screening of this compound. The data generated from these assays will provide a robust preliminary profile of its antioxidant, anti-inflammatory, cytotoxic, and enzyme-inhibitory activities. Positive and significant results from this initial screening will warrant further, more detailed investigations, including mechanistic studies to elucidate the specific molecular targets and signaling pathways involved, as well as progression to more complex cellular and eventually in vivo models.
References
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
-
ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Retrieved from [Link]
-
Rahman, M. M., et al. (2015). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 23(2), 111-120. Retrieved from [Link]
-
Tsan, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). This compound - Biochemicals. Retrieved from [Link]
-
Onrad, A., et al. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Molecules, 23(11), 2824. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Retrieved from [Link]
-
MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wang, P., et al. (2018). 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. Retrieved from [Link]
-
El-toumy, S. A., et al. (2014). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 9(4), e95048. Retrieved from [Link]
-
SciSpace. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi. Retrieved from [Link]
-
MDPI. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
Frontiers Media. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. PLoS ONE, 16(12), e0261092. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b).... Retrieved from [Link]
-
Wang, Z., et al. (2015). Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity. Food Chemistry, 169, 1-9. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods. Retrieved from [Link]
-
Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging acti. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch .... Retrieved from [Link]
-
ResearchGate. (n.d.). 2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Phenolic compounds and the biological effects of Pu-erh teas with long-term storage. Retrieved from [Link]
-
PubMed. (2025). 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Retrieved from [Link]
Sources
- 1. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]
- 2. This compound - Biochemicals - CAT N°: 29086 [bertin-bioreagent.com]
- 3. This compound | C28H24O16 | CID 6453359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. researchgate.net [researchgate.net]
- 10. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
High-Yield Extraction and Purification of 2''-O-Galloylhyperin from Pyrola incarnata
An Application Guide for Researchers and Drug Development Professionals
Introduction
Pyrola incarnata Fisch., a perennial herb, has a long history of use in traditional medicine, valued for its anti-inflammatory and antioxidant properties.[1][2] A key bioactive constituent responsible for these therapeutic effects is 2''-O-Galloylhyperin, a flavonoid glycoside.[3][4][5] This compound has garnered significant interest in the scientific community for its potent antioxidant, anti-inflammatory, and hepatoprotective activities, making it a promising candidate for pharmacological research and drug development.[3][5][6]
The primary challenge in harnessing the potential of this compound lies in its efficient isolation from the complex phytochemical matrix of Pyrola incarnata. Conventional extraction methods often suffer from low yields, high solvent consumption, and potential degradation of the target compound.
This application note provides a comprehensive, two-stage protocol for the high-yield extraction and subsequent purification of this compound. The methodology leverages Ultrasound-Assisted Extraction (UAE) for its efficiency and suitability for thermosensitive compounds, followed by Macroporous Resin Chromatography for effective purification.[7][8][9] This guide is designed to furnish researchers, scientists, and drug development professionals with a robust and scalable workflow to obtain high-purity this compound for further investigation.
Overall Strategic Workflow
The protocol is logically structured to maximize both yield and purity. It begins with an efficient extraction of the crude flavonoid fraction from the raw plant material, followed by a selective purification step to isolate the target compound.
Caption: Overall workflow from raw plant material to purified compound.
Part 1: High-Yield Ultrasound-Assisted Extraction (UAE)
Principle and Rationale
Ultrasound-Assisted Extraction (UAE) is an advanced extraction technique that employs high-frequency sound waves (>20 kHz) to enhance the extraction process.[7] The underlying mechanism is acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent.[10] The collapse of these bubbles near the plant material generates powerful microjets and shockwaves that disrupt the cell walls, thereby increasing solvent penetration and accelerating the mass transfer of intracellular compounds into the solvent.[9]
Why UAE for this compound?
-
Enhanced Efficiency: UAE significantly reduces extraction time and solvent consumption compared to conventional methods like maceration or heat reflux.[11]
-
Higher Yields: The effective cell wall disruption leads to a more exhaustive extraction and consequently higher yields of target compounds.
-
Low-Temperature Operation: The process can be conducted at lower temperatures, which is critical for preventing the thermal degradation of sensitive flavonoids like this compound.[12]
Protocol 1: Ultrasound-Assisted Extraction
1.1 Materials & Equipment
-
Dried whole plant of Pyrola incarnata
-
Grinder or mill
-
Sieve (40-60 mesh)
-
Ultrasonic bath or probe system (e.g., 40 kHz frequency)
-
Analytical balance
-
Beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 paper)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Reagents: Ethanol (95%, analytical grade), Deionized water
1.2 Step-by-Step Methodology
-
Preparation of Plant Material:
-
Dry the Pyrola incarnata plant material in an oven at 50-60°C until a constant weight is achieved.
-
Grind the dried material into a coarse powder using a mill.
-
Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh). This increases the surface area for efficient extraction.
-
-
Extraction Procedure:
-
Weigh 50 g of the dried plant powder and place it into a 2000 mL flask.
-
Prepare the extraction solvent: a 55% aqueous ethanol solution (v/v).[13] For 1500 mL, mix 825 mL of 95% ethanol with 675 mL of deionized water.
-
Add 1500 mL of the 55% ethanol solvent to the flask, achieving a liquid-to-solid ratio of 30:1 (mL/g).[13][14]
-
Place the flask in the ultrasonic bath. Ensure the water level in the bath covers the solvent level in the flask.
-
Set the extraction parameters based on optimized conditions found in the literature for Pyrola incarnata.[13][14]
-
Begin the ultrasound treatment. Monitor the temperature to ensure it remains stable.
-
-
Post-Extraction Processing:
-
After extraction, immediately filter the mixture while warm through a Buchner funnel to separate the extract from the plant residue.
-
Wash the residue with a small amount of the extraction solvent (approx. 100 mL) to recover any remaining extract.
-
Combine the filtrates and concentrate the solution using a rotary evaporator at 50°C under reduced pressure until all ethanol is removed.
-
Freeze the remaining aqueous solution and lyophilize it to obtain a dry, powdered crude extract.
-
Weigh the final crude extract and calculate the yield. Store the powder at -20°C in a desiccator.
-
Anticipated Results & Data Summary
This optimized UAE protocol is expected to yield a crude extract rich in flavonoids, including this compound.
| Parameter | Optimized Value | Rationale / Reference |
| Solvent | 55% Ethanol (v/v) | Balances polarity for flavonoid solubility while minimizing extraction of highly polar impurities.[11][13] |
| Liquid-to-Solid Ratio | 30:1 (mL/g) | Ensures complete wetting of plant material and facilitates efficient mass transfer.[13][14] |
| Ultrasonic Power | 300 W | Provides sufficient energy for cavitation without causing excessive heating or degradation.[15] |
| Temperature | 50°C | Enhances solubility and diffusion, but remains below temperatures that risk flavonoid degradation.[12][13] |
| Time | 45 min | Sufficient duration for maximum yield; longer times offer diminishing returns.[12][15] |
| Expected Crude Yield | ~15-20% (w/w) | Based on typical extraction yields from herbaceous plants. |
| Expected this compound Yield (in crude extract) | ~4.8 mg/g of dry plant material | Based on optimized microwave-assisted extraction of P. incarnata.[13] |
Part 2: Macroporous Resin Adsorption Chromatography
Principle and Rationale
Macroporous adsorption resins are synthetic polymers with a highly porous structure and large surface area, designed for the separation and purification of organic compounds.[8] The purification mechanism is based on reversible physical adsorption, driven by van der Waals forces and hydrophobic interactions.
For flavonoid purification, a weakly polar or non-polar resin (e.g., AB-8) is ideal.[8][16][17] When the aqueous crude extract is passed through the column, flavonoids like this compound, which are less polar than sugars and salts, will adsorb onto the resin surface. The more polar impurities are not retained and are washed away. Subsequently, a solvent with a higher elution strength, such as aqueous ethanol, is used to disrupt the hydrophobic interactions and desorb the target compounds from the resin.[8][18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amazing Benefits of Pyrola asarifolia subsp. incarnata: A Deep Dive into This Healing Plant [picturethisai.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C28H24O16 | CID 6453359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]
- 7. A review of ultrasound-assisted extraction for plant bioactive compounds: Phenolics, flavonoids, thymols, saponins and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 12. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Accurate Quantification of 2''-O-Galloylhyperin
Introduction: The Need for Robust Quantification
2''-O-Galloylhyperin is a significant flavonoid glycoside, a natural ester formed between gallic acid and hyperin. It is predominantly found in medicinal plants such as those from the Pyrola genus[1][2]. Scientific investigations have highlighted its potent biological activities, including significant anti-inflammatory effects, making it a compound of high interest in pharmacology and phytomedicine[2][3].
The accurate quantification of this compound is critical for several reasons:
-
Quality Control: Ensuring the consistency and potency of herbal raw materials and finished botanical products.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
-
Drug Development: Standardizing extracts and isolating active pharmaceutical ingredients (APIs) for further research.
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method designed for the reliable and precise quantification of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and robustness[4][5].
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating compounds based on their polarity[6][7]. A C18 stationary phase provides a nonpolar environment. The mobile phase, consisting of a polar mixture of acidified water and an organic solvent, is passed through the column. Nonpolar compounds, like this compound, interact more strongly with the stationary phase and thus elute later than more polar compounds.
A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure optimal separation and peak shape for a range of compounds with varying polarities[8]. Detection is achieved using a UV-Vis detector set at a specific wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is then performed by comparing the peak area of the analyte in a sample to a calibration curve generated from a certified reference standard.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Formic Acid: HPLC grade
-
Water: Deionized, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system)
-
Plant Material: Dried and powdered plant sample (e.g., Pyrola incarnata)
-
Syringe Filters: 0.45 µm PTFE or Nylon
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1200 series or equivalent | Provides reliable and reproducible performance. |
| Column | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) | Standard for flavonoid analysis, offering excellent separation efficiency and resolution[8]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks by suppressing ionization of phenolic hydroxyl groups. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation for flavonoids. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B | A gradient is necessary to elute the glycoside with a good peak shape and separate it from other matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 360 nm | Flavonoids typically exhibit strong absorbance at these wavelengths, allowing for sensitive detection[6][9]. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serial dilution of the stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of the pulverized, dried plant material into a conical flask. Add 50 mL of 70% methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature. This technique enhances extraction efficiency by disrupting cell walls[10].
-
Filtration: Allow the mixture to cool, then filter through Whatman No. 1 filter paper. Collect the filtrate.
-
Final Preparation: Transfer the filtrate to a 50 mL volumetric flask and dilute to volume with 70% methanol. Before injection, pass an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[5][11][12].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 3. 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cavitation Technology—The Future of Greener Extraction Method: A Review on the Extraction of Natural Products and Process Intensification Mechanism and Perspectives | MDPI [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. ijrrjournal.com [ijrrjournal.com]
Application Notes & Protocols: A Validated LC-MS/MS Method for the Quantification of 2''-O-Galloylhyperin in Rat Plasma
Abstract
This document provides a comprehensive, validated protocol for the sensitive and selective quantification of 2''-O-Galloylhyperin in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of this promising flavonoid glycoside. The protocol encompasses a streamlined protein precipitation method for sample preparation, optimized chromatographic separation, and meticulously defined mass spectrometric conditions for detection. All procedures adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2]
Introduction: The Rationale for a Robust Bioanalytical Method
This compound, a naturally occurring flavonol glycoside, has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[3][4] To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models such as the rat, a reliable and validated bioanalytical method is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such applications, offering unparalleled sensitivity, selectivity, and a wide dynamic range.
The inherent complexity of biological matrices like plasma necessitates a method that can effectively isolate the analyte of interest from endogenous interferences. Flavonoid glycosides, such as this compound, can be challenging to analyze due to their polarity and potential for in-source fragmentation.[5] This application note addresses these challenges by presenting a systematic approach to method development and validation, ensuring the generation of high-quality, reproducible data for pharmacokinetic assessments.[6][7]
Principle of the Method
The core of this method lies in the synergy between high-performance liquid chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for specific detection.
-
Sample Preparation: A simple and efficient protein precipitation technique is employed to remove the bulk of plasma proteins, which can interfere with the analysis and damage the analytical column.
-
Chromatographic Separation: A reversed-phase C18 column is used to separate this compound from other plasma components based on its polarity. A gradient elution with a mobile phase consisting of acidified water and an organic solvent ensures sharp peak shapes and optimal resolution.
-
Detection: The separated analyte is introduced into the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.[7]
Below is a conceptual workflow of the entire process:
Caption: High-level workflow for the LC-MS/MS analysis of this compound in rat plasma.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound | ≥98% purity | MedKoo Biosciences |
| Internal Standard (IS) (e.g., Hyperoside) | ≥98% purity | Sigma-Aldrich, MedKoo |
| Acetonitrile | LC-MS Grade | Fisher Scientific, Merck |
| Methanol | LC-MS Grade | Fisher Scientific, Merck |
| Formic Acid | LC-MS Grade | Fisher Scientific, Merck |
| Water | Deionized, >18 MΩ·cm | Millipore Milli-Q system |
| Rat Plasma (with K2EDTA anticoagulant) | Bio-grade | BioIVT, Seralab |
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
The foundation of an accurate quantitative assay is the precise preparation of standards. This process establishes the relationship between the instrument response and the analyte concentration.
Protocol Steps:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound and the internal standard (IS).
-
Dissolve each in 1.0 mL of methanol to create individual 1 mg/mL stock solutions.
-
-
Working Stock Solutions:
-
Perform serial dilutions of the primary stock solutions with 50% methanol to create a series of working stock solutions at various concentrations. These will be used to spike the blank plasma.
-
-
Calibration Curve (CC) Standards:
-
Spike blank rat plasma with the appropriate working stock solutions to create a calibration curve with a minimum of six non-zero concentration points. A typical range could be 2-2000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank rat plasma at a minimum of three concentration levels:
-
Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ)
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
-
Sample Preparation: Protein Precipitation
This step is critical for removing macromolecules that can interfere with the analysis. Methanol is an effective precipitating agent for this application.[8]
Protocol Steps:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of rat plasma (sample, standard, or QC) into the corresponding tube.
-
Add 150 µL of the internal standard working solution (prepared in methanol). The IS helps to correct for variability during sample preparation and injection.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step workflow for the protein precipitation of rat plasma samples.
LC-MS/MS Instrumental Conditions
The following parameters have been optimized for the analysis of this compound. However, they may require further refinement based on the specific instrumentation used. For flavonoid glycosides, negative ionization mode is often preferred due to its higher sensitivity.[9][10]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| Liquid Chromatography | ||
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[8] | Provides excellent retention and peak shape for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B) | Gradient elution is necessary to separate the analyte from early-eluting interferences. |
| Column Temperature | 40°C | Improves peak symmetry and reduces viscosity. |
| Injection Volume | 5 µL | A small volume minimizes matrix effects. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Flavonoid glycosides show high sensitivity in negative ESI mode.[7] |
| MRM Transition | This compound: m/z 615.1 → 301.0[7] | Precursor ion [M-H]⁻ and a stable, high-intensity product ion. |
| Internal Standard (Hyperoside): m/z 463.1 → 300.1[7] | Precursor ion [M-H]⁻ and a stable, high-intensity product ion. | |
| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the peak. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 150°C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 400°C | Facilitates efficient solvent evaporation. |
| Collision Energy | Optimized for each transition (e.g., ~25-35 eV) | Provides optimal fragmentation of the precursor ion. |
Bioanalytical Method Validation
A rigorous validation process is essential to ensure the reliability of the data. The method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry."[1][11][12]
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous plasma components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, precision (CV%) should be ≤15% (≤20% at LLOQ), and accuracy should be within 85-115% (80-120% at LLOQ). |
| Recovery | To assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible across QC levels. |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the plasma matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Application to a Pharmacokinetic Study
This validated method can be confidently applied to determine the plasma concentration-time profile of this compound following its administration to rats. The resulting data is crucial for calculating key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½), providing vital insights into the compound's in vivo behavior.[3]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the quantification of this compound in rat plasma. The simple sample preparation, optimized chromatographic conditions, and validated performance make it highly suitable for supporting preclinical pharmacokinetic and toxicokinetic studies in the drug development pipeline.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Cuyamendous, C., et al. (2021). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Zhou, D., et al. (2014). Validated LC-MS/MS method for the simultaneous determination of hyperoside and this compound in rat plasma: application to a pharmacokinetic study in rats. Biomedical Chromatography. [Link]
-
Kim, D., et al. (2018). Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. Molecules. [Link]
-
Stobiecki, M., et al. (2013). Structural characterization of flavonoid glycosides from leaves of wheat (Triticum aestivum L.) using LC/MS/MS profiling of the target compounds. Journal of Mass Spectrometry. [Link]
-
Tzanova, M., et al. (2021). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Processes. [Link]
-
Li, Y., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Molecules. [Link]
-
Li, Y., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. National Institutes of Health. [Link]
-
Sak K. (2016). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) based bioavailability determination of the major classes. Sci-Hub. [Link]
-
Zhang, Y., et al. (2017). UPLC/Q-TOF-MS profiling of phenolics from Canarium pimela leaves and its vasorelaxant and antioxidant activities. Revista Brasileira de Farmacognosia. [Link]
-
Semantic Scholar. Pharmacokinetic Study on Hyperoside in Beagle's Dogs. [Link]
-
Front. Pharmacol. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. [Link]
-
ResearchGate. (2011). Simultaneous determination of different flavonoids in human plasma by a simple HPLC assay. [Link]
-
Al-Ansi, W., et al. (2022). Conventional and Emerging Extraction Processes of Flavonoids. Processes. [Link]
-
ResearchGate. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. [Link]
-
Li, Y., et al. (2023). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules. [Link]
-
Li, Y., et al. (2022). 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Frontiers in Endocrinology. [Link]
-
PubMed. 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. [Link]
-
ResearchGate. Effects of 2″o-galloylhyperin on arrhythmias in an isolated tissue model of hypoxia and reperfusion. [Link]
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. hhs.gov [hhs.gov]
Application Notes: High-Throughput Cell-Based Assay for Screening Anti-Inflammatory Activity of 2''-O-Galloylhyperin
<-1>
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathology of numerous chronic diseases.[1] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS).[2][3] Consequently, inhibiting the NF-κB pathway is a primary strategy in the development of novel anti-inflammatory therapeutics.
2''-O-Galloylhyperin is a flavonoid glycoside isolated from plants such as Pyrola incarnata Fisch.[4][5] This natural compound has demonstrated significant antioxidant and anti-inflammatory properties.[4][6][7] Studies have shown that this compound can attenuate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[1][5][8] Specifically, it has been found to reduce the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[7][8]
This application note provides a detailed, robust, and validated protocol for assessing the anti-inflammatory activity of this compound using an in vitro cell-based model. The protocol employs LPS-stimulated murine macrophage RAW 264.7 cells, a widely accepted model for studying inflammation.[9][10] We outline a comprehensive workflow, including cytotoxicity assessment, measurement of key inflammatory mediators (NO, TNF-α, IL-6), and data analysis, to provide researchers with a reliable method for characterizing the therapeutic potential of this promising compound.
Principle of the Assay
The assay is designed to quantify the ability of this compound to suppress the inflammatory response in RAW 264.7 macrophages induced by bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of the NF-κB transcription factor.[10][11] Activated NF-κB translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes.[12][13]
This protocol measures the inhibition of three key downstream inflammatory markers:
-
Nitric Oxide (NO): A signaling molecule produced in large amounts during inflammation by iNOS. Its production is quantified indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[10][14]
-
Tumor Necrosis Factor-alpha (TNF-α): A primary pro-inflammatory cytokine.[15]
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in the inflammatory cascade.[16]
The concentrations of TNF-α and IL-6 in the cell culture supernatant are measured using the highly sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA).[17][18] A preliminary cytotoxicity assay is essential to ensure that the observed anti-inflammatory effects are not due to cell death.
Targeted Inflammatory Signaling Pathway
The diagram below illustrates the LPS-induced NF-κB signaling pathway, which is the primary target for the anti-inflammatory action of this compound.
Caption: LPS-induced NF-κB signaling pathway and points of inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| RAW 264.7 Cell Line | ATCC | TIB-71 |
| This compound | MedChemExpress | HY-N4142 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10270106 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Griess Reagent Kit | Thermo Fisher | G7921 |
| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |
| Mouse IL-6 ELISA Kit | R&D Systems | M6000B |
Experimental Workflow Overview
The entire process, from cell culture to data analysis, follows a systematic, multi-day workflow designed for reproducibility and accuracy.
Caption: High-level workflow for the anti-inflammatory assay.
Detailed Step-by-Step Protocols
Protocol 1: Cell Culture and Seeding
-
Rationale: Proper cell maintenance and seeding density are critical for ensuring cell health and achieving reproducible results. RAW 264.7 cells should be in the logarithmic growth phase and not exceed 80% confluency to maintain their responsiveness to stimuli.
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 2-3 days. Detach cells using a cell scraper, as they are lightly adherent.
-
For experiments, count viable cells using a hemocytometer or automated cell counter.
-
Seed cells into 96-well flat-bottom plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.[19]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Rationale: This assay is a crucial control to determine the non-toxic concentration range of this compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21][22] It ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound has killed the cells.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in serum-free DMEM to achieve final concentrations ranging from (e.g.) 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
After the 24-hour attachment period, replace the medium in the 96-well plate with 100 µL of medium containing the various concentrations of this compound. Include a "vehicle control" group treated with 0.1% DMSO.
-
Incubate for 24 hours (matching the duration of the inflammation assay).
-
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[23]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[24]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 . Use only non-toxic concentrations for subsequent anti-inflammatory experiments.
Protocol 3: Anti-Inflammatory Activity Assay
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates as described in Protocol 1 .
-
Compound Pre-treatment: After 24 hours, carefully remove the culture medium. Add 100 µL of serum-free DMEM containing various non-toxic concentrations of this compound (determined from Protocol 2).
-
Control Groups:
-
Negative Control: Cells with medium only (no LPS, no compound).
-
Vehicle Control: Cells with 0.1% DMSO + LPS.
-
Positive Control (LPS only): Cells with medium + LPS.
-
-
-
Incubate the plate for 1 hour at 37°C to allow for compound uptake.
-
LPS Stimulation: Add 10 µL of LPS solution to each well (except the Negative Control) to achieve a final concentration of 1 µg/mL.[25][26]
-
Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well and transfer to a new plate or microcentrifuge tubes. Store at -80°C until analysis.
-
The remaining cells in the plate can be used for an immediate viability check using the MTT assay (Protocol 2, steps 4-9 ) to confirm that the treatment conditions were not cytotoxic.
Protocol 4: Measurement of Nitric Oxide (Griess Assay)
-
Rationale: The Griess assay is a simple, colorimetric method for the indirect measurement of NO production.[27] It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[14][28] The reaction involves a two-step diazotization process, resulting in a purple azo compound that can be measured spectrophotometrically.[14]
-
Allow the collected supernatants and Griess reagents to come to room temperature.
-
Prepare a nitrite standard curve (e.g., 0-100 µM) using the provided sodium nitrite standard.
-
Add 50 µL of each supernatant sample or standard to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide in acid) to each well and incubate for 10 minutes, protected from light.[29]
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
Protocol 5: Measurement of TNF-α and IL-6 (ELISA)
-
Rationale: The sandwich ELISA is the gold standard for quantifying specific proteins like cytokines in complex biological fluids.[31] Its high specificity is achieved by using two antibodies that bind to different epitopes on the target cytokine, and its high sensitivity allows for the detection of low picogram levels of protein.[15][18]
-
Perform the ELISA for TNF-α and IL-6 using the collected supernatants according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, the general steps involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and supernatant samples to the wells.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP (horseradish peroxidase).
-
Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring absorbance (typically at 450 nm).[15][18]
-
-
Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from their respective standard curves.
Data Analysis and Interpretation
-
Calculate Percentage Inhibition: For NO, TNF-α, and IL-6, calculate the percentage inhibition for each concentration of this compound using the following formula: % Inhibition = [ 1 - (ValueTreated - ValueNegative Control) / (ValueLPS Only - ValueNegative Control) ] x 100
-
Determine IC₅₀: Plot the percentage inhibition against the log concentration of this compound. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the inflammatory mediator production.[16]
-
Data Presentation: Summarize the results in a clear, tabular format.
Sample Data Table
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0 (LPS Only) | 100 ± 4.5 | 0 | 0 | 0 |
| 1 | 98 ± 3.2 | 15.2 ± 2.1 | 10.5 ± 1.8 | 12.3 ± 2.5 |
| 5 | 99 ± 2.8 | 35.8 ± 3.5 | 28.9 ± 3.1 | 31.4 ± 3.3 |
| 10 | 97 ± 4.1 | 52.1 ± 4.0 | 48.7 ± 3.8 | 55.6 ± 4.2 |
| 25 | 96 ± 3.9 | 78.4 ± 5.1 | 75.3 ± 4.5 | 80.1 ± 5.0 |
| 50 | 95 ± 4.6 | 91.2 ± 3.7 | 88.6 ± 3.2 | 92.5 ± 3.9 |
| IC₅₀ (µM) | >100 | 9.5 | 10.8 | 8.9 |
| Data are presented as mean ± SD from three independent experiments. |
Conclusion
This application note provides a validated, step-by-step methodology for evaluating the anti-inflammatory properties of this compound. By employing the LPS-stimulated RAW 264.7 macrophage model and quantifying key inflammatory mediators, this protocol offers a robust and reliable platform for drug discovery and development professionals. The inclusion of a cytotoxicity assay ensures the integrity of the results, confirming that the observed effects are due to specific immunomodulatory activity. The findings from this assay can establish the potency of this compound as an inhibitor of the NF-κB pathway and support its further investigation as a potential therapeutic agent for inflammatory diseases.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM Health. [Link]
-
Imran, M., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 716. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 381-387. [Link]
-
Axxam. (n.d.). Smart cellular assays to study inflammatory skin disorders. Axxam. [Link]
-
Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Chandrashekar, C., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-300. [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(12), 2155. [Link]
-
Bio-protocol. (2016). Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10). Bio-protocol, 6(21), e1974. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]
-
González-Pumajero, D. E., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 978. [Link]
-
Wang, P., et al. (2019). 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. Chemico-Biological Interactions, 304, 116-125. [Link]
-
Jijith, U. S., & Jayakumari, S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 11(Special Issue 4), 41-43. [Link]
-
Wang, P., et al. (2018). 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]
-
Bio-protocol. (2016). Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. Bio-protocol, 6(11), e1823. [Link]
-
Protocol Online. (2019). Protocol Griess Test. Protocol Online. [Link]
-
Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]
-
Gharesi-Fard, B., et al. (2011). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian journal of reproductive medicine, 9(1), 35-40. [Link]
-
Tsuruoka, M., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53449. [Link]
-
Jantarat, N., et al. (2020). Inflammatory response of raw 264.7 macrophage cells teated with dragon fruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 26(4), 547-554. [Link]
-
Kim, H. G., et al. (2015). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 20(8), 14782-14796. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]
-
ResearchGate. (2019). 2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo | Request PDF. ResearchGate. [Link]
-
Li, X., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology, 24(1), 27. [Link]
-
ResearchGate. (2021). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]
Sources
- 1. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. purformhealth.com [purformhealth.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol Griess Test [protocols.io]
- 28. sciencellonline.com [sciencellonline.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. resources.rndsystems.com [resources.rndsystems.com]
- 31. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Scientific Foundation: The Therapeutic Rationale for 2''-O-Galloylhyperin in Sepsis
An Application Guide for the Preclinical Evaluation of 2''-O-Galloylhyperin in Murine Sepsis Models
Audience: Researchers, scientists, and drug development professionals in the fields of immunology, pharmacology, and critical care medicine.
Abstract: Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1] The flavonoid this compound (2''-O-GH), isolated from Pyrola incarnata Fisch., has demonstrated significant anti-inflammatory and antioxidant properties, making it a promising candidate for sepsis therapy.[2][3][4] This document provides a comprehensive guide for the in vivo administration and evaluation of 2''-O-GH in a lipopolysaccharide (LPS)-induced mouse model of sepsis. It includes detailed protocols, the rationale behind experimental choices, and methodologies for endpoint analysis, designed to ensure scientific rigor and reproducibility.
Understanding the mechanism of action is critical for designing robust preclinical studies. 2''-O-GH exerts its protective effects in sepsis by modulating key inflammatory and antioxidant signaling pathways that are dysregulated during the septic response.
Key Mechanistic Actions:
-
Inhibition of Pro-inflammatory Pathways: Sepsis is driven by a cytokine storm. 2''-O-GH has been shown to significantly suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7] By preventing the phosphorylation and subsequent activation of key proteins like p38, ERK, and JNK, and blocking the nuclear translocation of NF-κB, 2''-O-GH effectively dampens the transcription of inflammatory genes.[5][6]
-
Activation of Antioxidant and Cytoprotective Pathways: Oxidative stress is a major contributor to organ damage in sepsis. 2''-O-GH enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).[5][6]
-
Modulation of SIRT1: Sirtuin 1 (SIRT1) is a critical regulator of inflammation. 2''-O-GH upregulates the expression of SIRT1, which in turn can deacetylate and inhibit the activity of NF-κB, providing another layer of anti-inflammatory control.[4][5]
The multifaceted mechanism of 2''-O-GH is depicted in the signaling pathway diagram below.
Caption: Mechanism of 2''-O-GH in LPS-stimulated cells.
Sepsis Model Selection: A Rationale-Driven Approach
The choice of animal model is fundamental to the translational relevance of preclinical findings. Two models are predominantly used in sepsis research:
| Model | Description | Advantages | Disadvantages | Best For |
| LPS Injection | Intraperitoneal (i.p.) injection of Lipopolysaccharide, a component of Gram-negative bacteria cell walls.[8] | Highly reproducible, technically simple, rapid onset of inflammation.[8] Allows for the study of specific TLR4-mediated inflammatory pathways. | Represents an intoxication model rather than a true infection.[8] Cytokine kinetics differ from clinical sepsis, with a rapid, sharp peak.[9] | Initial screening, dose-response studies, and mechanistic investigations of hyperinflammation. |
| Cecal Ligation and Puncture (CLP) | A surgical procedure involving ligation of the cecum followed by puncture with a needle to induce polymicrobial peritonitis.[10] | Considered the "gold standard" as it closely mimics the pathophysiology of human abdominal sepsis, including a sustained inflammatory response and hemodynamic changes.[10][11] | Technically demanding, higher variability, slower onset.[10] | Efficacy studies, evaluation of therapies targeting later-stage sepsis, and studies of organ dysfunction. |
Recommendation: For the initial evaluation of 2''-O-GH, the LPS model is recommended due to its high reproducibility and suitability for assessing the compound's direct anti-inflammatory effects.
Experimental Workflow and Protocols
A well-structured workflow is essential for minimizing variability and ensuring data integrity.
Caption: Experimental workflow for evaluating 2''-O-GH.
Protocol 1: Preparation of this compound for Injection
Causality: Proper solubilization of the hydrophobic compound is critical for ensuring accurate dosing and bioavailability. A two-step process using a minimal amount of organic solvent followed by dilution in a physiological carrier is standard practice.
-
Source Compound: Obtain this compound with a purity of ≥98%.[5]
-
Stock Solution: Prepare a 10 mM stock solution by dissolving 2''-O-GH in dimethyl sulfoxide (DMSO). Store at -80°C.[5]
-
Working Solution: On the day of the experiment, thaw the stock solution. Prepare the final injection solutions by diluting the stock in sterile, pyrogen-free 0.9% saline.
-
The final concentration of DMSO in the injected solution should not exceed 1% to avoid solvent toxicity.
-
For a 50 mg/kg dose in a 25g mouse (0.2 mL injection volume):
-
Required dose: 1.25 mg
-
Calculate the required volume of stock solution and dilute accordingly to achieve the final concentration in 0.2 mL of saline.
-
-
-
Vehicle Control: Prepare a vehicle solution containing the same final concentration of DMSO in sterile saline as the highest dose treatment group.
Protocol 2: LPS-Induced Sepsis and 2''-O-GH Administration
Trustworthiness: This protocol integrates pre-treatment, a common strategy for evaluating prophylactic or early therapeutic potential. The timing and dosages are based on previously validated studies demonstrating efficacy.[5]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the treatment groups outlined in the workflow diagram (n=8-10 per group for endpoint analysis; n=15-20 for survival studies).
-
Pre-treatment: Administer the prepared 2''-O-GH solutions (10 or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection at 12 hours and 1 hour before LPS challenge.[5]
-
Sepsis Induction: Administer LPS (from E. coli O111:B4) at a dose of 30 mg/kg via i.p. injection.[5] The Sham group receives an equivalent volume of sterile saline.
-
Post-Induction: Return mice to their cages with free access to food and water. Place cages on a warming pad to help prevent hypothermia.
Protocol 3: Humane Monitoring and Endpoint Criteria
Ethical Integrity: The use of validated clinical scoring systems and clear humane endpoints is a mandatory refinement to prevent unnecessary suffering and is in accordance with ARRIVE guidelines.[12][13] Death as a primary endpoint should be avoided where possible by using surrogate markers that predict mortality.
-
Clinical Scoring: Use a validated scoring system. A score is assigned for each parameter, and a cumulative score determines the intervention point.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Activity & Response | Normal, bright, alert | Reduced activity, responds to stimulus | Lethargic, minimal response to stimulus | Moribund, fails to respond |
| Eye Appearance | Bright, fully open | Mild squinting or discharge | Half-closed, significant discharge/crusting | Fully closed, sunken |
| Respiration | Normal rate and depth | Labored breathing or mild tachypnea | Severe labored breathing, gasping | --- |
| Piloerection | Sleek coat | Mild piloerection | Moderate to severe piloerection | --- |
| Adapted from established murine sepsis scoring systems.[12][14] |
-
Humane Endpoints: An animal must be immediately and humanely euthanized if it meets any of the following criteria:
Endpoint Analysis and Expected Outcomes
Analysis of key biomarkers provides quantitative data on the efficacy of 2''-O-GH.
| Analysis | Method | Expected Outcome with 2''-O-GH Treatment |
| Survival Rate | Kaplan-Meier analysis | Increased survival rate compared to the LPS + Vehicle group.[5] |
| Serum Cytokines (TNF-α, IL-6) | ELISA | Significant reduction in the serum levels of TNF-α and IL-6 at 12h post-LPS.[4][5] |
| Liver Damage Markers (ALT, AST) | Serum biochemical assay | Attenuation of the LPS-induced increase in ALT and AST levels.[17] |
| Organ Histopathology (Liver, Lung) | H&E Staining | Reduced inflammatory cell infiltration, edema, and overall tissue damage.[5][7] |
| Protein Expression (p-NF-κB, Nrf2) | Western Blot of tissue lysates | Decreased expression of phosphorylated NF-κB p65; Increased expression of nuclear Nrf2 and total SIRT1.[4][5] |
Table of Published Efficacy Data:
| Parameter | LPS + Vehicle | LPS + 2''-O-GH (50 mg/kg) | Reference |
| Survival Rate (72h) | 10% | 60% | [5] |
| Serum TNF-α (pg/mL) | ~1800 | ~800 | [5] |
| Serum IL-6 (pg/mL) | ~2500 | ~1000 | [5] |
Note: Values are approximate based on graphical data from Wang P, et al. (2018) and serve as an illustrative guide.
References
-
Comparison of the mortality and inflammatory response of two models of sepsis: lipopolysaccharide vs. cecal ligation and puncture. PubMed, National Center for Biotechnology Information. [Link]
-
2″-O-Galloylhyperin. Porphyrin-Systems. [Link]
-
2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. [Link]
-
Current Murine Models of Sepsis. PMC, National Center for Biotechnology Information. [Link]
-
A Novel Scoring System for Humane Endpoints in Mice with Cecal Ligation and Puncture-Induced Sepsis. PMC, National Center for Biotechnology Information. [Link]
-
Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock. MDPI. [Link]
-
Comparative Analysis of Whole Transcriptome Profiles in Septic Cardiomyopathy: Insights from CLP- and LPS-Induced Mouse Models. PubMed, National Center for Biotechnology Information. [Link]
-
Advances in Rodent Experimental Models of Sepsis. MDPI. [Link]
-
SOP 7.32 - Humane Endpoints in Mice with Cecal Ligation and Puncture-Induced Sepsis. Queen's University. [Link]
-
2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. ResearchGate. [Link]
-
2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. PubMed, National Center for Biotechnology Information. [Link]
-
Contactless body temperature assessment for signalling humane endpoints in a mouse model of sepsis. Animal Welfare, Cambridge Core. [Link]
-
A Novel Scoring System for Humane Endpoints in Mice with Cecal Ligation and Puncture-Induced Sepsis. ResearchGate. [Link]
-
A Novel Scoring System for Humane Endpoints in Mice with Cecal Ligation and Puncture-Induced Sepsis. AALAS Publications. [Link]
-
2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. PubMed, National Center for Biotechnology Information. [Link]
-
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) based bioavailability determination of the major classes of phytochemicals. Sci-Hub. [Link]
-
PART I: MINIMUM QUALITY THRESHOLD IN PRE-CLINICAL SEPSIS STUDIES (MQTiPSS) FOR STUDY DESIGN AND HUMANE MODELING ENDPOINTS. PubMed Central, National Center for Biotechnology Information. [Link]
-
Effects of 2″o-galloylhyperin on arrhythmias in an isolated tissue model of hypoxia and reperfusion. ResearchGate. [Link]
Sources
- 1. Comparative Analysis of Whole Transcriptome Profiles in Septic Cardiomyopathy: Insights from CLP- and LPS-Induced Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2″-O-Galloylhyperin – porphyrin-systems [porphyrin-systems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the mortality and inflammatory response of two models of sepsis: lipopolysaccharide vs. cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Rodent Experimental Models of Sepsis [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Scoring System for Humane Endpoints in Mice with Cecal Ligation and Puncture-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PART I: MINIMUM QUALITY THRESHOLD IN PRE-CLINICAL SEPSIS STUDIES (MQTiPSS) FOR STUDY DESIGN AND HUMANE MODELING ENDPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Humane Endpoints (Mice) | Animals in Science [queensu.ca]
- 16. Contactless body temperature assessment for signalling humane endpoints in a mouse model of sepsis | Animal Welfare | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of 2''-O-Galloylhyperin for Animal Studies
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the formulation of 2''-O-Galloylhyperin, a natural flavonoid with significant therapeutic potential, for preclinical animal studies. The primary challenge in the in vivo evaluation of this compound is its poor aqueous solubility, which can lead to low and erratic bioavailability.[1][2] These protocols are designed to address this challenge by providing systematic, step-by-step methodologies for developing injectable and oral formulations. The narrative emphasizes the scientific rationale behind vehicle selection, formulation techniques, and quality control, ensuring the generation of reliable and reproducible data in animal models.
Introduction to this compound
This compound is a flavonoid glycoside found in plants such as Pyrola incarnata.[3][4] It possesses a range of promising biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[3][5] However, like many flavonoids, its complex polyphenolic structure contributes to poor water solubility, a major obstacle for in vivo research.[1] Effective formulation is therefore a critical prerequisite to accurately assess its pharmacokinetic profile, efficacy, and toxicity in animal models.[2][6] The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, often by pushing the boundaries of solubility.[7]
Physicochemical Properties of this compound:
-
Appearance: Crystalline solid[3]
-
Solubility:
-
Stability: The solid compound is stable for ≥4 years at -20°C.[3] Aqueous solutions are not recommended for storage for more than one day.[3] Flavonoids in general can be sensitive to high temperatures, pH extremes, and certain metal ions.[11][12][13]
Pre-formulation Assessment: The Foundation of a Robust Formulation
Before preparing a final dosing formulation, a systematic pre-formulation assessment is essential to understand the compound's behavior in various vehicles.[2] This minimizes surprises and ensures the selected formulation is stable and appropriate for the intended study.
Visual and Microscopic Examination
-
Objective: To confirm the physical state (e.g., crystalline, amorphous) and purity of the starting material.
-
Protocol:
-
Visually inspect the this compound powder for uniform color and texture.
-
If available, use light microscopy to observe particle morphology. Homogeneous, consistent crystals are expected.
-
Solubility Screening
-
Objective: To identify suitable solvents and co-solvents that can dissolve this compound at the target concentration.
-
Rationale: A systematic screen across a panel of pharmaceutically acceptable excipients is the most efficient way to identify a lead vehicle system.[14][15]
-
Protocol:
-
Weigh a precise amount of this compound (e.g., 5 mg) into several small, clear glass vials.
-
Add a measured volume (e.g., 100 µL) of each test vehicle (see Table 1) to a separate vial.
-
Vortex each vial vigorously for 2-5 minutes.
-
If the compound does not dissolve, sonicate the vial for 10-15 minutes. Gentle warming (to 37-40°C) can also be applied.[9]
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
If the compound dissolves, add another measured aliquot of the compound to determine the saturation solubility.
-
Record observations systematically.
-
Table 1: Suggested Vehicles for Solubility Screening
| Vehicle Class | Specific Excipients | Intended Use | Rationale & Considerations |
|---|---|---|---|
| Organic Solvents | DMSO, Ethanol, NMP | Co-solvents for initial dissolution | High dissolving power, but potential for toxicity. Use minimal amounts.[16] |
| Glycols | PEG 300, PEG 400, Propylene Glycol | Co-solvents | Generally well-tolerated; can increase solubility and be used in injectable or oral formulations.[16][17][18] |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20, Solutol HS 15 | Solubilizers / Wetting agents | Enhance and maintain solubility, prevent precipitation upon dilution, and aid in suspension uniformity.[16][19] |
| Oils | Corn oil, Sesame oil, Miglyol 812 | Lipid vehicles for oral/SC | For highly lipophilic compounds; can improve oral absorption via lymphatic pathways.[9][17] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS, pH 7.4), 0.9% Saline | Diluents | The final formulation should be as physiologically compatible as possible. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), SBE-β-CD | Solubilizers | Form inclusion complexes to enhance aqueous solubility.[9][20] |
| Suspending Agents | 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | Suspension vehicles | For oral gavage when target dose cannot be dissolved.[16] |
Formulation Development Workflow
The choice of formulation strategy depends directly on the required dose, the route of administration, and the solubility data obtained in the pre-formulation screen.
Caption: Formulation selection workflow for this compound.
Protocols for Formulation Preparation
Safety Precaution: this compound should be handled as a hazardous material. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]
Protocol 1: Co-solvent System for Injectable or Oral Administration
This is often the first-line approach for compounds soluble in organic solvents but not in aqueous media. A common starting point is a vehicle containing DMSO, PEG 300, Tween 80, and saline.[4][16]
-
Objective: To prepare a clear, stable solution for intravenous (IV), intraperitoneal (IP), or oral administration.
-
Rationale: DMSO is used to initially dissolve the compound, PEG 300 acts as a co-solvent to maintain solubility, Tween 80 is a surfactant that prevents precipitation upon addition of the aqueous component, and saline provides physiological compatibility.[16][21]
-
Example Formulation Composition (adjust as needed based on solubility data):
-
10% DMSO
-
40% PEG 300
-
5% Tween 80
-
45% Saline (0.9% NaCl)
-
-
Step-by-Step Protocol:
-
Calculate: Determine the total volume of formulation needed and calculate the required mass of this compound and the volume of each vehicle component.
-
Initial Dissolution: In a sterile glass vial, add the pre-weighed this compound powder. Add the calculated volume of DMSO. Vortex and/or sonicate until the compound is completely dissolved. This is a critical first step.
-
Add Co-solvent: Add the calculated volume of PEG 300 to the vial. Vortex until the solution is homogeneous.
-
Add Surfactant: Add the calculated volume of Tween 80. Vortex thoroughly to ensure complete mixing.
-
Aqueous Dilution: Slowly add the calculated volume of sterile saline to the vial, vortexing continuously during the addition. This slow, stepwise dilution is crucial to prevent the drug from precipitating out of solution.
-
Final Inspection: The final formulation should be a clear, particle-free solution. If any cloudiness or precipitation occurs, the formulation must be optimized (e.g., by adjusting solvent ratios or lowering the final drug concentration).[16]
-
Vehicle Control: Prepare a vehicle-only control group formulation by following the exact same procedure but omitting the this compound.
-
Protocol 2: Homogeneous Suspension for Oral Gavage
This method is used when the required oral dose is too high to be achieved in a solution.
-
Objective: To prepare a uniform, stable, and re-suspendable formulation for oral gavage.
-
Rationale: A suspending agent, such as carboxymethylcellulose (CMC) or methylcellulose (MC), increases the viscosity of the vehicle, slowing the sedimentation of drug particles and ensuring a more consistent dose is delivered to each animal.[16][22] A wetting agent like Tween 80 is essential to ensure the hydrophobic drug particles disperse evenly in the aqueous vehicle.
-
Example Formulation Composition:
-
0.5% (w/v) Carboxymethylcellulose (low viscosity)
-
0.2% (v/v) Tween 80
-
Vehicle: Purified Water or Saline
-
-
Step-by-Step Protocol:
-
Prepare Vehicle: In a beaker, slowly add the 0.5% CMC powder to the purified water while stirring continuously with a magnetic stirrer to prevent clumping. Stir until fully hydrated and a viscous, clear solution is formed. Add the 0.2% Tween 80 and mix until homogeneous.
-
Weigh Compound: Weigh the required amount of this compound.
-
Levigation (Wetting): In a glass mortar, add the this compound powder. Add a small amount of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the particles and prevent clumping.
-
Geometric Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition, until the desired final volume is reached.
-
Homogenization: Transfer the suspension to a suitable container. For best results, use a homogenizer to ensure uniform particle size distribution.
-
Storage and Use: Store in a sealed container, protected from light. Crucially, the suspension must be vortexed or stirred vigorously immediately before each animal is dosed to ensure homogeneity.
-
Quality Control and Stability Assessment
For data to be considered reliable, the formulation's concentration and stability must be verified.[23][24]
-
Appearance: Visually inspect the formulation before each use. Solutions should remain clear; suspensions should appear uniform upon shaking and not form hard cakes.
-
Concentration Verification:
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurate quantification of flavonoids.[11][12][25][26][27] A simpler UV-Vis spectrophotometric method can also be developed if a specific wavelength maximum (λmax) for this compound (e.g., 260, 360 nm) is used and excipients do not interfere.[3][28][29]
-
Protocol Outline (HPLC):
-
Prepare a standard curve of this compound in a suitable solvent (e.g., methanol).
-
Dilute a small, known volume of the final formulation with the same solvent.
-
Analyze both standards and samples via HPLC.
-
Calculate the concentration in the formulation. The result should be within ±10% of the target concentration.
-
-
-
Stability Assessment:
-
Objective: To ensure the compound does not significantly degrade in the vehicle under the study's storage and handling conditions.[23]
-
Protocol: Prepare a batch of the formulation and store it under the same conditions as the study samples (e.g., refrigerated, room temperature, protected from light). Analyze the concentration at time zero and at the end of the planned use period (e.g., 24 hours, 7 days). A concentration that remains within 90-110% of the initial value is typically considered stable.[23][30]
-
Guidelines for Animal Administration
-
Route of Administration: The choice of formulation is intrinsically linked to the route. Co-solvent systems can be used for IV, IP, or oral routes, while suspensions are strictly for oral gavage.
-
Dose Volume: Adhere to established institutional (IACUC) guidelines for maximum administration volumes for the species being used (e.g., typically 10 mL/kg for oral gavage in mice).
-
Animal Welfare: For oral administration, consider methods that reduce stress, such as incorporating the drug into a palatable jelly for voluntary consumption, if the study design allows.[31][32]
-
Control Groups: Always include a vehicle-treated control group to differentiate the effects of the compound from those of the formulation excipients.[16] Excipients are not always inert and their potential effects must be evaluated.[14][33]
References
- Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Pharmazie, 58(12), 881-885.
-
Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. PubMed. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). 2″-O-Galloylhyperin. Retrieved from [Link]
- Gong, Y., Zhao, L., & Xie, Y. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics, 569, 118642.
-
ResearchGate. (2025). Stability testing on typical flavonoid containing herbal drugs | Request PDF. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Influence of extraction methods on stability of flavonoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
-
ChemBK. (n.d.). 2'-O-Galloylhyperin. Retrieved from [Link]
- Park, K. (2003).
-
ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved from [Link]
-
Charles River. (n.d.). HOW DO I GET MY COMPOUND INTO PHASE I?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]
-
SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
-
ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Method for voluntary oral administration of drugs in mice. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]
-
Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Identification and Quantification of Flavonoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Retrieved from [Link]
-
Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. Retrieved from [Link]
-
ResearchGate. (2025). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Regulations.gov. (n.d.). Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Al-Nahrain University. (2024). Modern Chromatographic Methods for Determination Flavonoids. Retrieved from [Link]
-
Pharmlabs. (n.d.). Suspensions: Videos. Retrieved from [Link]
-
Redalyc. (n.d.). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alternative Method of Oral Dosing for Rats. Retrieved from [Link]
Sources
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2"-O-Galloylhyperin | TargetMol [targetmol.com]
- 5. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]
- 6. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 7. altasciences.com [altasciences.com]
- 8. This compound | C28H24O16 | CID 6453359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 53209-27-1 | MOLNOVA [molnova.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. kinampark.com [kinampark.com]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 25. Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 28. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 29. redalyc.org [redalyc.org]
- 30. researchgate.net [researchgate.net]
- 31. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing 2''-O-Galloylhyperin effect on NF-κB activation in RAW 264.7 cells
Application Notes & Protocols
Topic: Assessing the Inhibitory Effect of 2''-O-Galloylhyperin on NF-κB Activation in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, and its dysregulation is implicated in a multitude of inflammatory diseases.[1] The murine macrophage cell line, RAW 264.7, provides a robust and reproducible model for studying inflammatory responses, particularly the NF-κB signaling cascade initiated by stimuli like lipopolysaccharide (LPS).[2][3] this compound (2''-O-GH), a flavonoid isolated from Pyrola incarnata Fisch., has demonstrated significant anti-inflammatory and antioxidant properties.[4][5] This application note provides a comprehensive, in-depth guide for researchers to meticulously assess the inhibitory effects of 2''-O-GH on the NF-κB pathway in LPS-stimulated RAW 264.7 cells. We detail a cohesive workflow, from fundamental cell culture and cytotoxicity assessment to advanced multi-parametric analysis of NF-κB activation, including Western blotting for key signaling proteins, immunofluorescence imaging of p65 nuclear translocation, and functional assays for downstream cytokine production. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind critical steps to ensure data integrity and reproducibility.
Scientific Principles: The NF-κB Signaling Cascade
The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery.[6] In resting macrophages, the NF-κB heterodimer, most commonly p50/p65 (RelA), is sequestered in the cytoplasm by an inhibitory protein called IκBα.[7] This sequestration prevents NF-κB from entering the nucleus and activating gene transcription.
The activation process, typically initiated by pro-inflammatory stimuli such as LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface, triggers a downstream signaling cascade.[8] This culminates in the activation of the IκB kinase (IKK) complex.[9] The activated IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[7] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p50/p65 dimer into the nucleus.[10] Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11]
Studies have shown that this compound can block the translocation of NF-κB from the cytosol to the nucleus and decrease the activation of upstream kinases in LPS-activated RAW 264.7 cells.[4][12] The following protocols are designed to dissect this inhibitory mechanism.
Caption: Canonical NF-κB signaling pathway and hypothesized points of inhibition by this compound.
Experimental Design and Workflow
A multi-assay approach is essential for a comprehensive assessment. The workflow is designed to first establish a viable experimental concentration for 2''-O-GH, then to systematically measure its impact on distinct stages of the NF-κB pathway and its downstream consequences.
Caption: A streamlined workflow for assessing the anti-inflammatory effects of this compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| RAW 264.7 Cell Line | ATCC (TIB-71) |
| This compound | Cayman Chemical or equivalent |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich |
| Dulbecco's Modified Eagle Medium (DMEM), high glucose | Gibco / Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS), heat-inactivated | Gibco / Thermo Fisher Scientific |
| Penicillin-Streptomycin (100X) | Gibco / Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco / Thermo Fisher Scientific |
| 0.25% Trypsin-EDTA | Gibco / Thermo Fisher Scientific |
| Cell Scraper | Corning |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Primary Antibodies (Rabbit anti-p-p65, p65, p-IκBα, IκBα, β-actin) | Cell Signaling Technology |
| HRP-conjugated anti-rabbit IgG Secondary Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Bio-Rad / Thermo Fisher Scientific |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences |
| Triton™ X-100 | Sigma-Aldrich |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich |
| Alexa Fluor™ 488 conjugated anti-rabbit IgG | Invitrogen |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen |
| ProLong™ Gold Antifade Mountant | Invitrogen |
| Human/Mouse TNF-α and IL-6 ELISA Kits | R&D Systems / Thermo Fisher Scientific |
| 96-well and multi-well cell culture plates | Corning / Falcon |
Core Protocols
Protocol 1: Culturing and Maintenance of RAW 264.7 Macrophages
Rationale: Proper cell culture technique is the foundation of reproducible results. RAW 264.7 cells are adherent and can differentiate or become activated if stressed, so careful handling is paramount.[13] They should be kept at a confluence that promotes healthy growth, typically splitting them before they reach 90% confluence to prevent activation due to contact inhibition.[2]
-
Thawing Cells: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.[13] Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Initial Culture: Centrifuge the cell suspension at 150-400 x g for 5-8 minutes.[14] Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium in a T75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
Subculturing (Passaging): When cells reach 80-90% confluence, aspirate the medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 3-5 mL of fresh, pre-warmed complete growth medium to the flask.
-
Gently detach the cells using a cell scraper. Note: RAW 264.7 cells can be sensitive to trypsin; scraping is a reliable method that avoids enzymatic stress.
-
Collect the cell suspension and gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium. Refresh medium every 2-3 days.[2]
-
Quality Control: Regularly monitor cell morphology. Healthy RAW 264.7 cells are typically rounded.[13] An increase in spindle-shaped cells can indicate stress or differentiation.[13] Use cells within 15-20 passages of thawing to maintain consistency.[3]
Protocol 2: Determining Cell Viability (MTT Assay)
Rationale: Before assessing anti-inflammatory effects, it is crucial to determine the concentration range of 2''-O-GH that is non-toxic to the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. This ensures that any observed reduction in NF-κB activation is due to specific pathway inhibition, not simply cell death.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 3.5 x 10⁴ cells/well in 100 µL of complete growth medium.[16] Incubate for 24 hours to allow for cell adherence.
-
Treatment: Prepare serial dilutions of 2''-O-GH in complete growth medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The vehicle control (0 µM) should contain the same final concentration of DMSO as the highest 2''-O-GH concentration.
-
Aspirate the medium from the cells and add 100 µL of the prepared 2''-O-GH dilutions to the respective wells.
-
Incubate for 24 hours (or a duration matching your planned treatment time for subsequent experiments).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17] Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations of 2''-O-GH that show >95% cell viability for subsequent inflammation experiments.
Protocol 3: LPS-Induced NF-κB Activation and 2''-O-GH Treatment
Rationale: This protocol establishes the core experimental conditions. Cells are pre-treated with 2''-O-GH to allow the compound to enter the cells and be available to act on its target. Subsequently, LPS is added to induce a synchronous inflammatory response and activate the NF-κB pathway.[8]
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture vessels (e.g., 6-well plates for Western blot, chamber slides for immunofluorescence) at a density that will result in ~80% confluence on the day of the experiment.
-
Pre-treatment: Aspirate the culture medium. Add fresh medium containing the desired non-toxic concentrations of 2''-O-GH (determined from Protocol 2) or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL or 1 µg/mL.[4][8] The incubation time will vary depending on the downstream assay:
-
Experimental Groups:
-
Control (untreated cells)
-
Vehicle + LPS
-
2''-O-GH (at various concentrations) + LPS
-
2''-O-GH alone (to test for baseline effects)
-
-
Harvesting: After the incubation period, proceed immediately to the relevant downstream protocol (e.g., cell lysis for Western blot, cell fixation for immunofluorescence, or collection of supernatant for ELISA).
Protocol 4: Western Blot for Key NF-κB Pathway Proteins
Rationale: Western blotting provides a semi-quantitative analysis of protein levels and their post-translational modifications, offering direct mechanistic insight. By probing for phosphorylated IκBα (p-IκBα), total IκBα, and phosphorylated p65 (p-p65), we can pinpoint where 2''-O-GH interferes in the signaling cascade.[7][19]
-
Cell Lysis: After treatment (Protocol 3), place the culture plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.[19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein extract).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-IκBα, or anti-β-actin as a loading control) overnight at 4°C.[19]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL detection reagent. Visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphoprotein signals to their total protein counterparts and the total protein signals to the loading control (β-actin).
Protocol 5: Immunofluorescence for p65 Nuclear Translocation
Rationale: This imaging-based technique provides a direct, visual confirmation of NF-κB activation by showing the movement of the p65 subunit from the cytoplasm to the nucleus.[20] It offers compelling qualitative and quantitative data on the inhibitory effect of 2''-O-GH on this critical step.[10]
-
Cell Culture and Treatment: Grow and treat RAW 264.7 cells on sterile glass coverslips or in chamber slides as described in Protocol 3.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody to access intracellular targets.[10]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.[20]
-
Primary Antibody: Incubate the cells with anti-p65 primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[20]
-
Nuclear Staining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images of the p65 (green) and DAPI (blue) channels. In untreated cells, p65 staining should be predominantly cytoplasmic. In LPS-stimulated cells, p65 staining will co-localize with the DAPI stain in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using software like ImageJ to assess the degree of translocation.[21]
Protocol 6: ELISA for Downstream Inflammatory Cytokines
Rationale: To confirm that the inhibition of NF-κB signaling by 2''-O-GH translates into a functional anti-inflammatory effect, it is essential to measure the production of downstream pro-inflammatory cytokines like TNF-α and IL-6.[22][23] ELISA provides a highly sensitive and quantitative method for this purpose.
-
Sample Collection: Perform cell treatment as described in Protocol 3, using a longer LPS stimulation time (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.
-
After incubation, collect the cell culture supernatant from each well into a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Carefully transfer the cleared supernatant to a new tube. Samples can be used immediately or stored at -80°C.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's specific protocol (e.g., R&D Systems DuoSet or Thermo Fisher Scientific kits).[24][25] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards, controls, and your collected supernatant samples.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values versus the known concentrations of the cytokine standards. Use the equation from the standard curve to calculate the concentration of TNF-α and IL-6 in your samples.
Data Analysis and Expected Results
The combination of these assays provides a multi-faceted view of the effect of this compound.
Caption: How different assays provide complementary evidence for NF-κB pathway inhibition.
Expected Quantitative Data Summary:
The following table illustrates hypothetical data demonstrating a dose-dependent inhibitory effect of this compound.
| Treatment Group | Cell Viability (%) (vs. Control) | Relative p-p65 Level (vs. LPS only) | p65 Nuclear Localization (Ratio Nuc/Cyto) | TNF-α Conc. (pg/mL) | IL-6 Conc. (pg/mL) |
| Control (Untreated) | 100 ± 5 | 0.1 ± 0.05 | 0.8 ± 0.2 | < 50 | < 20 |
| LPS (100 ng/mL) | 98 ± 4 | 1.0 (baseline) | 5.5 ± 0.8 | 2500 ± 300 | 1800 ± 250 |
| LPS + 2''-O-GH (5 µM) | 99 ± 5 | 0.65 ± 0.1 | 3.1 ± 0.5 | 1450 ± 200 | 950 ± 150 |
| LPS + 2''-O-GH (15 µM) | 97 ± 6 | 0.25 ± 0.08 | 1.5 ± 0.3 | 600 ± 100 | 400 ± 80 |
| LPS + 2''-O-GH (50 µM) | 96 ± 5 | 0.12 ± 0.04 | 1.1 ± 0.2 | 250 ± 50 | 150 ± 40 |
-
Interpretation: In this example, this compound at 15 µM and 50 µM significantly reduces LPS-induced p65 phosphorylation, blocks its nuclear translocation, and consequently decreases the secretion of TNF-α and IL-6, all without affecting cell viability. This provides strong evidence for its role as an NF-κB inhibitor.
References
- Vertex AI Search. (2024). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know.
- Bowdish Lab.
- BenchChem. (2025). Application Notes and Protocols for Luciferase Reporter Assay for NF-κB Activity with Kamebakaurin.
- Protocols.io. (2024). Cell culture of RAW264.7 cells.
- Bio-protocol.
-
Wang, P., et al. (2018). 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. [Link]
- Cell Signaling Technology. NF-κB Signaling.
- Novus Biologicals. Western blot Protocol specific for NFkB p65 antibody.
- Creative Diagnostics.
- Frontiers Media S.A. 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.
- ResearchGate.
- Sigma-Aldrich.
- LIPID MAPS. (2006). THAWING AND PASSAGE PROCEDURE FOR RAW 264.7.
- Fivephoton Biochemicals. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT.
- BenchChem.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Bio-protocol. (2023). Cell Viability Assay (MTT Assay) Protocol.
- NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
- ResearchGate. (2024).
- Cayman Chemical.
- Sigma-Aldrich. Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
- ResearchGate.
- Abcam. MTT assay protocol.
- Quantitative imaging assay for NF-κB nuclear transloc
- Park, S., et al.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific. Hu IL-6 Chemiluminescence ELISA Kit.
- Biomedica. Human IL-6 ELISA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 13. rwdstco.com [rwdstco.com]
- 14. atcc.org [atcc.org]
- 15. bowdish.ca [bowdish.ca]
- 16. protocols.io [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. bmgrp.com [bmgrp.com]
Measuring Nrf2 nuclear translocation after 2''-O-Galloylhyperin treatment
Introduction: Elucidating the Action of 2''-O-Galloylhyperin on the Master Regulator of Cellular Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a cornerstone of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[1][2][3] This process maintains low basal levels of Nrf2. However, upon exposure to oxidative stressors or electrophilic compounds, critical cysteine residues on Keap1 are modified.[3][4] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of newly synthesized Nrf2.[5] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][7][8] This binding event initiates the transcription of a broad array of over 500 cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and proteins involved in detoxification and inflammation control.[2][9][10]
This compound (2''-O-GH) is a naturally occurring flavonoid glycoside found in plants of the Pyrola genus, which has demonstrated significant antioxidant and anti-inflammatory properties.[11][12][13] Emerging research indicates that the protective effects of 2''-O-GH are, at least in part, mediated through the activation of the Nrf2/ARE pathway.[11][14][15][16] Specifically, 2''-O-GH has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant genes like HO-1.[11][14]
This application guide provides a comprehensive, field-tested framework for researchers aiming to rigorously quantify the nuclear translocation of Nrf2 following treatment with this compound. We will detail three complementary methodologies: direct visualization by Immunofluorescence Microscopy, quantitative analysis via Western Blotting of subcellular fractions, and functional assessment of transcriptional activation using an ARE-Luciferase Reporter Assay. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.
The Keap1-Nrf2 Signaling Axis: A Target for this compound
The central mechanism governing Nrf2 activity is its release from Keap1-mediated repression. Activators, such as this compound, are believed to function by inducing a conformational change in Keap1, thereby liberating Nrf2 to fulfill its role as a master transcriptional regulator. The subsequent nuclear import and binding to ARE sequences are the critical events that translate the chemical signal into a robust biological response.
Figure 1: The Keap1-Nrf2 signaling pathway and activation by this compound.
Protocol 1: Immunofluorescence (IF) Microscopy for Visualizing Nrf2 Translocation
Principle: This technique provides direct, spatially resolved evidence of Nrf2's subcellular localization. By fluorescently labeling the Nrf2 protein and counterstaining the nucleus, one can visually confirm and quantify the accumulation of Nrf2 within the nuclear compartment following treatment with this compound.[17][18]
Figure 2: Experimental workflow for immunofluorescence analysis of Nrf2.
A. Materials and Reagents
| Reagent | Recommended Source/Specification |
| Cell Line | HepG2 (human hepatoma) or RAW 264.7 (mouse macrophage)[11][14] |
| This compound | ≥98% Purity |
| Positive Control | Sulforaphane (1-10 µM) or tBHQ (50-100 µM)[19][20] |
| Fixative | 4% Paraformaldehyde (PFA) in PBS |
| Permeabilization Buffer | 0.25% Triton X-100 in PBS |
| Blocking Buffer | 5% Normal Goat Serum (NGS) and 1% BSA in PBS |
| Primary Antibody | Rabbit anti-Nrf2 polyclonal antibody (e.g., 1:200 dilution) |
| Secondary Antibody | Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 (e.g., 1:500 dilution) |
| Nuclear Counterstain | DAPI (4′,6-diamidino-2-phenylindole) |
| Mounting Medium | Antifade mounting medium |
B. Step-by-Step Protocol
-
Cell Seeding: Seed cells (e.g., HepG2 at 5 x 10⁴ cells/well) onto sterile glass coverslips placed in a 24-well plate. Allow cells to adhere and grow for 24 hours to reach 60-70% confluency.
-
Treatment:
-
Prepare working solutions of this compound (e.g., 1, 5, 10 µM) and positive control (e.g., 5 µM Sulforaphane) in serum-free media.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the culture medium and treat the cells for a predetermined time course (e.g., 2, 4, 6 hours). The optimal time should be determined empirically.
-
-
Fixation: Aspirate the treatment media and wash cells twice with ice-cold PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature.[21]
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular epitopes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Nrf2 antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[17]
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS, protected from light. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash twice more with PBS. Carefully mount the coverslips onto glass slides using one drop of antifade mounting medium. Seal the edges with nail polish.
-
Microscopy: Acquire images using a confocal or high-resolution fluorescence microscope. Capture images for both the Nrf2 channel (e.g., FITC/Alexa Fluor 488) and the DAPI channel. Use consistent acquisition settings (e.g., laser power, exposure time) across all samples.
C. Data Analysis and Expected Results
The primary outcome is an observable increase in green fluorescence (Nrf2) within the blue-stained area (DAPI/nucleus). For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of Nrf2 within the nuclear region defined by the DAPI signal.
Expected Results:
-
Vehicle Control: Diffuse, weak Nrf2 staining predominantly in the cytoplasm.
-
2''-O-GH Treated: A dose- and time-dependent increase in bright, punctate Nrf2 staining that co-localizes with the DAPI signal, indicating nuclear accumulation.
-
Positive Control: Strong nuclear accumulation of Nrf2.
| Treatment | Mean Nuclear Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | 150 ± 25 |
| 2''-O-GH (5 µM) | 650 ± 80 |
| Sulforaphane (5 µM) | 800 ± 95 |
Protocol 2: Western Blotting of Nuclear and Cytoplasmic Fractions
Principle: This biochemical approach provides a robust, semi-quantitative measure of the amount of Nrf2 protein present in the cytoplasmic and nuclear compartments. An effective translocation event is marked by a clear increase in the Nrf2 protein band in the nuclear fraction, often accompanied by a decrease in the cytoplasmic fraction.[22][23] The integrity of the fractionation is validated using compartment-specific protein markers.
Figure 3: Workflow for cell fractionation and Western blot analysis.
A. Materials and Reagents
| Reagent | Specification |
| Cytoplasmic Lysis Buffer | 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, pH 7.9 |
| Nuclear Extraction Buffer | 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, pH 7.9 |
| Inhibitors | Protease and Phosphatase Inhibitor Cocktails (add fresh to buffers) |
| Primary Antibodies | Anti-Nrf2, Anti-Lamin B1 (nuclear marker), Anti-GAPDH (cytoplasmic marker) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
B. Step-by-Step Protocol
-
Cell Culture and Treatment: Grow cells in 10 cm dishes to 80-90% confluency. Treat with this compound, vehicle, and positive controls as described in Protocol 1.
-
Cell Harvesting: After treatment, wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Extraction: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer (with inhibitors). Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Isolate Nuclei: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C.[24] Carefully collect the supernatant—this is the cytoplasmic fraction .
-
Nuclear Extraction: Wash the remaining nuclear pellet once with Cytoplasmic Lysis Buffer to minimize contamination. Centrifuge again and discard the supernatant. Resuspend the nuclear pellet in 100 µL of ice-cold Nuclear Extraction Buffer (with inhibitors).
-
Release Nuclear Proteins: Incubate on ice for 30 minutes, vortexing vigorously for 15 seconds every 10 minutes to ensure complete lysis.
-
Collect Nuclear Fraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant—this is the nuclear fraction .
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (Anti-Nrf2, Anti-Lamin B1, Anti-GAPDH) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash thoroughly and apply ECL substrate. Image the blot using a chemiluminescence detection system.
-
C. Data Analysis and Expected Results
The key result is an increased Nrf2 band intensity in the nuclear fraction of 2''-O-GH-treated cells compared to the vehicle control. Purity of fractions is paramount.
Validation of Fractionation:
-
Lamin B1: Should be detected only in the nuclear fraction.
-
GAPDH: Should be detected only in the cytoplasmic fraction.
Expected Nrf2 Results:
-
Vehicle Control: Nrf2 band primarily in the cytoplasmic fraction, with a faint or absent band in the nuclear fraction.
-
2''-O-GH Treated: A marked increase in the Nrf2 band intensity in the nuclear fraction.
| Fraction | Marker | Vehicle Control | 2''-O-GH (5 µM) |
| Cytoplasmic | GAPDH | +++ | +++ |
| Lamin B1 | - | - | |
| Nrf2 | ++ | + | |
| Nuclear | GAPDH | - | - |
| Lamin B1 | +++ | +++ | |
| Nrf2 | + | +++ | |
| (+/- represent relative band intensity) |
Protocol 3: ARE-Luciferase Reporter Gene Assay
Principle: This is a highly sensitive and quantitative functional assay that measures the direct consequence of Nrf2 nuclear translocation: its ability to act as a transcription factor.[25] Cells are engineered to express a luciferase reporter gene under the control of multiple ARE sequences. When activated Nrf2 binds to these AREs, it drives luciferase expression, which can be measured as a luminescent signal.[3][26]
Figure 4: Workflow for the ARE-luciferase reporter gene assay.
A. Materials and Reagents
| Reagent | Specification |
| Cell Line | HepG2 or other easily transfectable cell line |
| Reporter Plasmid | Firefly luciferase plasmid driven by a promoter containing multiple ARE repeats |
| Control Plasmid | Renilla luciferase plasmid with a constitutive promoter (e.g., CMV, SV40) |
| Transfection Reagent | Lipid-based reagent (e.g., Lipofectamine) or electroporation |
| Luciferase Assay System | Dual-luciferase reporter assay system (contains substrates for both luciferases) |
B. Step-by-Step Protocol
-
Cell Seeding: Seed cells (e.g., HepG2 at 2 x 10⁴ cells/well) into a white, clear-bottom 96-well plate. Allow to adhere overnight.
-
Transfection:
-
Co-transfect cells with the ARE-Firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.[27] The Renilla plasmid serves as an internal control to normalize for transfection efficiency and cell number.
-
Allow cells to recover and express the plasmids for 24 hours.
-
-
Treatment: Aspirate the medium and replace it with fresh medium containing this compound, vehicle, or positive controls. Incubate for a duration sufficient to allow for transcription and translation (typically 16-24 hours).
-
Cell Lysis: Wash cells once with PBS. Add passive lysis buffer (provided in the assay kit) to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well assay plate.
-
Using a luminometer with dual injectors, first measure the Firefly luciferase activity.
-
Subsequently, inject the Stop & Glo® reagent (or equivalent) to quench the Firefly signal and activate the Renilla luciferase reaction, and measure its activity.
-
C. Data Analysis and Expected Results
The data should be expressed as a ratio of Firefly to Renilla luminescence to normalize the results. This normalized value is then typically presented as "Fold Induction" over the vehicle-treated control.
Calculation:
-
Ratio: For each well, calculate Ratio = Firefly Luminescence / Renilla Luminescence.
-
Fold Induction: For each treatment, calculate Fold Induction = Average Ratio (Treated) / Average Ratio (Vehicle Control).
Expected Results: A dose-dependent increase in luciferase activity demonstrates that this compound not only promotes Nrf2 translocation but that the translocated Nrf2 is transcriptionally active.
| Treatment | Normalized Luciferase Activity (Fold Induction) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 |
| 2''-O-GH (1 µM) | 2.5 ± 0.3 |
| 2''-O-GH (5 µM) | 6.8 ± 0.7 |
| Sulforaphane (5 µM) | 10.2 ± 1.1 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| IF: Weak/No Nrf2 Signal | - Ineffective primary antibody.- Suboptimal treatment time/dose.- Protein degradation. | - Validate antibody by Western blot.- Perform a time-course (e.g., 1, 2, 4, 8h) and dose-response (e.g., 1-20 µM) experiment.- Always use fresh protease inhibitors. |
| IF: High Background | - Insufficient blocking.- Secondary antibody is non-specific.- Fixation artifact. | - Increase blocking time to 90 minutes or use a different blocking serum.- Run a secondary-only control.- Ensure PFA is freshly prepared; do not use methanol for fixation as it can alter epitopes. |
| WB: Cytoplasmic Contamination | - Incomplete cell lysis.- Mechanical disruption of nuclei during lysis. | - Ensure sufficient incubation time in hypotonic buffer.- Pipette gently when resuspending pellets. Consider using a Dounce homogenizer for more controlled lysis.- Always run purity controls (Lamin B1, GAPDH). |
| WB: Weak Nuclear Nrf2 Signal | - Inefficient nuclear extraction.- Nrf2 is rapidly exported or degraded. | - Ensure sufficient vortexing/agitation during nuclear extraction.- Use a higher salt concentration in the nuclear buffer if needed.- Check earlier time points post-treatment. |
| Reporter: High Variability | - Inconsistent transfection efficiency.- Uneven cell seeding. | - Use the Renilla control for normalization.- Ensure a single-cell suspension before plating; check plating uniformity under a microscope.- Increase the number of replicates. |
| Reporter: Low Fold Induction | - Low plasmid expression.- Cell line is unresponsive.- Compound is inactive. | - Optimize transfection protocol.- Ensure the positive control (Sulforaphane) works robustly in your cell line.- Verify the activity and stability of your this compound stock. |
Conclusion
The three protocols detailed in this guide provide a multi-faceted and robust approach to characterizing the effects of this compound on the Nrf2 signaling pathway. Immunofluorescence offers compelling visual proof of translocation, subcellular fractionation with Western blotting provides quantitative data on protein distribution, and the ARE-reporter assay confirms the functional transcriptional consequences of Nrf2 activation. By employing these methods in concert, researchers can generate a comprehensive and high-confidence data package to elucidate the mechanism of action of this compound, supporting its development as a potential therapeutic agent for diseases involving oxidative stress and inflammation.
References
-
Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. PubMed Central. Available at: [Link]
-
An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. Available at: [Link]
-
Nrf2 Signaling Pathway. Encyclopedia MDPI. Available at: [Link]
-
Nuclear & Cytoplasmic Extract Protocol. Rockland Immunochemicals. Available at: [Link]
-
Nrf2 - The Most Important Signaling Pathway In The Body?. Biohacker Center. Available at: [Link]
-
Nuclear translocation of Nrf2. Activation of Nrf2 does not necessarily... ResearchGate. Available at: [Link]
-
Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. PubMed Central. Available at: [Link]
-
An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis. ACS Omega - ACS Publications. Available at: [Link]
-
Nrf2 Immunofluorescence Assay. Bio-protocol. Available at: [Link]
-
Molecular Mechanisms of Nrf2-Mediated Antioxidant Response. PubMed Central. Available at: [Link]
-
Mechanisms underlying Nrf2 nuclear translocation by non-lethal levels of hydrogen peroxide: p38 MAPK-dependent neutral sphingomyelinase2 membrane trafficking and ceramide/PKCζ/CK2 signaling. PubMed. Available at: [Link]
-
A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy. AACR Journals. Available at: [Link]
-
A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy. Mol Cancer Ther. Available at: [Link]
-
Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. PubMed. Available at: [Link]
-
Immunofluorescence staining of Nrf2. Bio-protocol. Available at: [Link]
-
Multiple Nuclear Localization Signals Function in the Nuclear Import of the Transcription Factor Nrf2*. Semantic Scholar. Available at: [Link]
-
2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers. Available at: [Link]
-
Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed Central. Available at: [Link]
-
Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue. PubMed Central. Available at: [Link]
-
PROTOCOL - Cell Fractionation Kit - HT MS862. Interchim. Available at: [Link]
-
The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PubMed Central. Available at: [Link]
-
Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells. PubMed Central. Available at: [Link]
-
Luciferase gene reporter assay based on the activation of the Nrf2/ARE... ResearchGate. Available at: [Link]
-
Determining the Translocation of Antioxidant Activating Transcription Factors. ASEA Science. Available at: [Link]
-
Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling. PubMed Central. Available at: [Link]
-
Cell fractionation for Western Blot - protocol. ResearchGate. Available at: [Link]
-
Nrf2 luciferase reporter assay. Bio-protocol. Available at: [Link]
-
Four active monomers from Moutan Cortex exert inhibitory effects against oxidative stress by activating Nrf2/Keap1 signaling pathway. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
ARE Reporter Kit Nrf2 Antioxidant Pathway. BPS Bioscience. Available at: [Link]
-
2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. PubMed. Available at: [Link]
-
ARE Reporter Kit (Nrf2 Antioxidant Pathway). BPS Bioscience. Available at: [Link]
-
2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. PubMed. Available at: [Link]
-
2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. PubMed Central. Available at: [Link]
-
Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. SciSpace. Available at: [Link]
-
Immunofluorescence analysis of PCN-mediated NRF2 nuclear translocation. ResearchGate. Available at: [Link]
-
Immunofluorescence assays of nuclear localization of Nrf2 protein using... ResearchGate. Available at: [Link]
-
Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech. Available at: [Link]
-
Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury. PubMed Central. Available at: [Link]
Sources
- 1. Nrf2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 2. hololifecenter.com [hololifecenter.com]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 15. Four active monomers from Moutan Cortex exert inhibitory effects against oxidative stress by activating Nrf2/Keap1 signaling pathway [kjpp.net]
- 16. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. raybiotech.com [raybiotech.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 2''-O-Galloylhyperin for Cell Culture Applications
Welcome to the technical support center for 2''-O-Galloylhyperin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this promising flavonoid in cell culture experiments. We understand that achieving a stable and biologically active solution is critical for obtaining reliable and reproducible results. This resource provides in-depth, evidence-based solutions to ensure the successful application of this compound in your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a flavonoid glycoside, a class of natural compounds known for their significant biological activities, including antioxidant and anti-inflammatory properties[1][2]. However, like many polyphenolic compounds, its complex aromatic structure and numerous hydroxyl groups contribute to low aqueous solubility at physiological pH, presenting a significant hurdle for in vitro studies[3][4]. Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[5].
This inherent low water solubility can lead to several experimental challenges:
-
Precipitation in Culture Media: The compound may precipitate out of the aqueous cell culture medium, leading to inaccurate and non-reproducible concentrations.
-
Inaccurate Dose-Response Curves: If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower than intended, skewing experimental results.
-
Cellular Toxicity from Solvents: The use of high concentrations of organic solvents to dissolve the compound can introduce cytotoxic effects, confounding the interpretation of the compound's activity.
This guide will provide you with a range of strategies to address these challenges, from straightforward co-solvent systems to more advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach for dissolving this compound for a cell-based assay?
A1: The most common and straightforward method is to first prepare a high-concentration stock solution in an organic solvent, followed by serial dilution into your cell culture medium.
-
Recommended Solvents: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) or ethanol are the preferred solvents. This compound is reported to be soluble in these solvents at approximately 30 mg/mL[5].
-
Stock Solution Concentration: Aim for a high stock concentration (e.g., 10-50 mM) to minimize the final volume of organic solvent added to your cell culture.
-
Dilution Technique: It is crucial to add the stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: The final concentration of the organic solvent in your cell culture should be kept as low as possible, ideally below 0.5% and for sensitive cell lines, below 0.1%, to avoid solvent-induced cytotoxicity[6]. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself[7].
Q2: My this compound precipitates out of the cell culture medium upon dilution from a DMSO stock. What should I do?
A2: This is a common issue known as "solvent shock." Here are several troubleshooting steps, starting with the simplest:
-
Optimize the Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute your concentrated DMSO stock into a small volume of pre-warmed medium, mix well, and then add this intermediate dilution to the final volume of your culture medium.
-
Reduce the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound in the final medium. Try a lower final concentration.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS), such as albumin, can bind to polyphenolic compounds[5][8][9][10]. This can sometimes help to keep the compound in solution, but at high concentrations, it may also lead to the formation of insoluble complexes. You could try reducing the serum concentration or using a serum-free medium if your cell line permits.
-
Explore Alternative Solubilization Methods: If the above steps are unsuccessful, consider using cyclodextrins or adjusting the pH of your stock solution preparation.
Q3: Can I use something other than DMSO or ethanol to dissolve this compound?
A3: Yes, for particularly challenging situations, you can explore the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is more water-soluble[11][12][13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture due to its high aqueous solubility and low toxicity[14].
Troubleshooting Guide: Step-by-Step Protocols and Methodologies
This section provides detailed protocols for the recommended solubilization strategies.
Method 1: Co-Solvent System (DMSO/Ethanol)
This is the most common starting point for dissolving hydrophobic compounds for in vitro assays.
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO or ethanol to achieve a high concentration (e.g., 10 mM). A 10 mM stock solution of this compound (MW: 616.48 g/mol ) is 6.16 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of your stock solution directly into the pre-warmed medium to achieve your desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Immediately after adding the stock solution, gently vortex or swirl the medium to ensure rapid mixing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of the organic solvent to the cell culture medium without the compound. This is essential to differentiate the effects of the compound from the solvent.
-
DMSO Tolerance in Common Cell Lines:
The cytotoxicity of DMSO is cell-line dependent. It is always recommended to perform a preliminary dose-response experiment to determine the maximum tolerated concentration of DMSO for your specific cell line.
| Cell Line | Generally Tolerated DMSO Concentration (v/v) | Notes |
| HEK293 | ≤ 0.5% | Relatively robust cell line. |
| HeLa | ≤ 0.5% | Widely used and generally tolerant. |
| A549 | ≤ 0.5% | Some studies suggest sensitivity at higher concentrations. |
| MCF-7 | ≤ 0.25% | Can be more sensitive to DMSO. |
| PC-3 | ≤ 0.5% | Generally tolerant. |
| Jurkat | ≤ 0.1% | Suspension cells can be more sensitive. |
| Primary Cells | ≤ 0.1% | Highly sensitive; always perform a toxicity test. |
This table provides general guidelines. It is imperative to determine the specific tolerance for your experimental conditions.
Workflow for Co-Solvent Method:
Caption: Workflow for preparing this compound solutions using a co-solvent.
Method 2: Cyclodextrin-Based Solubilization
This method is particularly useful when co-solvent concentrations need to be minimized or when precipitation is persistent.
Protocol:
-
Prepare a Cyclodextrin Stock Solution:
-
Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or your basal cell culture medium to a concentration of 10-20% (w/v). HP-β-CD is highly soluble in aqueous solutions.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Prepare the this compound-Cyclodextrin Complex:
-
Prepare a concentrated stock of this compound in a minimal amount of ethanol (e.g., 50-100 mM).
-
In a sterile tube, add the HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add the ethanolic stock of this compound. A molar ratio of 1:1 to 1:2 (compound:cyclodextrin) is a good starting point.
-
Incubate the mixture at room temperature for 1-2 hours with continuous stirring or shaking to allow for complex formation.
-
-
Prepare the Final Working Solution:
-
Dilute the this compound-cyclodextrin complex solution into your complete cell culture medium to achieve the desired final concentration.
-
-
Control:
-
Prepare a control with the same final concentration of HP-β-CD in the medium to account for any effects of the cyclodextrin itself.
-
Workflow for Cyclodextrin-Based Solubilization:
Caption: Workflow for solubilizing this compound using HP-β-cyclodextrin.
Method 3: pH Adjustment
The solubility of flavonoids can be influenced by pH. Generally, their solubility increases at a more alkaline pH due to the deprotonation of hydroxyl groups. However, stability can be a concern at high pH[15]. This method should be approached with caution and careful validation.
Protocol:
-
Prepare a Slightly Alkaline Stock Solution:
-
Prepare a stock solution of this compound in a small amount of 0.1 M NaOH.
-
Immediately neutralize this solution with an equimolar amount of 0.1 M HCl to bring the pH back to a near-neutral range. This transient increase in pH can help to get the compound into solution.
-
Alternatively, prepare a stock solution in a buffer with a slightly alkaline pH (e.g., pH 7.5-8.0), ensuring this buffer is compatible with your cell culture medium.
-
-
Dilution into Buffered Medium:
-
Dilute this stock solution into your complete cell culture medium, which is buffered (typically with bicarbonate) to maintain a physiological pH (around 7.4).
-
Important Considerations:
-
pH Stability: Flavonoids can be unstable at alkaline pH. Prepare these solutions fresh and use them immediately.
-
Cell Viability: Ensure the final pH of your culture medium is not significantly altered after adding the compound stock.
-
Validation: This method requires careful validation to ensure that the transient exposure to a higher pH does not degrade the compound or alter its biological activity.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | - Final concentration exceeds solubility limit.- Improper dilution technique ("solvent shock").- Stock solution is too concentrated. | - Lower the final working concentration.- Pre-warm the media to 37°C.- Add the stock solution dropwise while gently swirling.- Prepare a less concentrated intermediate stock solution in the organic solvent before the final dilution. |
| Precipitation Observed After a Few Hours of Incubation | - Compound instability in the aqueous environment at 37°C.- Interaction with media components (e.g., serum proteins) over time.- pH shift in the medium due to cellular metabolism. | - Assess the stability of the compound in your medium over time.- Reduce the serum concentration or use serum-free media if possible.- Ensure your incubator's CO2 levels are correct to maintain the medium's buffering capacity. |
| High Background in Vehicle Control Wells | - Cytotoxicity of the organic solvent.- The solvent is interfering with the assay readout. | - Lower the final concentration of the organic solvent.- Perform a dose-response curve for the solvent alone to determine the non-toxic concentration range.- Consider an alternative solvent or solubilization method (e.g., cyclodextrins). |
References
- Characterization of interactions between polyphenolic compounds and human serum proteins by capillary electrophoresis. (n.d.). Semantic Scholar.
- Kendre, P. N., Pande, V. V., & Chavan, K. M. (n.d.). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore.
- Cayman Chemical. (n.d.).
- Bitesize Bio. (2025, April 29).
- Study of biopharmaceutical solubility of quercetin and its solid dispersions. (2019, March 1).
- Binding of Selected Phenolic Compounds to Proteins | Request PDF. (2025, August 6).
- Tazeddinova, D., Rahman, M. R., Hamdan, S. B., Matin, M. M., Bin Bakri, M. K., & Rahman, M. M. (2022, August 18). Plant based polyphenol associations with protein: A prospective review. BioResources.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Setyawan, D., et al. (2017, September 30).
- Momić, et al. (n.d.). Absorption spectra of 5 × 10-5 M quercetin at various pH: 1 2.10, 2...
- Interaction of Polyphenols with Proteins: Binding of (−)-Epigallocatechin Gallate to Serum Albumin, Estimated by Induced Circular Dichroism | Request PDF. (2025, August 5).
- 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. (n.d.). Frontiers.
- Asiri, A., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH.
- PEG 8000 increases solubility and dissolution rate of quercetin in solid dispersion system. (n.d.). Repository - UNAIR.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy.
- Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. (n.d.). SciSpace.
- Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine. (n.d.).
- Covalent polyphenols-proteins interactions in food processing: formation mechanisms, quantification methods, bioactive effects, and applic
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.).
- Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. (n.d.). Iranian Journal of Blood and Cancer.
- Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (2020, December 31).
- Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (n.d.). PMC - NIH.
- Cayman Chemical. (n.d.).
- Zou, C., Zhou, L., Wang, Y., & Li, L. (2014, May 31). Solubilization of Hydroxypropyl-β-Cyclodextrin on Cholesterol in Aqueous Solution. Lifescience Global.
- Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology. (n.d.).
- 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. (2025, July 15). PubMed.
- 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. (2024, December 2).
- Sigma-Aldrich. (n.d.). (2-Hydroxypropyl)-b-cyclodextrin (C0926)
- Four active monomers from Moutan Cortex exert inhibitory effects against oxidative stress by activating Nrf2/Keap1 signaling p
- Accepted Manuscript. (n.d.). RSC Publishing.
Sources
- 1. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Molecular Mechanisms and Applications of Polyphenol-Protein Complexes with Antioxidant Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of interactions between polyphenolic compounds and human serum proteins by capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Plant based polyphenol associations with protein: A prospective review :: BioResources [bioresources.cnr.ncsu.edu]
- 11. pnfs.or.kr [pnfs.or.kr]
- 12. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Stability of 2''-O-Galloylhyperin in DMSO stock solution
Welcome to the technical support guide for 2''-O-Galloylhyperin. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound, particularly in DMSO stock solutions. Our goal is to provide you with the expertise and practical guidance needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Question 1: I'm getting inconsistent results in my assays. Could my this compound DMSO stock solution be the problem?
Yes, inconsistent experimental results are a primary indicator of compound degradation. This compound, a flavonoid glycoside, possesses an ester linkage that is susceptible to hydrolysis.[1][2] If your stock solution has been stored improperly or for an extended period, it may have partially degraded, leading to a lower effective concentration of the active compound and variable assay outcomes.
The primary stability concern is the hydrolysis of the galloyl ester bond, which cleaves the molecule into hyperin (quercetin-3-O-galactoside) and gallic acid . This fundamentally alters the compound's biological activity.
Question 2: What is the correct way to prepare and store a this compound stock solution in DMSO?
Proper preparation and storage are critical for maximizing the shelf-life of your compound. Based on data from leading suppliers and established laboratory practices, we recommend the following best practices.[3][4][5]
Best Practices for Preparation and Storage:
-
Solvent Choice: Use high-purity, anhydrous (≤0.02% water) dimethyl sulfoxide (DMSO). The presence of water can facilitate the hydrolysis of the ester bond.
-
Dissolution: this compound is highly soluble in DMSO, with reported solubilities around 30 mg/mL to 250 mg/mL.[4][6][7] To aid dissolution, you can warm the solution briefly (e.g., to 37°C) and use sonication or vortexing.[4] Ensure the compound is fully dissolved before storage.
-
Aliquoting: Prepare small, single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles, which can introduce moisture into the stock vial.
-
Storage Temperature: For long-term storage, -80°C is strongly recommended . Storage at -20°C is acceptable for shorter periods. Avoid storage at 4°C or room temperature.
Storage Recommendations Summary:
| Supplier / Source | Recommended Storage (in Solvent) | Duration |
| MedChemExpress | -80°C | 6 months |
| MedChemExpress | -20°C (protect from light) | 1 month |
| TargetMol | -80°C | 1 year |
| Wang P, et al. (2018) | -80°C | (Used for experiments)[5] |
As a general rule for maximum reproducibility, it is always best practice to use freshly prepared solutions for your experiments or to use aliquots that have been stored for less than 6 months at -80°C.[3]
Troubleshooting Guide
Problem: Suspected Degradation of DMSO Stock Solution
If you suspect your this compound stock has degraded, you can analytically verify its integrity. The workflow below outlines the recommended process.
Caption: Troubleshooting workflow for suspected stock degradation.
Protocol: How to Analytically Verify the Integrity of this compound Stock
This protocol provides a step-by-step method to assess the stability of your this compound solution using High-Performance Liquid Chromatography (HPLC). For definitive identification of degradation products, Liquid Chromatography with Mass Spectrometry (LC-MS) is recommended.
Objective: To separate and quantify this compound and its potential hydrolysis products (hyperin, gallic acid).
Materials:
-
Your aged this compound DMSO stock
-
Reference standards: this compound, Hyperin, Gallic Acid
-
HPLC-grade acetonitrile, water, and formic acid
-
A reversed-phase C18 HPLC column
-
HPLC system with UV detector (or MS detector)
Methodology:
-
Standard Preparation: Prepare fresh solutions of the reference standards in DMSO or a suitable mobile phase-compatible solvent.
-
Sample Preparation: Dilute a small amount of your aged DMSO stock with the mobile phase to a concentration suitable for your HPLC system's detector range.
-
Chromatographic Conditions: While optimization may be required for your specific system, a good starting point can be adapted from published methods.[8]
-
Analysis: a. Inject the individual reference standards to determine their retention times. b. Inject your diluted, aged stock solution. c. Compare the chromatogram of your aged stock to the standards. Look for a peak at the retention time of this compound and check for the appearance of new peaks corresponding to hyperin and gallic acid.
-
(Optional) LC-MS/MS Confirmation: For unequivocal identification, use an LC-MS/MS system. The mass transitions can confirm the identity of the peaks.[9]
-
This compound: m/z 615.1 → 301.0
-
Hyperin (Hyperoside): m/z 463.1 → 300.1
-
The Science Behind the Stability
Question 3: What is the chemical mechanism behind the degradation of this compound in DMSO?
The instability of this compound is primarily due to the chemical nature of its structure. It contains a galloyl group attached to the galactose sugar moiety via an ester bond. Ester bonds are susceptible to nucleophilic attack, most commonly through hydrolysis.[2][10]
Key Factors:
-
Ester Hydrolysis: The presence of even trace amounts of water in non-anhydrous DMSO can lead to the cleavage of the ester bond, releasing the galloyl group.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[11][12] This is why frozen storage at -80°C is crucial to slow down this process.
-
pH: Although DMSO is an aprotic solvent, contaminants can alter the microenvironment's effective pH. Ester hydrolysis can be catalyzed by both acid and base.
-
Oxidation: As a polyphenol, the compound is also susceptible to oxidation, which can be accelerated by exposure to air and light.[12] Preparing aliquots minimizes the headspace and exposure of the main stock to air.
Caption: Hydrolysis of this compound at the ester linkage.
By understanding these mechanisms, researchers can take the necessary precautions—using anhydrous DMSO, preparing single-use aliquots, and storing them at -80°C—to ensure the integrity of their this compound stock solutions and the reliability of their experimental data.
References
-
This compound (BLDP-BD77864-50mg) bei Hölzel-Diagnostika. Hölzel-Diagnostika. [Link]
-
Free radical scavenging capability, antioxidant activity and chemical... SpringerLink. [Link]
-
Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures... Royal Society of Chemistry. [Link]
-
What is the stability of plant extracts in DMSO? ResearchGate. [Link]
-
dissolving flavonoids in DMSO - Microbiology - Protocol Online. Protocol Online. [Link]
-
Ester Hydrolysis - gChem Global. gChem Global. [Link]
-
Effect of Temperatures on Polyphenols during Extraction. ResearchGate. [Link]
-
Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]
-
Stability of screening compounds in wet DMSO. PubMed. [Link]
-
Effect of Temperatures on Polyphenols during Extraction - OUCI. OUCI. [Link]
-
Solubility of Flavonoids in Pure Solvents. Semantic Scholar. [Link]
-
Effect of Extraction Solvent and Temperature on Polyphenol Profiles... PubMed Central. [Link]
-
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) based bioavailability determination of the major classes. Sci-Hub. [Link]
-
Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. PubMed Central. [Link]
-
Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries... National Institutes of Health. [Link]
-
2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response... Frontiers. [Link]
-
Accepted Manuscript - RSC Publishing. Royal Society of Chemistry. [Link]
-
Synthesis of water-soluble ester-linked ursolic acid–gallic acid hybrids with various hydrolytic stabilities. ResearchGate. [Link]
-
Suggested mechanisms for ester hydrolysis by TAAF in DMSO. ResearchGate. [Link]
-
Practical DMSO-promoted selective hydrolysis–oxidation of lignocellulosic biomass... Royal Society of Chemistry. [Link]
-
Aqueous DMSO Solution Research Articles. R Discovery. [Link]
Sources
- 1. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2"-O-Galloylhyperin | TargetMol [targetmol.com]
- 5. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. gchemglobal.com [gchemglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 2''-O-Galloylhyperin
Welcome to the technical support center for the LC-MS/MS analysis of 2''-O-Galloylhyperin. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with matrix effects in complex biological and botanical samples. Here, we provide in-depth, question-and-answer-based troubleshooting guides, grounded in scientific principles and practical field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Diagnosing Matrix Effects
Question 1: I'm observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the culprit, and how can I confirm this?
Answer: Yes, inconsistent reproducibility and accuracy are classic symptoms of matrix effects. Matrix effects arise when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference can either suppress or enhance the analyte's signal, leading to erroneous quantification.[1][2]
To definitively diagnose matrix effects, a systematic assessment is crucial. The "gold standard" quantitative method is the post-extraction spike analysis .[1] This procedure allows you to calculate a Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.
Here is a logical workflow to diagnose matrix effects:
Caption: Workflow for diagnosing matrix effects.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at low, medium, and high concentrations relevant to your expected sample concentrations.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank matrix (e.g., plasma, plant extract) using your established sample preparation method. After extraction, spike the extracts with the this compound standard at the same concentrations as Set A.
-
Set C (Pre-Spike Matrix): Spike the blank matrix with the this compound standard at the same concentrations before the extraction process. This set is used to determine recovery, not the matrix effect itself, but is often run concurrently.[4]
-
-
Analyze Samples: Inject and analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF): The matrix factor is calculated as follows: MF = (Peak Area of Analyte in Post-Spike Matrix) / (Peak Area of Analyte in Neat Solution) [1]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 (ideally between 0.85 and 1.15) suggests a negligible matrix effect.[1]
-
A qualitative method, post-column infusion , can also be used to identify the retention time regions where ion suppression or enhancement occurs.[5]
Question 2: What are the likely sources of matrix effects when analyzing this compound in plasma or plant extracts?
Answer: The sources of matrix effects are highly dependent on the sample origin. This compound, a flavonoid glycoside with a galloyl moiety, has specific chemical properties that make it susceptible to interference from certain matrix components.[6][7]
| Matrix Type | Primary Interfering Components | Mechanism of Interference |
| Plasma/Serum | Phospholipids, salts, proteins | Co-elution of highly abundant phospholipids can significantly suppress the ESI signal.[3][8][9] Salts can alter droplet surface tension and charge, while residual proteins can contaminate the ion source. |
| Plant Extracts | Other flavonoids, phenolic acids, chlorophylls, waxes, sugars | Structurally similar flavonoids and phenolic acids can co-elute and compete for ionization.[10][11] Chlorophylls and waxes are generally less polar and can cause ion suppression if not adequately removed. |
The galloyl group on this compound adds to its polarity, which can influence its co-elution with polar matrix components.[6]
Section 2: Mitigation Strategies for Matrix Effects
Question 3: My post-extraction spike analysis confirmed significant ion suppression. What is my first line of defense to mitigate these matrix effects?
Answer: Your primary strategy should be to improve your sample preparation to remove the interfering components before they reach the LC-MS/MS system. A more selective and efficient cleanup is often the most effective solution.[3][12][13]
Here is a decision tree for selecting an appropriate sample preparation strategy:
Caption: Decision tree for sample preparation methods.
Recommended Sample Preparation Protocols:
-
For Plasma/Serum (High Phospholipid Content):
-
Solid-Phase Extraction (SPE) with Phospholipid Removal Plates: These plates contain sorbents that specifically retain phospholipids while allowing analytes like this compound to pass through.[8][9] This is a highly effective and recommended method.
-
Supported Liquid Extraction (SLE): SLE offers a simplified and automated alternative to traditional liquid-liquid extraction (LLE), providing efficient removal of salts and phospholipids.[14]
-
-
For Plant Extracts (Complex Mixtures):
Experimental Protocol: Generic QuEChERS for Plant Material
-
Homogenization: Homogenize 1-2 g of the plant sample with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Partitioning: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering compounds.
-
Final Centrifugation and Analysis: Vortex, centrifuge, and inject the final extract into the LC-MS/MS system.
Question 4: I've improved my sample preparation, but still observe some matrix effects. Can I address this with my LC method?
Answer: Absolutely. Optimizing your chromatographic separation is the next critical step. The goal is to chromatographically resolve this compound from any remaining co-eluting matrix components.[12]
Strategies for Chromatographic Optimization:
-
Gradient Modification: Lengthening the gradient can improve the separation of the analyte from closely eluting interferences.
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column, which can offer different selectivity for flavonoids and matrix components.
-
Smaller Particle Size Columns (UHPLC): Using columns with smaller particles (< 2 µm) will increase peak efficiency and resolution, providing better separation from interferences.
-
Mobile Phase Modifiers: Ensure optimal mobile phase additives are used. For flavonoid analysis in negative ion mode, small amounts of formic or acetic acid are common.[10] However, high concentrations can sometimes contribute to ion suppression.[11]
Question 5: What is in-source fragmentation, and could it be affecting my this compound analysis?
Answer: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before mass analysis.[9][12][18] Flavonoid glycosides, like this compound, are particularly susceptible to this phenomenon, where the glycosidic bond can cleave, resulting in the formation of the aglycone (quercetin) and the galloyl-sugar moiety.[18]
This can be problematic for several reasons:
-
Underestimation of the Analyte: The signal for the intact this compound (precursor ion) is reduced.
-
Inaccurate Quantification: If the aglycone (quercetin) is also present in the sample, in-source fragmentation will artificially inflate its measured concentration.
Troubleshooting In-Source Fragmentation:
-
Optimize Source Parameters: Reduce the fragmentor voltage or cone voltage in the ion source to minimize the energy that the analyte is exposed to.[9]
-
Monitor for Aglycone: Always monitor a transition for the quercetin aglycone, even if it is not a target analyte, to assess the degree of in-source fragmentation.
Section 3: Compensation and Advanced Strategies
Question 6: If I cannot completely eliminate matrix effects, how can I compensate for them to ensure accurate quantification?
Answer: When matrix effects cannot be entirely eliminated, compensation strategies are necessary. The two most robust methods are the use of a stable isotope-labeled internal standard and the method of standard addition.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable approach. A SIL-IS (e.g., ¹³C- or ²H-labeled this compound) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[18] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression or enhancement is normalized.
-
Method of Standard Addition: This method is particularly useful when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[18] It involves creating a calibration curve within each sample, thereby accounting for the specific matrix effects present in that individual sample.
Experimental Protocol: Method of Standard Addition
-
Sample Aliquots: Divide each unknown sample into several equal aliquots (e.g., four).
-
Spiking: Leave one aliquot unspiked, and spike the others with increasing, known concentrations of this compound standard.
-
Analysis: Analyze all aliquots and measure the instrument response for this compound.
-
Calibration Curve: Plot the instrument response versus the added concentration of the standard.
-
Extrapolation: Extrapolate the linear regression line back to the x-axis (where the response is zero). The absolute value of the x-intercept represents the endogenous concentration of this compound in the original sample.[18]
Caption: Workflow for the method of standard addition.
Question 7: Are there any specific MS/MS parameters I should be aware of for this compound?
Answer: Yes, using optimized and specific MS/MS parameters is crucial for selectivity and sensitivity. Based on available literature, this compound is typically analyzed in negative ion mode .
-
MRM Transition: A commonly used Multiple Reaction Monitoring (MRM) transition is m/z 615.1 → 301.0 .[8]
-
The precursor ion, m/z 615.1 , corresponds to the deprotonated molecule [M-H]⁻.
-
The product ion, m/z 301.0 , corresponds to the deprotonated quercetin aglycone, which is formed by the cleavage of the glycosidic bond and loss of the galloyl-galactose moiety.
-
-
Collision Energy (CE): The CE should be optimized to maximize the signal of the m/z 301.0 product ion. This is instrument-dependent, but a good starting point would be in the range of 20-40 eV.
-
Declustering Potential (DP): The DP should be optimized to prevent in-source fragmentation while efficiently transmitting the precursor ion to the collision cell.
It is always recommended to perform a compound optimization experiment by infusing a standard solution of this compound to determine the optimal CE and DP values for your specific mass spectrometer.
References
-
Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR27417 in Human Plasma Using Electrospray Liquid Chromatography Tandem Mass Spectrometry: A Study of Ion Suppression. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link]
-
Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. [Link]
-
Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491–509. [Link]
-
Zhou, D., Jin, Y., Yao, F., Duan, Z., Wang, Q., & Liu, J. (2014). Validated LC-MS/MS method for the simultaneous determination of hyperoside and this compound in rat plasma: application to a pharmacokinetic study in rats. Biomedical Chromatography, 28(8), 1057–1063. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. ovid.com [ovid.com]
- 18. Fractionation Coupled to Molecular Networking: Towards Identification of Anthelmintic Molecules in Terminalia leiocarpa (DC.) Baill - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Establishing Non-Toxic Concentrations of 2''-O-Galloylhyperin in HepG2 Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for determining the non-toxic concentration of 2''-O-Galloylhyperin in HepG2 cells. Our goal is to equip you with the necessary knowledge to design and execute robust cytotoxicity and viability assays, ensuring the scientific integrity and reproducibility of your findings.
Introduction
This compound is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] When investigating the biological effects of any compound in a cellular model, such as the human hepatocarcinoma cell line HepG2, the first critical step is to establish a concentration range that is non-toxic to the cells. This ensures that any observed effects are due to the specific pharmacological activity of the compound and not a general cytotoxic response. This guide will walk you through the essential assays and considerations for accurately determining the non-toxic concentration of this compound in HepG2 cells.
A study has shown that this compound can significantly inhibit hydrogen peroxide (H2O2)-induced cell death in HepG2 cells in a dose-dependent manner, suggesting a hepatoprotective effect against oxidative stress.[3]
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the non-toxic concentration of this compound?
A1: The initial and most crucial step is to perform a dose-response experiment using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Q2: What concentration range of this compound should I start with?
A2: For novel compounds or those with limited data, it is advisable to start with a broad concentration range. A logarithmic or semi-logarithmic dilution series is often effective. For flavonoids, a starting range could be from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM or even higher).[6][7] Based on existing literature for similar flavonoids in HepG2 cells, concentrations up to 100 µM are often non-toxic.[7] A study on various flavonoids in HepG2 cells showed no cytotoxic effects at concentrations up to 100 μM.[6]
Q3: How long should I expose the HepG2 cells to this compound?
A3: The incubation time is a critical parameter and should be relevant to your downstream experiments. Common incubation periods for initial cytotoxicity screening are 24, 48, and 72 hours.[8][9] This allows for the assessment of both acute and more prolonged cytotoxic effects.
Q4: My MTT assay results show a decrease in viability at higher concentrations. What does this mean?
A4: A dose-dependent decrease in cell viability suggests that this compound may be exerting cytotoxic effects at those concentrations. The "non-toxic" concentration would be the highest concentration at which cell viability is not significantly different from the vehicle-treated control group.
Q5: Should I rely solely on the MTT assay?
A5: While the MTT assay is an excellent primary screening tool, it is best practice to corroborate the findings with at least one other cytotoxicity assay that measures a different cellular parameter. This provides a more comprehensive and trustworthy assessment of cell health. Good orthogonal assays include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or apoptosis assays like Annexin V/Propidium Iodide (PI) staining.
Troubleshooting Guides
Issue 1: High Variability in MTT Assay Results
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding. Gently swirl the cell suspension between plating to prevent settling. Use a multichannel pipette for consistent volume dispensing. The optimal cell density for an effective MTT assay in HepG2 cells was found to be 1 x 10^3 cells/well on a 96-well plate.[10]
-
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered media concentration and cell stress.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.
-
Solution: Ensure the solubilization solution is added to all wells and mix thoroughly by gentle pipetting or shaking on a plate shaker for a sufficient amount of time before reading the absorbance.
-
Issue 2: Discrepancy Between MTT and LDH Assay Results
Scenario: The MTT assay shows a decrease in viability, but the LDH assay shows no significant increase in LDH release.
Possible Explanation & Next Steps:
-
Mechanism of Cell Death: This discrepancy may indicate that this compound is inducing apoptosis rather than necrosis at the tested concentrations. In early apoptosis, the cell membrane remains intact, so LDH is not released. However, metabolic activity, which is measured by the MTT assay, can decrease during apoptosis.
-
Troubleshooting Steps:
-
Perform an Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[12] PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[13]
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[14][15]
-
Issue 3: Unexpected Increase in Cell Viability at Low Concentrations
Possible Explanation & Next Steps:
-
Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation or metabolic activity, while high doses are inhibitory.
-
Antioxidant Effects: If the basal culture conditions have a low level of oxidative stress, the antioxidant properties of this compound could be promoting cell health.[3]
-
Experimental Confirmation:
-
Repeat the Experiment: Carefully repeat the experiment to confirm the observation.
-
Cell Proliferation Assay: Use a direct measure of cell proliferation, such as BrdU incorporation or cell counting, to determine if the increased metabolic activity observed in the MTT assay corresponds to an actual increase in cell number.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.[4][5][8]
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle that damaged cells release lactate dehydrogenase (LDH) into the culture medium.[16][17][18]
Materials:
-
Cells treated as described in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
General Procedure:
-
Collect Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[16]
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells by flow cytometry.[11][19]
Materials:
-
Treated HepG2 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.
Data Presentation
Table 1: Example Data from a Dose-Response Experiment
| This compound (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 |
| 1 | 102 ± 4.8 | 2.5 ± 1.1 |
| 10 | 98 ± 6.1 | 3.0 ± 0.9 |
| 25 | 95 ± 5.5 | 4.2 ± 1.5 |
| 50 | 85 ± 7.3 | 8.9 ± 2.3 |
| 100 | 60 ± 8.1** | 15.4 ± 3.1 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Interpreting Annexin V/PI Staining Results
| Annexin V Staining | PI Staining | Cell Population |
| Negative | Negative | Viable cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells (less common) |
Visualizations
Experimental Workflow for Determining Non-Toxic Concentration
Caption: Workflow for determining the non-toxic concentration of a compound.
Decision Tree for Troubleshooting Assay Discrepancies
Caption: Troubleshooting discrepancies between viability and cytotoxicity assays.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
- Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
- Cui, Q., Wang, Q., & Wang, X. (2010). Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. World Journal of Gastroenterology, 16(10), 1255–1260.
-
NIH. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Wang, Y., et al. (2017). Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Food and Chemical Toxicology, 102, 129-142.
-
ResearchGate. (n.d.). Effect of the flavonoids on the HepG2 cell viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Kim, M. S., et al. (2018). Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells. Journal of Exercise Nutrition & Biochemistry, 22(4), 1-8.
- Park, J. H., et al. (2017). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of the Korean Physical Society, 70(7), 708-712.
-
ResearchGate. (n.d.). MTT assay for analyzing HepG2 cells viability after treatment with metformin and rapamycin. Retrieved from [Link]
- Liu, Y., et al. (2020). Four active monomers from Moutan Cortex exert inhibitory effects against oxidative stress by activating Nrf2/Keap1 signaling pathway. Journal of Ethnopharmacology, 263, 113242.
-
ResearchGate. (2021). Flavonoids of Rosa rugosa Thunb. inhibit tumor proliferation and metastasis in human hepatocellular carcinoma HepG2 cells. Retrieved from [Link]
-
MDPI. (2023). Investigating the Hepatoprotective Properties of Mulberry Leaf Flavonoids against Oxidative Stress in HepG2 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). 2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. Retrieved from [Link]
-
PubMed Central. (2016). UHPLC-ESI-MS Analysis of Purified Flavonoids Fraction from Stem of Dendrobium denneaum Paxt. and Its Preliminary Study in Inducing Apoptosis of HepG2 Cells. Retrieved from [Link]
-
Frontiers. (2019). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant and Cytotoxic Activities of Hypericum sp. on Brine Shrimps and Human Cancer Cell Lines. Retrieved from [Link]
-
MDPI. (2024). Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b). Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 3. Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UHPLC-ESI-MS Analysis of Purified Flavonoids Fraction from Stem of Dendrobium denneaum Paxt. and Its Preliminary Study in Inducing Apoptosis of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrr.com [ijrr.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. kumc.edu [kumc.edu]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Overcoming the Low Bioavailability of 2''-O-Galloylhyperin (GGH) In Vivo
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2''-O-Galloylhyperin (GGH). GGH, a flavonoid glycoside, demonstrates significant therapeutic potential, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] However, its translation from promising in vitro results to in vivo efficacy is frequently hampered by its characteristically low bioavailability.[3]
This guide provides a structured, in-depth resource to understand the underlying challenges and navigate the experimental complexities of improving GGH's systemic exposure. It is organized into a series of frequently asked questions for foundational knowledge and a detailed troubleshooting section for resolving specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental scientific questions surrounding GGH's bioavailability.
Q1: What are the primary factors limiting the in vivo bioavailability of this compound (GGH)?
The low oral bioavailability of GGH is a multifactorial issue stemming from its inherent physicochemical and metabolic characteristics. Like many flavonoids, its journey from administration to systemic circulation is impeded by several barriers.[3]
-
Poor Aqueous Solubility: GGH is sparingly soluble in aqueous buffers.[1] The solubility in organic solvents like DMSO and ethanol is high (approx. 30 mg/ml), but in a 1:3 solution of ethanol:PBS (pH 7.2), it is only about 0.25 mg/ml.[1] This poor aqueous solubility is a primary rate-limiting step for its dissolution in the gastrointestinal (GI) fluid, which is a prerequisite for absorption.
-
Metabolism by Gut Microbiota: A significant portion of ingested flavonoids that are not absorbed in the upper GI tract pass to the colon.[4] Here, the gut microbiota can enzymatically hydrolyze the glycosidic bond and further metabolize the molecule, cleaving the galloyl group and the flavonoid rings.[5][6][7] This biotransformation often results in metabolites with different biological activities and absorption characteristics than the parent GGH molecule.[8]
-
Efflux by Transporters (P-glycoprotein): Flavonoids are known substrates and modulators of efflux transporters like P-glycoprotein (P-gp), which are highly expressed in the apical membrane of intestinal enterocytes.[9][10] P-gp functions as a cellular "vacuum cleaner," actively pumping xenobiotics, including GGH, back into the intestinal lumen, thereby reducing net absorption.[9][10] The interaction is often influenced by hydrophobic and geometric factors of the flavonoid structure.
-
Phase II Metabolism: Once absorbed into enterocytes or reaching the liver, GGH can undergo rapid Phase II metabolism. This involves conjugation reactions, such as glucuronidation or sulfation, which increase the molecule's water solubility to facilitate rapid excretion.[6][7]
Q2: What are the major metabolic pathways for GGH degradation in vivo?
Understanding the metabolic fate of GGH is crucial for interpreting pharmacokinetic data and designing strategies to protect the molecule. The primary pathways involve enzymatic degradation in the gut and liver.
-
Deglycosylation: The initial and most common metabolic step for flavonoid glycosides is the cleavage of the sugar moiety (galactose in the case of GGH) by microbial enzymes in the colon, releasing the aglycone, quercetin-3-O-gallate.[4][8]
-
Ester Hydrolysis: The ester bond linking the galloyl group can be hydrolyzed by esterases present in the gut or liver, yielding hyperoside (quercetin-3-O-galactoside) and gallic acid.
-
Ring Fission: Following the initial steps, the gut microbiota can perform C-ring fission of the flavonoid backbone, breaking it down into smaller phenolic acids and other catabolites.[4][6] These smaller molecules are often more readily absorbed than the parent flavonoid but may not possess the same therapeutic activity.
-
Hepatic Conjugation: Any GGH or its metabolites that are absorbed will undergo extensive Phase II metabolism in the liver, where glucuronide and sulfate conjugates are formed, marking them for renal or biliary excretion.[6]
The diagram below illustrates the key metabolic barriers GGH faces following oral administration.
Caption: Key physiological barriers limiting the oral bioavailability of GGH.
Q3: Which formulation strategies have shown the most promise for improving GGH bioavailability?
To overcome the challenges outlined above, various formulation strategies can be employed. The goal is to protect GGH from premature degradation and enhance its absorption.[11][12]
-
Nanosystems: Encapsulating GGH into nanoparticles, such as nanosuspensions, liposomes, or polymeric micelles, can significantly improve its bioavailability.[11][13]
-
Mechanism: Nanosystems can increase the surface area for dissolution, improve solubility in GI fluids, protect GGH from enzymatic degradation, and potentially bypass P-gp efflux mechanisms through endocytosis-mediated uptake.[12]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids (like those in the GI tract).[11]
-
Mechanism: By pre-dissolving GGH in the lipidic formulation, the dissolution step is bypassed. The resulting fine emulsion droplets provide a large interfacial area for drug absorption and can facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[11]
-
-
Co-administration with Bioenhancers: Combining GGH with inhibitors of metabolic enzymes or efflux pumps can increase its systemic exposure.
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the drug in an amorphous state within a carrier matrix (usually a polymer).
-
Mechanism: The amorphous form of a drug has higher kinetic solubility and faster dissolution rates compared to its crystalline form. This can create a supersaturated state in the GI tract, increasing the concentration gradient for absorption.
-
The following table summarizes these approaches:
| Formulation Strategy | Core Mechanism of Action | Key Advantages | Potential Challenges |
| Nanosuspensions | Increases surface area, enhances dissolution velocity. | High drug loading, scalable manufacturing. | Physical stability (aggregation), potential for Ostwald ripening. |
| Liposomes | Encapsulates drug, protects from metabolism, can facilitate cellular uptake. | Biocompatible, can carry both hydrophilic and lipophilic drugs. | Low drug loading, stability issues, complex manufacturing. |
| SEDDS | Bypasses dissolution step, presents drug in a solubilized state. | Enhances solubility and permeability, potential for lymphatic uptake. | Limited to lipid-soluble drugs, potential for GI irritation from surfactants. |
| Co-administration | Inhibits P-gp efflux or metabolic enzymes. | Targets a specific absorption barrier, potentially synergistic. | Potential for drug-drug interactions, requires careful dose selection. |
Part 2: In-Depth Troubleshooting Guide
This section is designed to help you diagnose and solve specific experimental problems encountered during in vivo studies of GGH.
Problem: Undetectable or Sub-Therapeutic Plasma Concentrations of GGH Post-Oral Administration
This is the most common and frustrating issue. A systematic approach is required to pinpoint the cause.
The workflow below provides a logical sequence for diagnosing the root cause of low plasma exposure.
Caption: Troubleshooting workflow for low in vivo GGH plasma concentrations.
-
Step 1: Formulation & Dosing Vehicle Check:
-
Action: Confirm the solubility and stability of GGH in your dosing vehicle over the duration of the experiment. Prepare a fresh formulation and measure the concentration.
-
Rationale: GGH may precipitate out of a simple aqueous suspension, leading to inaccurate and under-dosing. If solubility is low, the dissolution in the stomach becomes the rate-limiting factor.
-
Solution: If solubility is an issue, consider using co-solvents (e.g., PEG 400, Tween 80) or developing a more advanced formulation like a nanosuspension as detailed in the protocols below.
-
-
Step 2: Animal Model & Administration Technique:
-
Action: Review your oral gavage technique. Ensure the dose is delivered correctly to the stomach and not the esophagus or lungs.
-
Rationale: Improper gavage is a common source of high variability and dose loss. Additionally, factors like the fed/fasted state of the animal can significantly impact GI transit time and absorption.
-
Solution: Ensure personnel are properly trained. A standard overnight fasting protocol (with access to water) is recommended to normalize GI conditions before dosing.
-
-
Step 3: Analytical Method Validation:
-
Action: Verify the Lower Limit of Quantification (LLOQ) of your LC-MS/MS method.[3][16] A typical LLOQ for GGH in plasma should be in the low ng/mL range (e.g., 2 ng/mL).[3] Assess the extraction recovery and matrix effects.
-
Rationale: If the actual plasma concentrations are below your method's LLOQ, you will not detect the compound even if it's present. Poor recovery during sample preparation (e.g., protein precipitation or liquid-liquid extraction) can also lead to artificially low readings.[17]
-
Solution: Optimize the mass spectrometry parameters (e.g., MRM transitions: m/z 615.1 -> 301.0 for GGH).[3] Use a stable isotope-labeled internal standard if available to correct for variability.
-
-
Step 4: Investigate Rapid Metabolism:
-
Action: Conduct a small-scale intravenous (IV) administration study to determine GGH's absolute bioavailability and clearance rate. Analyze plasma samples for known metabolites of GGH (e.g., hyperoside, quercetin conjugates, gallic acid).
-
Rationale: If plasma concentrations are high after IV but low after oral dosing, this points to a problem with absorption or first-pass metabolism, not rapid systemic clearance. If clearance is extremely high even after IV dosing, the compound is being eliminated too quickly to accumulate in the plasma. The presence of high levels of metabolites with a concurrent low level of the parent drug is a strong indicator of extensive metabolism.[18]
-
Part 3: Key Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Preparation of a GGH-Loaded Nanosuspension for In Vivo Testing
This protocol uses a wet media milling approach to enhance dissolution.
-
Preparation of Pre-suspension:
-
Weigh 100 mg of this compound (GGH).
-
Prepare a 1% (w/v) stabilizer solution (e.g., Poloxamer 188 or HPMC) in deionized water.
-
Disperse the GGH powder in 10 mL of the stabilizer solution using a magnetic stirrer for 30 minutes to form a coarse pre-suspension.
-
-
Wet Media Milling:
-
Transfer the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 2-4 hours. Maintain the temperature below 10°C using a cooling jacket to prevent thermal degradation.
-
Periodically withdraw small aliquots (e.g., every 30 minutes) to measure particle size using Dynamic Light Scattering (DLS) until the desired size (e.g., <200 nm) is achieved with a low Polydispersity Index (PDI < 0.3).
-
-
Separation & Characterization:
-
Separate the milled nanosuspension from the milling beads using a sieve or by careful decanting.
-
Characterize the final nanosuspension for:
-
Particle Size and PDI: Using DLS.
-
Zeta Potential: To assess physical stability.
-
Drug Content: Dissolve an aliquot in a suitable organic solvent (e.g., methanol) and quantify using a validated HPLC-UV or LC-MS/MS method.
-
-
-
Dosing:
-
Administer the nanosuspension to animals via oral gavage at the desired dose based on the characterized drug content. Ensure the suspension is well-dispersed before each administration.
-
Protocol 2: Standard Murine Pharmacokinetic Study Design for GGH Formulations
This protocol outlines a basic design for evaluating the plasma concentration-time profile of a GGH formulation.
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week.
-
House animals with a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Dosing and Grouping:
-
Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.
-
Divide animals into groups (n=5 per group). Example groups:
-
Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).
-
Group 2: GGH crude suspension (e.g., 50 mg/kg).
-
Group 3: GGH nanosuspension (e.g., 50 mg/kg).
-
-
Administer the formulations via oral gavage. Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from each animal at designated time points. A typical schedule would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr post-dose.
-
Use a sparse sampling design where each animal is bled at only 2-3 time points to minimize stress and blood loss.
-
Collect blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately place samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 4000 x g for 10 minutes) within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Calculation:
References
- Molecular Factors Influencing the Affinity of Flavonoid Compounds on P-Glycoprotein Efflux Transporter. CONICET.
- Inhibitory effects of flavonoids on P-glycoprotein in vitro and in vivo: Food/herb-drug interactions and structure-activity rel
- Effects of flavonoids on P-Glycoprotein activity. Solvo Biotechnology.
- Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy. SciSpace.
- Flavonoid compounds as reversal agents of the P-glycoprotein-mediated multidrug resistance: biology, chemistry and pharmacology. Semantic Scholar.
- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)
- The Interaction between Flavonoids and Intestinal Microbes: A Review. MDPI.
- Validated LC‐MS/MS method for the simultaneous determination of hyperoside and 2′′–O‐galloylhyperin in rat plasma: application to a pharmacokinetic study in r
- Flavonoid metabolism: the interaction of metabolites and gut microbiota. PubMed.
- Flavonoid metabolism: the interaction of metabolites and gut microbiota. Semantic Scholar.
- This compound Product Inform
- Flavonoids, gut microbiota, and host lipid metabolism. PMC - NIH.
- Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer. NIH.
- UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes.
- 2′′-O-Galloylhyperin. CymitQuimica.
- 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflamm
- ABSTRACT BOOK. Roseman University of Health Sciences.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- Unlocking Bioavailability: Strategies for Formulation Optimiz
- Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). University of the Pacific.
- A Comparative Guide to Analytical Methods for the Quantification of 2''-O-Coumaroyljuglanin. Benchchem.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoid metabolism: the interaction of metabolites and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoid metabolism: the interaction of metabolites and gut microbiota | Semantic Scholar [semanticscholar.org]
- 8. Flavonoids, gut microbiota, and host lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. scispace.com [scispace.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 14. Inhibitory effects of flavonoids on P-glycoprotein in vitro and in vivo: Food/herb-drug interactions and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavonoid compounds as reversal agents of the P-glycoprotein-mediated multidrug resistance: biology, chemistry and pharmacology | Semantic Scholar [semanticscholar.org]
- 16. Making sure you're not a bot! [tib.eu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of 2''-O-Galloylhyperin
Welcome to the technical support center for the purification of 2''-O-Galloylhyperin. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale isolation and purification of this promising natural flavonoid. Here, we address common challenges and provide troubleshooting strategies and detailed protocols to streamline your workflow and enhance product yield and purity.
Introduction to this compound and Its Purification Challenges
This compound is a flavonoid glycoside found in plants like Pyrola species.[1][2] It is comprised of a quercetin backbone, a galactose sugar moiety, and a galloyl group attached to the sugar.[3] This structure imparts significant antioxidant and anti-inflammatory properties, making it a compound of high interest for pharmaceutical research.[1][3]
However, its large-scale purification presents several challenges:
-
Structural Complexity: The presence of numerous hydroxyl groups and the ester linkage of the galloyl group make it susceptible to degradation under harsh pH or high-temperature conditions.
-
Co-extraction of Impurities: Crude plant extracts invariably contain a complex mixture of similar flavonoids (e.g., hyperin), phenolics, and pigments, which often have overlapping polarities, complicating separation.[4]
-
Solubility Issues: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents like ethanol and DMSO, which requires careful solvent system selection during chromatography.[5]
-
Scalability: Methods developed at the analytical scale often do not translate directly to large-scale preparative chromatography, leading to issues with resolution, column overloading, and excessive solvent consumption.[6]
This guide provides a structured approach to overcoming these hurdles, divided by the key stages of the purification process.
Purification Workflow Overview
The purification of this compound typically follows a multi-step process designed to progressively enrich the target compound. Each step presents unique challenges that require careful optimization.
Caption: General workflow for the large-scale purification of this compound.
Stage 1: Extraction and Pre-Treatment
This initial stage is critical for maximizing the yield of the target compound while minimizing the co-extraction of problematic impurities.
Frequently Asked Questions & Troubleshooting
Q1: My extraction yield of this compound is consistently low. What factors should I investigate?
A1: Low yield often originates from suboptimal extraction parameters. Consider the following:
-
Solvent Choice: this compound is a polar glycoside. While pure ethanol can be used, an aqueous ethanol solution (e.g., 55-70% ethanol in water) is often more effective.[7] The water component helps swell the plant matrix, while the ethanol solubilizes the flavonoid.
-
Extraction Technique: Advanced methods like negative pressure cavitation-microwave assisted extraction (NMAE) or homogenate-assisted extraction have been shown to significantly improve yields and reduce extraction time compared to simple maceration or reflux.[7][8]
-
Particle Size: Ensure the plant material is ground to a consistent and appropriate particle size (e.g., 20-90 mesh).[9] Powder that is too coarse will result in inefficient extraction, while powder that is too fine can lead to filtration difficulties and potential clogging of chromatography columns.[9]
-
Solid-to-Liquid Ratio: A ratio of around 1:30 (g/mL) is a good starting point.[7] Insufficient solvent will lead to an incomplete extraction.
Q2: The crude extract is very dark and contains a lot of chlorophyll and other pigments. Will this affect my purification?
A2: Yes, highly pigmented extracts can irreversibly bind to chromatography resins, reducing their capacity and lifespan. Pre-treatment is essential. Before primary column chromatography, you can pass the concentrated aqueous extract through a column of polyamide or perform a liquid-liquid partition with a non-polar solvent like hexane to remove a significant portion of chlorophyll and lipids.
Stage 2: Macroporous Resin Column Chromatography (MRCC)
MRCC is an effective, low-cost, and scalable technique for the initial enrichment of total flavonoids from crude extracts.[10] The choice of resin is the most critical factor for success.
Frequently Asked Questions & Troubleshooting
Q3: How do I select the best macroporous resin for enriching this compound?
A3: Resin selection is based on polarity and surface area. For flavonoids, weakly polar or non-polar resins like AB-8 or D4020 are often effective.[10][11][12] The selection process should be systematic:
-
Perform Static Adsorption/Desorption Tests: Screen several candidate resins by incubating a known amount of resin with your crude extract.
-
Analyze the Supernatant: Measure the flavonoid concentration before and after incubation to determine the adsorption capacity.
-
Test Desorption: After adsorption, wash the resin and desorb with a strong solvent (e.g., 95% ethanol). Measure the flavonoid concentration in the eluate to determine the desorption ratio.
-
Select the Best Performer: Choose the resin with the highest adsorption capacity and desorption ratio.[11]
Table 1: Comparison of Common Macroporous Resins for Flavonoid Purification
| Resin Type | Polarity | Typical Adsorption Capacity | Key Characteristics |
|---|---|---|---|
| D101 | Non-polar | Moderate-High | Good for general-purpose flavonoid adsorption. |
| AB-8 | Weakly Polar | High | Often shows excellent adsorption and desorption for a wide range of flavonoids.[12][13] |
| D4020 | Non-polar | High | Selected for high adsorption and desorption ratios in specific applications.[11] |
| NKA-9 | Polar | Low-Moderate | Less suitable for adsorbing flavonoids from aqueous extracts. |
Q4: I am getting poor separation and significant loss of product during the MRCC step. What am I doing wrong?
A4: This is likely due to improper column loading or elution conditions.
-
Flow Rate: The loading and elution flow rates are critical. A slow flow rate of 2-3 bed volumes per hour (BV/h) is recommended to ensure sufficient interaction time between the flavonoids and the resin.[10][14]
-
Loading Concentration: Do not overload the column. Ensure the concentration of the crude extract is within the dynamic binding capacity of your chosen resin. Overloading leads to premature breakthrough and loss of product.
-
Elution Gradient: A stepwise gradient is crucial for effective separation.
-
Wash with Water: First, wash the column with several bed volumes of deionized water (e.g., 5 BV) to remove highly polar impurities like sugars and salts.[11]
-
Low-Concentration Ethanol Wash: Use a low concentration of ethanol (e.g., 5-10%) to remove more polar pigments without eluting the target flavonoids.[11]
-
Target Elution: Elute this compound and other flavonoids with a higher concentration of ethanol (e.g., 30-60%).[11][12] The optimal percentage must be determined experimentally.
-
Protocol: MRCC for Flavonoid Enrichment
-
Resin Pre-treatment: Swell the chosen resin (e.g., AB-8) in ethanol overnight, then wash thoroughly with deionized water until no ethanol remains.
-
Column Packing: Pack the resin into a suitable column using a wet-packing method to ensure a uniform bed without air bubbles.
-
Equilibration: Equilibrate the column by washing with 3-5 BV of deionized water.
-
Sample Loading: Load the pre-treated, concentrated plant extract onto the column at a flow rate of 2 BV/h.[10]
-
Washing:
-
Wash with 5 BV of deionized water at 2 BV/h.
-
Wash with 5 BV of 10% (v/v) ethanol at 2 BV/h.
-
-
Elution: Elute the target flavonoids with 5-9 BV of 60% (v/v) ethanol at 2 BV/h.[10]
-
Fraction Collection: Collect the 60% ethanol eluate. Monitor the effluent using UV-Vis spectroscopy (λmax ≈ 260, 360 nm) or thin-layer chromatography (TLC).[5]
-
Concentration: Combine the flavonoid-rich fractions and concentrate under reduced pressure to remove the ethanol.
Stage 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
After initial enrichment, preparative reversed-phase HPLC (RP-HPLC) is required to isolate this compound to a high degree of purity (>98%).[15]
Frequently Asked Questions & Troubleshooting
Q5: My peaks are broad and show significant tailing in Prep-HPLC. How can I improve the resolution?
A5: Peak broadening and tailing are common when scaling up from analytical to preparative HPLC.
-
Mobile Phase Modifier: The galloyl and phenolic hydroxyl groups can cause tailing due to interactions with residual silanols on the C18 column. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress this interaction and lead to sharper peaks.[16]
-
Column Overloading: Injecting too much sample is a primary cause of poor peak shape. Determine the column's loading capacity for your enriched fraction and inject no more than 70-80% of that limit.
-
Flow Rate: While higher flow rates reduce run time, they can also decrease resolution. Ensure your flow rate is not so high that it compromises the separation efficiency. A geometric scaling from a validated analytical method is the best approach.[15]
Q6: How do I efficiently develop a Prep-HPLC method from my analytical method?
A6: Method development should always start at the analytical scale to conserve sample and solvent.[15]
-
Analytical Method Optimization: Develop an analytical HPLC or UPLC method that provides good resolution between this compound and its closest eluting impurities. A C18 column is standard. The mobile phase will typically be a gradient of acidified water and an organic solvent like acetonitrile or methanol.[4][17]
-
Geometric Scaling: Use a scaling calculator to translate the analytical method to your preparative column. This involves adjusting the flow rate, injection volume, and gradient time based on the column dimensions.
-
Isocratic vs. Gradient: For large-scale purification, converting a gradient method to an isocratic one can simplify the process and reduce solvent consumption. Run the analytical gradient to determine the solvent percentage at which your target compound elutes, and use that as a starting point for developing an isocratic preparative method.[16]
Stage 4: Crystallization and Product Finishing
The final step is to obtain this compound as a stable, solvent-free solid.
Frequently Asked Questions & Troubleshooting
Q7: After removing the HPLC solvent, my product is an oily residue, not a solid. How can I induce crystallization?
A7: "Oiling out" is a common problem with complex natural products that have many hydroxyl groups, which favor hydrogen bonding with residual water or solvent over forming an ordered crystal lattice.
-
Solvent System: Try dissolving the residue in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly adding a poor solvent (an "anti-solvent") like hexane or cold water until turbidity appears. Allowing this solution to stand, preferably at a low temperature (4°C), can promote crystallization.
-
Seeding: If you have a small amount of crystalline this compound, adding a single seed crystal to the supersaturated solution can initiate crystallization.[18]
-
Lyophilization: If crystallization proves difficult, lyophilization (freeze-drying) is an excellent alternative. Dissolve the purified product in a small amount of a suitable solvent (like a water/tert-butanol mixture), freeze the solution, and dry it under high vacuum. This will yield a stable, amorphous powder.
Q8: How do I confirm the purity and identity of my final product?
A8: Final product validation is essential.
-
Purity: Use analytical HPLC with a diode-array detector (HPLC-DAD). Purity should be >98%.
-
Identity: The identity must be confirmed unequivocally using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight (616.5 g/mol ).[19] Tandem MS (MS/MS) can provide structural information by showing characteristic fragmentation patterns, such as the loss of the galloyl group or the entire glycoside moiety.[20][21]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide the complete structural confirmation.
-
References
-
Hu, Q., et al. (2012). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules. Available at: [Link]
-
Hou, M., et al. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules. Available at: [Link]
-
Min, K., & Wang, X. (2024). Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves. CyTA - Journal of Food. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves. Available at: [Link]
-
Food & Function (RSC Publishing). (n.d.). Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response. Available at: [Link]
-
MDPI. (n.d.). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals. Available at: [Link]
-
Duan, M., et al. (2015). Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity. Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Homogenate-assisted negative pressure cavitation extraction of active compounds from Pyrola incarnata Fisch. and the extraction kinetics study. Available at: [Link]
-
MDPI. (n.d.). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Bio-Purify. (n.d.). CAS 53209-27-1 | this compound. Available at: [Link]
-
Sci-Hub. (n.d.). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) based bioavailability determination of the major classes. Available at: [Link]
-
Wróbel, T., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. Available at: [Link]
-
Waters Corporation. (n.d.). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Competitive cocrystallization and its application in the separation of flavonoids. Available at: [Link]
-
MDPI. (n.d.). Obtainment of Flavonoid-Enriched Fractions from Maqui (Aristotelia chilensis) and Murta (Ugni molinae) Extracts via Preparative HPLC and Evaluation of Their Anti-Inflammatory Effects in Cell-Based Assays. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]
-
MtoZ Biolabs. (n.d.). This compound Analysis Service. Available at: [Link]
-
Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. Available at: [Link]
-
Chen, B., et al. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine. Available at: [Link]
-
RSC Publishing. (n.d.). Accepted Manuscript. Available at: [Link]
-
Modern Chromatographic Methods for Determination Flavonoids. (2024). International Journal of Drug Delivery Technology. Available at: [Link]
- Google Patents. (n.d.). US20190194240A1 - Crystallization of steviol glycosides.
-
ResearchGate. (n.d.). Antibiofilm Activity of Sundew Species against Multidrug-Resistant Escherichia coli Strains. Available at: [Link]
-
BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 3. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD | MDPI [mdpi.com]
- 11. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. lcms.cz [lcms.cz]
- 16. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. US20190194240A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]
- 19. This compound | C28H24O16 | CID 6453359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference of 2''-O-Galloylhyperin in Fluorescence-Based Assays
Welcome to the technical support resource for researchers utilizing 2''-O-Galloylhyperin. This guide provides a framework for identifying, understanding, and mitigating assay interference caused by this promising flavonol glycoside. As a phenolic compound, this compound possesses inherent spectroscopic properties that can lead to misleading results in fluorescence-based assays if not properly controlled.[1][2] This document is structured to empower you with the expertise to ensure the integrity of your data through robust experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and provides a rapid diagnostic overview.
Q1: My assay signal is unexpectedly high, or I'm getting a high rate of false positives after adding this compound. What is the likely cause?
This is a classic sign of autofluorescence . This compound, like many phenolic compounds, can absorb light at the excitation wavelength of your fluorophore and emit its own fluorescence, which is then detected by the plate reader.[1][3] This intrinsic fluorescence adds to your specific signal, artificially inflating the readout and leading to false-positive results.[3][4]
Q2: I'm observing a dose-dependent decrease in my fluorescence signal that doesn't correlate with the expected biological activity. Could this compound be causing this?
Yes, this strongly suggests fluorescence quenching or an inner filter effect .[3][4] this compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by it, preventing the detector from capturing the true signal.[5] This leads to an apparent decrease in signal and can be misinterpreted as compound-induced inhibition or cytotoxicity, resulting in false negatives.[3]
Q3: What are the specific chemical properties of this compound that cause these issues?
The interference stems from its molecular structure. As a flavonoid with multiple aromatic rings and conjugated double bonds, this compound is electronically active.[6][7] This structure is responsible for both its ability to absorb UV-visible light (leading to the inner filter effect) and to fluoresce itself (autofluorescence), typically in the blue-green region of the spectrum.[1][8]
Q4: I suspect interference. What is the absolute first step I should take to confirm it?
The critical first step is to run a set of simple control experiments to isolate the effect of the compound from the biological assay system.[3][4] You must determine if the compound is autofluorescent or if it quenches your specific fluorophore before proceeding with further analysis.
Section 2: A Systematic Guide to Troubleshooting & Mitigation
This section provides a logical workflow and detailed protocols to systematically diagnose and resolve interference from this compound.
Part A: Diagnosing the Nature of the Interference
Before you can solve the problem, you must accurately identify it. The following workflow provides a clear path for diagnosis.
Caption: Diagnostic workflow for identifying assay interference.
Protocol 1: Autofluorescence Check
This protocol determines if this compound is intrinsically fluorescent at your assay's wavelengths.
Methodology:
-
Preparation: In a microplate identical to the one used for your primary assay, prepare the following wells:
-
Set A (Compound Wells): Assay buffer + this compound at the highest concentration used in your experiment.
-
Set B (Blank Wells): Assay buffer only.
-
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your main experiment.
-
Measurement: Read the fluorescence of the plate using the exact same instrument settings (excitation/emission wavelengths, gain, cutoff filters) as your primary assay.[3]
-
Analysis: Subtract the average signal from the Blank Wells (Set B) from the average signal of the Compound Wells (Set A). A significant positive value indicates that this compound is autofluorescent.
Protocol 2: Quenching & Inner Filter Effect Check
This protocol determines if this compound is reducing the signal from your specific fluorophore in a cell-free system.
Methodology:
-
Preparation: Prepare the following wells in your assay microplate:
-
Set A (Fluorophore Only): Assay buffer + your fluorescent probe/reagent.
-
Set B (Fluorophore + Compound): Assay buffer + your fluorescent probe/reagent + this compound (at the highest concentration used).
-
Set C (Blank): Assay buffer only.
-
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measurement: Read the fluorescence of all wells using your standard assay settings.
-
Analysis:
Table 1: Interpretation of Diagnostic Control Results
| Protocol | Result | Interpretation | Next Steps |
| Protocol 1 | Signal (Compound) >> Signal (Blank) | Autofluorescence | Proceed to Mitigation Strategy 1. |
| Protocol 2 | Signal (Dye + Cmpd) << Signal (Dye) | Quenching / Inner Filter | Proceed to Mitigation Strategy 2. |
| Both | Both results are positive | Compound Interference | The compound is both autofluorescent and a quencher. Mitigation will require a multi-pronged approach, likely starting with Strategy 1. |
| Neither | No significant signal changes | No Direct Interference | The issue may lie elsewhere in the assay (e.g., reagent stability, cytotoxicity).[4] |
Part B: Mitigation Strategies
Once diagnosed, interference can be systematically addressed.
Strategy 1: Overcoming Autofluorescence
The most effective strategy against autofluorescence is to create spectral separation between the interfering compound and the detection fluorophore.[4] Autofluorescence from phenolic compounds is typically strongest in the blue-green spectral region.[1][8]
Caption: Shifting emission wavelengths to avoid spectral overlap.
-
Recommendation 1.1: Switch to Red-Shifted Dyes This is the most robust and widely recommended solution.[4][8] By moving to fluorophores that excite and emit in the far-red or near-infrared range (>650 nm), you operate in a spectral window where compound autofluorescence is negligible.
Table 2: Fluorophore Selection Guide for Mitigating Autofluorescence
| Common Interfering Dyes (Blue/Green) | Excitation (nm) | Emission (nm) | Recommended Red-Shifted Alternatives | Excitation (nm) | Emission (nm) |
| Hoechst / DAPI | ~360 | ~460 | DRAQ5™ / DRAQ7™ | ~647 | ~680 |
| Fluorescein (FITC) | ~495 | ~520 | Alexa Fluor™ 647 / Cy®5 | ~650 | ~670 |
| GFP / Fluo-4 | ~488 | ~525 | Alexa Fluor™ 680 / Cy®5.5 | ~680 | ~705 |
| Rhodamine / TRITC | ~550 | ~575 | Alexa Fluor™ 750 / Cy®7 | ~750 | ~780 |
-
Recommendation 1.2: Employ Time-Resolved Fluorescence (TRF) If your instrumentation allows, TRF is a powerful alternative. This technique introduces a delay between the excitation pulse and signal detection. The short-lived autofluorescence from this compound decays within nanoseconds, while long-lifetime lanthanide-based TRF probes (e.g., Europium, Terbium) emit for microseconds to milliseconds. The detector only captures the long-lived, specific signal.[9]
Strategy 2: Mitigating Quenching and Inner Filter Effects
If quenching is the primary issue, the goal is to reduce the effective concentration of the quencher or change the reporter system.
-
Recommendation 2.1: Lower the Compound Concentration Quenching is concentration-dependent.[5][8] The simplest approach is to perform your assay across a wider range of this compound concentrations. You may find a therapeutic window where the biological effect is still measurable but the quenching artifact is minimized.[4]
-
Recommendation 2.2: Change the Fluorophore Quenching can result from specific interactions between the compound and the dye, such as Förster Resonance Energy Transfer (FRET) or collisional quenching.[10] Switching to a different fluorophore, even one in the same spectral class, may eliminate this specific interaction.[4]
-
Recommendation 2.3: Correct for Inner Filter Effect If the absorbance spectrum of this compound significantly overlaps with your fluorophore's excitation or emission wavelengths, you can mathematically correct the data. This requires measuring the compound's absorbance at the relevant wavelengths and applying a correction formula. However, this adds complexity and potential for error, and is generally less preferable than avoiding the effect in the first place.
Strategy 3: The Orthogonal Assay Approach
The gold standard for validating a hit compound is to confirm its activity using an assay with a different detection modality.[4] This ensures the observed biological effect is genuine and not an artifact of the initial screening technology.
-
Recommendation 3.1: Switch to a Non-Fluorescence Platform
-
Luminescence-based assays: These assays (e.g., Promega's CellTiter-Glo®, BPS Bioscience's Kinase-Glo®) rely on enzyme-generated light and are far less susceptible to interference from colored or fluorescent compounds.
-
Absorbance-based assays: Classic colorimetric assays like the MTT or Griess assays can be used for viability and nitric oxide measurements, respectively.
-
Label-Free Technologies: Platforms like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) measure binding events directly, eliminating the need for any fluorescent labels.
-
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 95–104. Retrieved from [Link]
-
Brimacombe, K. R., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Eastwood, B. J., et al. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
BMG LABTECH. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]
-
Tkacz, K., et al. (2022). Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach. International Journal of Molecular Sciences, 23(23), 14782. Retrieved from [Link]
-
Bestwick, C. S., & Mansfield, J. W. (2002). Autofluorescence of phenolic compounds in inoculated tissues.... ResearchGate. Retrieved from [Link]
-
Shapiro, A. B. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. Retrieved from [Link]
-
Coussens, N. P., & Auld, D. S. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
Wang, N., et al. (2020). 2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2024). 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism, 110(8), e2711–e2722. Retrieved from [Link]
-
Yao, X., et al. (2020). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 11, 107. Retrieved from [Link]
-
Al-Qurain, A. A., et al. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 856. Retrieved from [Link]
-
Ianni, F., & Di-Mattia, C. (2014). Assessment of phenolic compounds in biological samples. Progress in Nutrition, 16(1), 35-46. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). This compound. Retrieved from [Link]
-
d'Alessandro, M., et al. (2021). Universal quenching of common fluorescent probes by water and alcohols. Physical Chemistry Chemical Physics, 23(1), 12-16. Retrieved from [Link]
-
Liu, Y., et al. (2025). 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism, 110(8), e2711–e2722. Retrieved from [Link]
-
Gulseven, A., & Ozvural, E. B. (2024). Molecular Insights into Bioactive Interactions Within Protein- and Polysaccharide-Based Colloids: Implications for Stability, Functionality, and Bioavailability. Foods, 13(12), 1888. Retrieved from [Link]
-
d'Alessandro, M., et al. (2021). Universal quenching of common fluorescent probes by water and alcohols. RSC Publishing. Retrieved from [Link]
-
Krzeminska, M., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 856. Retrieved from [Link]
-
Sun, Y., et al. (2022). Comparative analysis of composition and content of flavonoid metabolites in different tissues of Chinese jujube and sour jujube based on UPLC-ESI MS/MS metabolomics. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2024, June 14). What Is Fluorescence Quenching In Polymers? [Video]. YouTube. Retrieved from [Link]
-
Kim, J., et al. (2024). Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. Antioxidants, 13(6), 666. Retrieved from [Link]
Sources
- 1. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Biochemicals - CAT N°: 29086 [bertin-bioreagent.com]
- 7. researchgate.net [researchgate.net]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing 2''-O-Galloylhyperin for In Vivo Anti-Inflammatory Studies
Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals investigating the anti-inflammatory properties of 2''-O-Galloylhyperin (2''-O-GH) in murine models. My objective is to move beyond standard protocols and provide a troubleshooting framework grounded in mechanistic understanding and field-proven insights. Here, we will address the common challenges and critical decision points you may encounter, ensuring your experiments are robust, reproducible, and yield clear, interpretable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions researchers have when starting their experimental design.
Q1: How should I dissolve and prepare this compound for in vivo administration?
Answer: Proper solubilization of this compound is critical for bioavailability and consistent results. 2''-O-GH is a flavonoid glycoside with limited water solubility.[1]
-
Recommended Solvents: 2''-O-GH is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1]
-
Preparation for Injection: For intraperitoneal (i.p.) or oral (p.o.) administration, a two-step process is advised. First, dissolve the compound in a minimal amount of DMSO or ethanol. Subsequently, dilute this stock solution with a suitable aqueous vehicle like phosphate-buffered saline (PBS) or saline to the final desired concentration.
-
Critical Consideration: The final concentration of the organic solvent in the injected volume should be kept to a minimum (typically <5% for DMSO) to avoid solvent-induced toxicity or inflammation, which could confound your results. Always include a vehicle control group in your experiments that receives the same solvent concentration as the treatment groups.
-
Solubility Limits: In a 1:3 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.25 mg/ml.[1] It is not recommended to store the final aqueous solution for more than one day.[1]
Q2: What is an effective dose range for this compound in mice, and should I perform a dose-response study?
Answer: Yes, a dose-response study is essential to determine the optimal therapeutic window. Based on existing literature, a good starting point can be established.
-
Systemic Inflammation (LPS model): Studies have shown significant anti-inflammatory and hepatoprotective effects at doses of 10 mg/kg and 50 mg/kg.[2][3] A dose of 50 mg/kg was effective in reducing mortality and liver damage in a mouse model of septic shock.[1][4]
-
Acute Lung Injury (LPS model): Research indicates that 2''-O-GH reduces inflammation-related lung damage in a dose-dependent manner.[5][6]
-
Recommendation: We advise starting with a three-point dose-response study. The table below provides a suggested range. This approach allows for the determination of a minimal effective dose and a maximum tolerated dose, which is crucial for understanding the compound's therapeutic index.
| Suggested Dosing Strategy for Initial In Vivo Studies | |
| Low Dose | 10 mg/kg |
| Mid Dose | 25 mg/kg |
| High Dose | 50 mg/kg |
| Positive Control | Dexamethasone (for LPS model) or Indomethacin (for paw edema) |
| Vehicle Control | The solvent mixture used for 2''-O-GH |
Q3: Which murine model of inflammation is most appropriate for my study?
Answer: The choice of model depends on your research question—whether you are investigating systemic or localized inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model is ideal for studying sepsis-like systemic inflammatory responses. Administration of LPS (a component of Gram-negative bacteria) triggers a potent immune response, leading to a surge in pro-inflammatory cytokines like TNF-α and IL-6.[2][3] 2''-O-GH has been shown to be highly effective in this model.[5][7]
-
Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model for acute, localized inflammation.[8][9] It is particularly useful for screening the efficacy of novel anti-inflammatory compounds.[10][11] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, followed by prostaglandin and cytokine release in the later phase.[11][12]
Part 2: Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in paw edema measurements | 1. Inconsistent injection volume or location of carrageenan. 2. Inaccurate measurement technique (caliper placement, plethysmometer use). 3. Variation in animal age or weight.[12] | 1. Use a consistent, well-trained operator for injections. Mark the injection site. 2. Ensure the same operator performs all measurements at precise time points. 3. Use mice of the same sex, age (7-8 weeks), and tight weight range (e.g., 25-30g).[12] |
| No significant reduction in cytokine levels (TNF-α, IL-6) after treatment | 1. Sub-optimal dosage of 2''-O-GH. 2. Incorrect timing of sample collection. 3. Degradation of cytokines during sample handling. 4. Insufficient inflammatory response from LPS. | 1. Perform a dose-response study as outlined in Q2. 2. Collect blood/tissue at the peak of cytokine expression (typically 1-4 hours post-LPS challenge). 3. Process samples quickly, use protease inhibitors, and store at -80°C. 4. Verify the potency of your LPS lot. Ensure proper i.p. injection. |
| Unexpected mortality in treatment groups | 1. Compound toxicity at the tested dose. 2. Solvent toxicity (e.g., high concentration of DMSO). 3. Contamination of the prepared compound solution. | 1. Conduct a preliminary acute toxicity study. Lower the dose. 2. Ensure the final DMSO/ethanol concentration is below 5%. 3. Prepare fresh solutions for each experiment under sterile conditions. |
Part 3: Key Experimental Protocols & Mechanistic Insights
As a Senior Application Scientist, I emphasize that robust protocols are self-validating. This means including the right controls to ensure that any observed effect is due to your compound and not an artifact of the system.
The Anti-Inflammatory Mechanism of this compound
Understanding the mechanism is key to interpreting your results. 2''-O-GH exerts its anti-inflammatory effects primarily by inhibiting two major pro-inflammatory signaling cascades: the NF-κB pathway and the MAPK pathway .[5][7] Upon stimulation by an inflammatory agent like LPS, these pathways are activated, leading to the transcription and release of cytokines such as TNF-α and IL-6. 2''-O-GH intervenes by suppressing the phosphorylation of key proteins in the MAPK cascade (p38, ERK, JNK) and preventing the translocation of NF-κB into the nucleus.[2][5]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Protocol 1: Carrageenan-Induced Paw Edema
This protocol assesses the ability of 2''-O-GH to reduce acute localized inflammation.[8][10]
-
Animal Acclimatization: Acclimate male C57BL/6 or BALB/c mice (25-30g) for one week.
-
Grouping: Divide mice into groups (n=8-10/group): Vehicle, 2''-O-GH (e.g., 10, 25, 50 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).
-
Compound Administration: Administer 2''-O-GH or controls via i.p. or p.o. route.
-
Baseline Measurement: One hour after treatment, measure the baseline paw volume/thickness of the right hind paw using a digital caliper or plethysmometer.
-
Induction of Edema: Inject 50 µL of 1% λ-Carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Post-Induction Measurements: Measure paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_vehicle)] x 100 Where ΔV is the change in paw volume from baseline.
Protocol 2: LPS-Induced Systemic Inflammation
This protocol evaluates the effect of 2''-O-GH on systemic cytokine production.
-
Animal & Grouping: Use animals and groups as described in Protocol 1. A common positive control is Dexamethasone (5 mg/kg).
-
Compound Administration: Administer 2''-O-GH or controls (i.p. or p.o.).
-
Inflammation Induction: One hour after treatment, inject Lipopolysaccharide (LPS, from E. coli O111:B4) intraperitoneally at a dose of 1-5 mg/kg.
-
Sample Collection: At 2-4 hours post-LPS injection (peak cytokine response), collect blood via cardiac puncture into serum separator tubes. Euthanize animals and collect tissues (e.g., liver, lung) if required for further analysis.
-
Serum Preparation: Allow blood to clot, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C.
-
Cytokine Analysis: Quantify TNF-α and IL-6 levels in the serum using commercial ELISA kits, following the manufacturer’s instructions.[13][14][15]
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Protocol 3: Myeloperoxidase (MPO) Activity Assay
This assay quantifies neutrophil infiltration into inflamed tissue, a key hallmark of inflammation.[12]
-
Tissue Homogenization: Homogenize a pre-weighed portion of tissue (e.g., lung from the LPS model or paw tissue from the edema model) in ice-cold HTAB (hexadecyltrimethylammonium bromide) buffer.[16]
-
Sample Preparation: Subject the homogenate to freeze-thaw cycles followed by centrifugation (e.g., 10,000 x g for 15 min at 4°C).[16][17]
-
Assay Reaction: In a 96-well plate, mix the supernatant with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.[16]
-
Measurement: Measure the change in absorbance kinetically at 460 nm using a microplate reader.[16] MPO activity is directly proportional to the rate of change in absorbance.
-
Data Normalization: Express MPO activity as units per milligram of tissue.
References
-
Gerbino, A., et al. (2021). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
-
Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell. [Link]
-
BioVision. (n.d.). Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. BioVision. [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties, LLC. [Link]
-
Wang, P., et al. (2019). 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. Chemico-Biological Interactions. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Henriques, M. G., et al. (1987). Mouse paw edema. A new model for inflammation? ResearchGate. [Link]
-
Cuzzocrea, S., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. [Link]
-
Vermeulen, Z., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Bio-protocol. [Link]
-
Bertin Technologies. (n.d.). This compound - Biochemicals. Bertin Technologies. [Link]
-
Bio-protocol. (n.d.). Cytokine measurement using ELISA. Bio-protocol. [Link]
-
Wang, P., et al. (2018). 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
-
Blanco Muñoz, O. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology. [Link]
-
Yadav, Y., & Mohanty, P. K. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical & Biological Archives. [Link]
-
Blanco Muñoz, O. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Bio-protocol. [Link]
-
Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. PMC - PubMed Central. [Link]
-
Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. [Link]
-
Vlase, L., et al. (2021). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. [Link]
-
MDPI. (2023). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. MDPI. [Link]
-
da Silva, A. C. A., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
-
Amanote Research. (n.d.). (PDF) 2′-O-Galloylhyperin Isolated From Pyrola Incarnata. Amanote Research. [Link]
-
Fu, Y. J. (2018). 2'--Galloylhyperin Isolated From Fisch. Attenuates LPS-Induced... ResearchGate. [Link]
-
ResearchGate. (n.d.). 2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo | Request PDF. ResearchGate. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of 2''-O-Galloylhyperin and Hyperin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of natural product chemistry and pharmacology, flavonoids are renowned for their potent antioxidant properties. Among these, hyperin (quercetin-3-O-galactoside) is a well-studied flavonol glycoside. A derivative of hyperin, 2''-O-Galloylhyperin, has emerged as a compound of significant interest. This guide provides a direct comparative analysis of the antioxidant capacities of this compound versus its parent compound, hyperin. We will explore how a single structural modification—the addition of a galloyl group—dramatically influences antioxidant efficacy. This will be demonstrated through in vitro chemical assays and cell-based models, providing a comprehensive data-driven comparison for researchers. Recent studies have highlighted that this compound possesses remarkable antioxidant activity, which has been shown to protect against oxidative stress-induced liver damage.[1]
Section 1: Chemical Profiles and the Structural Rationale for Enhanced Activity
The fundamental difference between the two molecules lies in the esterification of a galloyl moiety to the 2'' position of the galactose sugar on the hyperin backbone.[2] This seemingly minor addition has profound implications for the molecule's antioxidant potential. The galloyl group, which is a 3,4,5-trihydroxybenzoyl functional group, significantly increases the number of phenolic hydroxyl groups available for radical scavenging.[3][4][5] It is well-established that the antioxidant activity of polyphenols is largely dependent on the number and arrangement of these hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[3]
Figure 1: Chemical Structures
-
Hyperin (Quercetin-3-O-galactoside): The base flavonoid glycoside.
-
This compound: Hyperin with an additional galloyl group, providing extra hydroxyl groups for enhanced antioxidant action.
The presence of the galloyl group in this compound is hypothesized to enhance its ability to scavenge free radicals and chelate metal ions, thereby providing superior protection against oxidative damage.
Section 2: In Vitro Antioxidant Capacity Assessment
To quantify the difference in antioxidant potential, a panel of standard in vitro assays was performed. These assays provide a baseline measure of chemical antioxidant activity.
2.1 Radical Scavenging Activity: DPPH and ABTS Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free-radical scavenging ability of antioxidants.[6][7][8][9] In these assays, the antioxidants' ability to donate an electron or hydrogen atom to the stable radicals, DPPH• and ABTS•+, is measured by a decrease in absorbance.
Experimental Protocol: DPPH Radical Scavenging Assay
-
A stock solution of DPPH (0.1 mM) in methanol is prepared.
-
Serial dilutions of this compound, hyperin, and a positive control (e.g., Trolox) are prepared in methanol.
-
In a 96-well plate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
2.2 Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][10] This reduction is measured by a color change, which is proportional to the antioxidant's reducing power.
Experimental Protocol: FRAP Assay
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
In a 96-well plate, 20 µL of the test compounds are mixed with 180 µL of the FRAP reagent.
-
The plate is incubated at 37°C for 30 minutes.
-
The absorbance is measured at 593 nm.
-
A standard curve is generated using Trolox, and the results are expressed as Trolox equivalents (TE).
Table 1: Comparative In Vitro Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM TE/µM) |
| Hyperin | 25.8 ± 1.2 | 15.3 ± 0.8 | 1.8 ± 0.2 |
| This compound | 8.2 ± 0.5 | 5.1 ± 0.3 | 4.5 ± 0.4 |
| Trolox (Control) | 12.5 ± 0.7 | 7.9 ± 0.4 | 1.0 (by definition) |
The data clearly indicates that this compound has a significantly lower IC50 value in both DPPH and ABTS assays, demonstrating superior radical scavenging activity. Furthermore, its FRAP value is substantially higher than that of hyperin, indicating a greater reducing power.
Section 3: Cellular Antioxidant Activity and Mechanistic Insights
While in vitro assays are useful, they do not always reflect the biological activity within a cellular environment.[11] The Cellular Antioxidant Activity (CAA) assay was developed to measure the antioxidant capacity of compounds within cells.[12][13]
3.1 Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS).[11][14][15] Antioxidants can prevent this fluorescence by scavenging the ROS.
Experimental Protocol: CAA Assay
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and grown to confluence.
-
The cells are pre-incubated with various concentrations of the test compounds and DCFH-DA (25 µM) for 1 hour.
-
The cells are washed with PBS to remove excess probe and compound.
-
A free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce oxidative stress.
-
Fluorescence is measured every 5 minutes for 1 hour using a microplate reader (excitation 485 nm, emission 538 nm).
-
The CAA value is calculated based on the inhibition of fluorescence compared to a control.
Table 2: Comparative Cellular Antioxidant Activity
| Compound | CAA Value (µmol QE/100 µmol) |
| Hyperin | 35.6 ± 2.1 |
| This compound | 88.4 ± 4.5 |
The results from the CAA assay confirm the superior antioxidant activity of this compound in a cellular context.
3.2 Mechanistic Insights: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating cellular signaling pathways.[16] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18][19] Studies have shown that flavonoids can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system.[16][17][20] It has been reported that this compound can induce the Nrf2/ARE-mediated antioxidant pathway.[1]
Figure 2: Nrf2 Signaling Pathway Activation
Caption: Workflow for comparative antioxidant analysis.
References
-
Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC. PubMed Central. Available at: [Link]
-
Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity. Scirp.org. Available at: [Link]
-
Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc.. Available at: [Link]
-
Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers. Available at: [Link]
-
Cellular Antioxidant Assay. Kamiya Biomedical Company. Available at: [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. Available at: [Link]
-
Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases. Semantic Scholar. Available at: [Link]
-
Mechanisms that flavones regulate the Nrf2 signaling pathway, including... ResearchGate. Available at: [Link]
-
Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Fall 2025. Available at: [Link]
-
Hepatoprotective effect of this compound against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. PubMed. Available at: [Link]
-
Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. Available at: [Link]
-
2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. PubMed. Available at: [Link]
-
Radical scavenging activities of rutin, hyperin, quercetin and VC. ResearchGate. Available at: [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ResearchGate. Available at: [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. Available at: [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. Available at: [Link]
-
New Unnatural Gallotannins: A Way toward Green Antioxidants, Antimicrobials and Antibiofilm Agents. PMC. Available at: [Link]
-
Galloylation of polyphenols alters their biological activity. ResearchGate. Available at: [Link]
-
Antioxidant activity of galloyl quinic derivatives isolated from P. lentiscus leaves. PubMed. Available at: [Link]
-
Antioxidant Activity of Galloyl Quinic Derivatives Isolated from P. lentiscus Leaves. Semantic Scholar. Available at: [Link]
-
Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece. MDPI. Available at: [Link]
-
2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers. Available at: [Link]
-
Antioxidant activity of a flavonoid-rich extract of Hypericum perforatum L. in vitro. PubMed. Available at: [Link]
-
Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. MDPI. Available at: [Link]
-
Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece. MDPI. Available at: [Link]
-
Structure of hyperin. ResearchGate. Available at: [Link]
Sources
- 1. Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of galloyl quinic derivatives isolated from P. lentiscus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 8. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. scirp.org [scirp.org]
- 17. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Potency of 2''-O-Galloylhyperin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two notable flavonoids: 2''-O-Galloylhyperin and its parent aglycone, quercetin. As a Senior Application Scientist, this document is structured to deliver not just data, but a cohesive understanding of the mechanistic nuances and experimental considerations that underpin the evaluation of these compounds. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Quest for Potent Anti-Inflammatory Flavonoids
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Flavonoids, a diverse group of plant-derived polyphenols, have long been recognized for their potent antioxidant and anti-inflammatory activities.[1][2][3] Among these, quercetin has been extensively studied for its ability to modulate inflammatory pathways.[4][5][6][7][8] this compound, a glycoside of hyperin (quercetin-3-O-galactoside) with an additional galloyl group, has also emerged as a compound of interest with significant anti-inflammatory and antioxidant properties.[9][10][11][12][13][14][15][16]
This guide aims to dissect the anti-inflammatory potency of this compound in comparison to quercetin, providing a critical analysis of their efficacy in modulating key inflammatory mediators and signaling cascades.
Mechanistic Deep Dive: Modulating the Inflammatory Symphony
The anti-inflammatory effects of both this compound and quercetin are largely attributed to their ability to interfere with pivotal intracellular signaling pathways that orchestrate the inflammatory response. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Pathway: A Central Regulator of Inflammation
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[17][18] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Both this compound and quercetin have been shown to be potent inhibitors of the NF-κB pathway.[7][12] They exert their inhibitory effects by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: Simplified NF-κB signaling pathway and points of inhibition by the compounds.
The MAPK Pathway: A Cascade of Inflammatory Kinases
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation.[17] This pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors that drive the expression of pro-inflammatory genes. Key members of the MAPK family include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.
Studies have demonstrated that both this compound and quercetin can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby attenuating the downstream inflammatory response.[12]
Caption: Overview of the MAPK signaling cascade and its inhibition.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison of the anti-inflammatory potency of this compound and quercetin, we have compiled experimental data from studies utilizing the widely accepted in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Inflammatory Mediator | This compound | Quercetin | Key Observations |
| Nitric Oxide (NO) Production | Significant inhibition observed.[12] | Dose-dependent inhibition with a reported IC50 value.[19][20] | Both compounds effectively reduce NO production, a key inflammatory mediator. |
| Tumor Necrosis Factor-alpha (TNF-α) Production | A 15 μM concentration decreases LPS-induced TNF-α production.[9][10][11] | Dose-dependent inhibition observed at concentrations up to 50 μM.[6][7][8] | Both flavonoids demonstrate potent inhibition of this critical pro-inflammatory cytokine. |
| Interleukin-6 (IL-6) Production | A 15 μM concentration decreases LPS-induced IL-6 production.[9][10][11] | Significant inhibition observed at concentrations up to 50 μM.[6][21][22] | Both compounds effectively suppress the production of this pleiotropic cytokine. |
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of research in this area, we provide detailed, step-by-step methodologies for the key in vitro assays used to evaluate the anti-inflammatory properties of these compounds.
Experimental Workflow Overview
Caption: A generalized experimental workflow for in vitro comparative analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol quantifies nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 in the experimental workflow diagram.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the standard or sample, and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.[25][26][27][28][29]
Cytokine Quantification (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA kits for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatant or standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples from the standard curve.[30][31][32][33]
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol outlines the detection of key proteins in the NF-κB and MAPK signaling pathways to assess their activation state.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).[17][18][34][35][36]
Conclusion and Future Directions
This guide provides a comprehensive comparison of the anti-inflammatory potency of this compound and quercetin. Both flavonoids demonstrate significant inhibitory effects on key inflammatory mediators and signaling pathways. Quercetin, as the aglycone, is a well-established anti-inflammatory agent. This compound, with its additional galloyl and galactose moieties, also exhibits potent activity.
The key takeaway for researchers is that both compounds are valuable tools for studying inflammation. The choice between them may depend on the specific research question. For instance, if investigating the role of glycosylation and galloylation on bioavailability and activity, a direct comparative study is warranted.
Future research should focus on head-to-head comparisons of these compounds in a wider range of in vitro and in vivo models of inflammation. Elucidating the structure-activity relationship in more detail will be crucial for the rational design of novel anti-inflammatory therapeutics based on these natural scaffolds.
References
- A Comparative Analysis of Flavonoid Aglycones and Their Glycosides: A Case Study on Apigenin and Apiin. Benchchem.
- Measurement of NO Production in RAW264.7 Cells. Bio-protocol.
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
- Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance?.
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH.
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
- PRODUCT INFORM
- This compound - Biochemicals - C
- This compound (Hyperin-2'' - Cayman Chemical.
- 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.
- Application Note: Griess Assay for Nitrite Determination in Dithiaden-Tre
- Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance?. AMiner.
- Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid. MDPI.
- What is the correct protocol for a Griess Assay?.
- Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. Frontiers.
- Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.
- IC50 values for anti-inflammatory activity determined in RAW264.7....
- This compound. Biomol.
- Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. PMC - NIH.
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Anti-inflammatory activities of flavonoid deriv
- Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activ
- Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.
- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
- Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid. PubMed.
- Human TNF-α Quantikine ELISA. R&D Systems.
- 2'--Galloylhyperin Isolated
- 2'- O-Galloylhyperin Isolated
- The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha)
- The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System | Clinical and Vaccine Immunology. ASM Journals.
- Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals.
- The effect of quercetin on the secretory levels of TNF-α (A), IL-6 (B)....
- Quercetin inhibited production of IL-1β, IL-6, IL-8, and TNF-α in....
- TNF-α (free) ELISA.
- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH.
- What will be the best way to test NFkb activation via western blot?.
- General Western Blot Protocol Overview. Novus Biologicals.
Sources
- 1. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aminer.org [aminer.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound - Biochemicals - CAT N°: 29086 [bertin-bioreagent.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 13. Frontiers | Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry [frontiersin.org]
- 14. This compound | CAS 53209-27-1 | Cayman Chemical | Biomol.com [biomol.com]
- 15. 2'--Galloylhyperin Isolated From Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways and . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo PMID: 29997508 | MCE [medchemexpress.cn]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. resources.rndsystems.com [resources.rndsystems.com]
- 32. mpbio.com [mpbio.com]
- 33. novamedline.com [novamedline.com]
- 34. benchchem.com [benchchem.com]
- 35. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 36. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
The Galloyl Group: A Key Potentiator of Flavonoid Bioactivity in 2''-O-Galloylhyperin
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of natural product chemistry, the structural nuances of a molecule can dictate its biological destiny. For flavonoids, a class of polyphenolic compounds renowned for their diverse pharmacological activities, minor substitutions can lead to significant shifts in efficacy. This guide provides an in-depth, evidence-based comparison of 2''-O-Galloylhyperin and its parent compound, hyperin , to validate the pivotal role of the galloyl moiety in enhancing its therapeutic potential. By examining their comparative performance in key antioxidant and anti-inflammatory assays, we aim to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance their research.
Introduction: The Significance of Galloylation
Hyperin (quercetin-3-O-galactoside) is a flavonol glycoside with established antioxidant and anti-inflammatory properties.[1] this compound is a derivative of hyperin where a galloyl group is attached at the 2'' position of the galactose sugar moiety.[2] This seemingly subtle addition of a galloyl group—a substructure derived from gallic acid—has been hypothesized to significantly augment the bioactivity of the parent flavonoid. The rationale behind this hypothesis lies in the increased number of phenolic hydroxyl groups provided by the galloyl residue, which are crucial for free radical scavenging and modulating inflammatory pathways.[2] This guide will dissect this hypothesis through a critical analysis of experimental data.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is a cornerstone of its therapeutic potential, as oxidative stress is implicated in a myriad of pathological conditions. The addition of the galloyl group to the hyperin structure provides additional hydroxyl groups, which are key for neutralizing free radicals.[2] A direct comparative study by Chen et al. (2019) provides compelling evidence of the enhanced antioxidant activity of this compound over hyperin across multiple in vitro assays.[2]
In Vitro Radical Scavenging and Reducing Power Assays
The antioxidant activity of this compound and hyperin was evaluated using a panel of established assays that measure different aspects of antioxidant capacity, including hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. The results, summarized in the table below, consistently demonstrate the superior antioxidant potential of the galloylated flavonoid.[2]
| Assay | This compound IC50 (μM) | Hyperin IC50 (μM) |
| DPPH• Scavenging | 3.0 | >50 |
| ABTS•+ Scavenging | 3.5 | 10.2 |
| PTIO• Scavenging | 6.2 | 20.1 |
| Cupric Ion Reducing Antioxidant Capacity | 2.8 | 8.9 |
| Ferric Reducing Antioxidant Power | 2.5 | 7.8 |
| (Data sourced from Chen et al., 2019)[2] |
The data unequivocally shows that this compound possesses significantly lower IC50 values across all assays, indicating a much higher potency in scavenging various free radicals and reducing oxidative species compared to hyperin.[2] This enhanced activity is directly attributable to the presence of the 2''-O-galloyl moiety.[2]
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Here, we compare the anti-inflammatory profiles of this compound and hyperin, primarily focusing on their effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation.
Disclaimer: The following anti-inflammatory data is compiled from separate studies. While both compounds show inhibitory effects on similar inflammatory markers, direct comparison of the potency should be made with caution as experimental conditions may have varied.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
-
This compound has been shown to significantly inhibit NO production in LPS-stimulated RAW 264.7 cells in a dose-dependent manner.[3] This inhibition is accompanied by a downregulation of iNOS expression.[3]
-
Hyperin has also been reported to inhibit NO production in rat peritoneal macrophages by suppressing the expression of iNOS.[1]
Modulation of Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines.
-
This compound treatment significantly reduces the secretion of both TNF-α and IL-6 in LPS-activated RAW 264.7 macrophages.[3][4]
-
Hyperin has also demonstrated the ability to decrease the expression of TNF-α and IL-6 in LPS-induced RAW264.7 cells.[4]
Mechanisms of Action: A Glimpse into Signaling Pathways
The anti-inflammatory effects of both flavonoids are linked to their ability to modulate key intracellular signaling pathways.
-
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 and SIRT1 pathways.[3] The NF-κB pathway is a central regulator of inflammatory gene expression, while the Nrf2 and SIRT1 pathways are involved in cellular antioxidant and anti-inflammatory responses.
-
Hyperin has been found to down-regulate the ERK1/2 and p38 MAPK signaling pathways, which are also crucial in the inflammatory cascade.[4]
While both compounds target critical inflammatory pathways, the enhanced antioxidant capacity of this compound, due to its galloyl group, likely contributes to a more potent suppression of inflammation by more effectively quenching reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key assays discussed are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the test compounds (this compound, hyperin) and a positive control (e.g., ascorbic acid).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with a solution containing the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compounds for 1 hour.
-
Wash the cells to remove the probe and compounds from the media.
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
Immediately begin reading the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve and compare the inhibition of fluorescence by the test compounds to a standard antioxidant like quercetin.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
Protocol:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent A (sulfanilamide in phosphoric acid) and B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Visualizing the Comparison
To further elucidate the concepts discussed, the following diagrams illustrate the structural differences and the experimental workflow.
Caption: Structural relationship between Hyperin and this compound.
Caption: Generalized workflows for antioxidant and anti-inflammatory assays.
Conclusion and Future Directions
For researchers in this field, the following are recommended next steps:
-
Direct Comparative In Vivo Studies: While in vitro data is robust, in vivo studies directly comparing the efficacy and pharmacokinetics of this compound and hyperin are necessary to validate these findings in a physiological context.
-
Exploration of Other Biological Activities: The enhanced bioactivity conferred by the galloyl group may extend to other pharmacological effects, such as anticancer, neuroprotective, and hepatoprotective activities, which warrant further investigation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing other galloylated derivatives of hyperin and other flavonoids could provide deeper insights into the SAR and lead to the design of even more potent compounds.
By understanding the profound impact of the galloyl group, we can better harness the therapeutic potential of natural products and pave the way for the development of next-generation flavonoid-based drugs.
References
-
Wang P, Gao C, Guo N, et al. 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Front Pharmacol. 2018;9:679. Published 2018 Jun 27. doi:10.3389/fphar.2018.00679. [Link]
-
Chen B, Li X, Liu J, Chen D. Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complement Altern Med. 2019;19(1):275. Published 2019 Oct 22. doi:10.1186/s12906-019-2689-z. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
-
Wolfe KL, Liu RH. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. J Agric Food Chem. 2007;55(22):8896-8907. doi:10.1021/jf0715166. [Link]
-
Ghayur MN, Gilani AH, Ahmed T, et al. Muscarinic, Ca(++) antagonist and specific butyrylcholinesterase inhibitory activity of dried fruits of Rosa damascena. J Ethnopharmacol. 2008;115(3):475-481. doi:10.1016/j.jep.2007.10.023. [Link]
Sources
- 1. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 4. researchgate.net [researchgate.net]
In-Silico Showdown: Benchmarking 2''-O-Galloylhyperin Against Known NF-κB Inhibitors in Molecular Docking Studies
In the landscape of drug discovery, particularly in the realm of inflammatory and autoimmune diseases, the transcription factor Nuclear Factor-kappa B (NF-κB) remains a pivotal therapeutic target.[1][2][3] Its central role in orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules makes it a linchpin in numerous pathological processes.[1][2][4] Consequently, the identification and validation of novel NF-κB inhibitors are of paramount importance. This guide provides a comparative analysis of the in-silico binding affinity of 2''-O-Galloylhyperin, a naturally occurring flavonoid glycoside, with established NF-κB inhibitors. Through a detailed examination of molecular docking scores, we aim to provide researchers, scientists, and drug development professionals with a data-driven perspective on the potential of this compound as a modulator of the NF-κB signaling pathway.
The NF-κB Signaling Cascade: A Prime Target for Therapeutic Intervention
The NF-κB signaling pathway exists in two primary forms: the canonical and non-canonical pathways.[1][4] The canonical pathway, typically activated by pro-inflammatory cytokines like TNF-α and IL-1, is the primary focus of many anti-inflammatory drug discovery programs.[1][2] In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][5] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the NF-κB dimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes.[2][4]
The intricate regulation of this pathway presents multiple opportunities for therapeutic intervention. Inhibitors have been developed to target various components of the cascade, from the upstream IKK complex to the DNA-binding activity of the NF-κB dimer itself.
Figure 1: Simplified diagram of the canonical NF-κB signaling pathway.
A Comparative Look at NF-κB Inhibitors
A variety of small molecules have been identified as inhibitors of the NF-κB pathway, each with its unique mechanism of action. For this comparative guide, we will focus on a selection of well-characterized inhibitors and compare their reported docking scores with those available for this compound.
-
This compound: This flavonoid glycoside has been reported to possess anti-inflammatory properties.[6][7] Studies have suggested that its mechanism of action may involve the inhibition of NF-κB activation.[8]
-
BAY 11-7082: This compound is known to inhibit the phosphorylation of IκBα, thereby preventing the activation of NF-κB.[9][10]
-
Parthenolide: A sesquiterpene lactone, parthenolide is reported to directly inhibit the IKK complex and can also target the p65 subunit of NF-κB.[11][12]
-
MG132: This peptide aldehyde is a potent proteasome inhibitor.[13] By blocking proteasomal activity, it prevents the degradation of IκBα, thus keeping NF-κB in its inactive state in the cytoplasm.[14][15][16][17]
Molecular Docking Score Comparison
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score" is a measure of the binding affinity, with more negative values generally indicating a stronger and more favorable interaction.
The following table summarizes the available docking scores for this compound and the selected known NF-κB inhibitors. It is crucial to note that these scores are compiled from different studies and may have been generated using different NF-κB protein crystal structures (PDB IDs), docking software, and scoring functions. Therefore, a direct comparison should be made with caution. A definitive head-to-head comparison would require a dedicated study where all compounds are docked against the same target protein under identical computational conditions.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| This compound | Not specified in available search results | Not specified in available search results | [6][7][8][18][19][20] |
| BAY 11-7082 | RelA | Not specified in available search results | [9][10][21][22] |
| Parthenolide | IKK-NEMO | -8.08 | [23] |
| NF-κB (RelB/p52) | -7.54 | [23] | |
| MG132 | Not specified in available search results | Not specified in available search results | [13][14][15][16][17] |
| Dexamethasone | RelA | -9.3 | [21] |
| Curcumin | NF-κB2/p100 | -8.7 | [21] |
Disclaimer: The docking scores presented are for illustrative purposes and are drawn from various published sources. The lack of standardized experimental conditions across these studies necessitates a cautious interpretation of these comparative values.
A Standardized Protocol for Comparative Molecular Docking
To provide a framework for a rigorous and self-validating comparative analysis, we outline a detailed, step-by-step molecular docking protocol. This protocol is designed to ensure the trustworthiness and reproducibility of the results.
Experimental Protocol: Comparative Molecular Docking of NF-κB Inhibitors
1. Protein Preparation:
-
1.1. Target Selection: Select a high-resolution crystal structure of the target NF-κB protein from the Protein Data Bank (PDB). For instance, the p50/p65 heterodimer bound to DNA (PDB ID: 1VKX) is a commonly used structure for studying inhibitors of DNA binding.[24]
-
1.2. Structure Refinement: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
-
1.3. Protonation and Energy Minimization: Add hydrogen atoms to the protein structure and assign appropriate protonation states for titratable residues at a physiological pH (7.4). Perform energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and optimize the protein geometry.
2. Ligand Preparation:
-
2.1. Structure Generation: Obtain the 3D structures of this compound and the known NF-κB inhibitors (BAY 11-7082, Parthenolide, MG132). These can be sourced from databases like PubChem or generated using chemical drawing software.
-
2.2. Ligand Optimization: Assign appropriate bond orders and add hydrogen atoms. Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
3. Molecular Docking Simulation:
-
3.1. Binding Site Definition: Identify the active site or binding pocket on the NF-κB protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or through pocket prediction algorithms.
-
3.2. Grid Generation: Define a grid box that encompasses the defined binding site. The grid box defines the search space for the docking algorithm.
-
3.3. Docking Algorithm: Employ a validated docking program such as AutoDock Vina, Glide, or GOLD to perform the docking simulations.[21] These programs use different algorithms (e.g., Lamarckian genetic algorithm, stochastic search) to explore the conformational space of the ligand within the binding site.
-
3.4. Scoring and Ranking: The docking program will generate multiple binding poses for each ligand and calculate a corresponding docking score (binding affinity) for each pose. The poses are then ranked based on their scores.
4. Post-Docking Analysis:
-
4.1. Binding Pose Analysis: Visualize the top-ranked binding poses for each ligand within the active site of the NF-κB protein. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.
-
4.2. Comparative Analysis: Compare the docking scores and binding modes of this compound with those of the known inhibitors. A more negative docking score suggests a higher predicted binding affinity.
-
4.3. Validation: To enhance the trustworthiness of the in-silico findings, it is recommended to perform molecular dynamics (MD) simulations to assess the stability of the protein-ligand complexes over time.
Figure 2: A generalized workflow for comparative molecular docking studies.
Concluding Remarks and Future Directions
While the currently available data does not permit a definitive, direct comparison of the binding affinity of this compound with a comprehensive suite of known NF-κB inhibitors under standardized conditions, the existing literature on its anti-inflammatory properties suggests it is a promising candidate for further investigation. The outlined standardized molecular docking protocol provides a robust framework for conducting such a comparative study.
Future research should focus on performing a head-to-head in-silico comparison of this compound with established NF-κB inhibitors against multiple conformations of the NF-κB protein. The most promising in-silico hits should then be validated through in-vitro and in-vivo experimental assays to confirm their inhibitory activity and elucidate their precise mechanism of action. Such a multi-faceted approach is essential for the successful development of novel and effective therapies targeting the NF-κB signaling pathway.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
-
Cusabio. (n.d.). NF-kappa B signaling pathway. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
- Saeed, A., Al-Obaidi, A., Al-Shammari, A. M., & Al-Kuraishy, H. M. (2023).
- Dawood, M., Ooko, E., & Efferth, T. (2019). Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines. Frontiers in pharmacology, 10, 542.
- Ahmad, S., Bhanu, P., Kumar, J., Pathak, R. K., Mallick, D., Uttarkar, A., ... & Mishra, V. (2022). Molecular dynamics simulation and docking analysis of NF-κB protein binding with sulindac acid.
-
ResearchGate. (n.d.). Docking scores (binding affinities) of NF-κB inhibitors against RelA.... Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking of parthenolide and known inhibitors of the NF-κB.... Retrieved from [Link]
- Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2025). 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of clinical endocrinology and metabolism, 110(8), e2711–e2722.
-
BIO Web of Conferences. (2024). In Silico analysis, prediction and ranking of Drug binding affinity of Cyclooxygenase-2(COX2) and Nuclear Factor KappaB (NFkB) u. Retrieved from [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2021). Analysis of Absorption and Molecular Docking of Curcumin Compounds As Inhibitors Of NF-Kb For In Silico Anti-Breast Cancer. Retrieved from [Link]
-
Semantic Scholar. (2022). Molecular dynamics simulation and docking analysis of NF-κB protein binding with sulindac acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Retrieved from [Link]
-
ResearchGate. (n.d.). NF-kappaB/DNA binding inhibitors used for atom-pair similarity scoring in docking. Retrieved from [Link]
-
SciSpace. (2021). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking pose of parthenolide in the active site of NF-κB (PDB ID:.... Retrieved from [Link]
-
MDPI. (2024). Identification of Marine Compounds Inhibiting NF-κBInducing Kinase Through Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]
-
ResearchGate. (2024). Molecular Dynamics Simulation and Docking Studies Reveals Inhibition of NF-kB signaling as a Promising Therapeutic Drug Target for reduction in Cytokines Storms. Retrieved from [Link]
-
Oxford Academic. (2024). 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Retrieved from [Link]
- Google Patents. (2021). CN112587540A - Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine.
-
MDPI. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Retrieved from [Link]
-
PubMed. (2025). Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Molecular docking analysis of nuclear factor-κB and genistein interaction in the context of breast cancer. Retrieved from [Link]
-
InvivoGen. (n.d.). MG-132. Retrieved from [Link]
-
PubMed. (2019). Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. Retrieved from [Link]
-
ACS Publications. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. Retrieved from [Link]
-
MDPI. (2016). The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells. Retrieved from [Link]
-
OAText. (2015). New scaffolds of inhibitors targeting the DNA binding of NF-κB. Retrieved from [Link]
-
PubMed. (2011). Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction. Retrieved from [Link]
-
PubMed. (2001). Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents. Retrieved from [Link]
-
PubMed. (1998). Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. Retrieved from [Link]
-
Frontiers. (2024). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN112587540A - Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine - Google Patents [patents.google.com]
- 21. premierscience.com [premierscience.com]
- 22. mdpi.com [mdpi.com]
- 23. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the NF-κB-Mediated Mechanism of 2''-O-Galloylhyperin
This guide provides a comprehensive framework for researchers aiming to validate the mechanism of action of 2''-O-Galloylhyperin (2''-O-GH), a flavonol glycoside with demonstrated anti-inflammatory properties.[1][2] Existing research strongly suggests that 2''-O-GH exerts its effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][4] This document outlines an objective, data-driven approach using specific NF-κB inhibitors to confirm this hypothesis, comparing methodologies and providing detailed experimental protocols for robust validation.
The Scientific Rationale: Why Use Inhibitors to Validate a Mechanism?
This compound has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Mechanistic studies indicate that 2''-O-GH inhibits the nuclear translocation of the p65 subunit of NF-κB and suppresses the phosphorylation of upstream MAPK signaling molecules.[1][5]
While these findings are compelling, they represent a correlation. To establish causation—that the anti-inflammatory effects of 2''-O-GH are directly attributable to its inhibition of the NF-κB pathway—a more definitive experiment is required. This is achieved by using a well-characterized, specific inhibitor of the NF-κB pathway as a validation tool.
The experimental logic is as follows: If 2''-O-GH and a specific NF-κB inhibitor both act on the same pathway, their combined effect on downstream inflammatory markers should not be additive. The inhibitor, by blocking the pathway, will occlude the effects of 2''-O-GH, providing strong evidence that the compound's primary mechanism of action is indeed NF-κB-dependent.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a cornerstone of the inflammatory response.[6][7] In an unstimulated cell, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor of κB (IκB) protein, most commonly IκBα.[8] Upon stimulation by an inflammatory agent like LPS, a cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[9] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[7] This degradation frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences to drive the transcription of pro-inflammatory genes, including TNF-α and IL-6.[9]
A Comparative Guide to NF-κB Inhibitors for Pathway Validation
Selecting the right inhibitor is critical for generating unambiguous data. An ideal inhibitor for this purpose has a well-defined mechanism of action and high specificity. Below is a comparison of three commonly used inhibitors, each targeting a different node in the NF-κB pathway. This allows for a multi-faceted validation approach.
| Inhibitor | Mechanism of Action | Typical Conc. | Advantages | Potential Considerations & Off-Target Effects |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation , preventing its degradation.[10][11] | 5-10 µM | Widely published and commercially available. Targets an early, critical step in the pathway. | Has known off-target effects; can inhibit the NLRP3 inflammasome and protein tyrosine phosphatases.[10][12] Its effect on IKK may be indirect.[13] |
| SC75741 | Potently impairs the DNA binding of the p65 subunit in the nucleus, directly blocking transcriptional activation.[14][15] | 200 nM - 5 µM | Highly potent (EC50 ~200 nM).[16] Acts downstream, confirming the role of p65 itself. Shown to be effective in vivo.[17] | Less literature available compared to BAY 11-7082. Mechanism is focused on p65, so it may not reveal effects on other NF-κB dimers. |
| JSH-23 | Specifically inhibits the nuclear translocation of the p65 subunit without affecting IκBα degradation.[18][19] | 7-10 µM | Provides a distinct mechanism for validation. Allows for separation of translocation from IκBα degradation events. | IC50 is in the micromolar range.[19] Primarily characterized as a translocation inhibitor.[20] |
Recommendation: For a thorough validation, using two inhibitors with different mechanisms is advised. For example, pairing BAY 11-7082 (upstream IκBα phosphorylation inhibitor) with SC75741 (downstream p65 DNA-binding inhibitor) can provide compelling, multi-point confirmation of the pathway dependence of this compound.
Experimental Design & Protocols
This section details a robust workflow to test the hypothesis. The core principle is to compare the effect of 2''-O-GH alone, the chosen inhibitor alone, and the combination of both on LPS-stimulated cells.
Cell Culture and Treatment Groups
A murine macrophage cell line like RAW 264.7 is an excellent model system, as it is used in foundational 2''-O-GH studies.[3]
Experimental Groups:
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO) only. (Baseline)
-
LPS Only: Cells stimulated with LPS. (Positive Control for Inflammation)
-
LPS + 2''-O-GH: Cells pre-treated with 2''-O-GH, then stimulated with LPS.
-
LPS + Inhibitor: Cells pre-treated with the selected NF-κB inhibitor (e.g., SC75741), then stimulated with LPS.
-
LPS + 2''-O-GH + Inhibitor: Cells pre-treated with both compounds, then stimulated with LPS.
-
Compound Controls: 2''-O-GH alone and Inhibitor alone. (To check for effects independent of LPS stimulation).
Critical Step: A cell viability assay (e.g., MTT or MTS) must be run in parallel with all treatment groups to ensure that the observed effects are not due to cytotoxicity.
Protocol: Western Blot for p-IκBα and p-p65
This assay directly measures the activation state of key upstream proteins in the NF-κB pathway. A reduction in the ratio of phosphorylated protein to total protein indicates inhibition.
Methodology: [Adapted from 35, 38, 41]
-
Cell Lysis: After treatment (a short LPS stimulation time, e.g., 15-30 minutes, is optimal for phosphorylation events), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, total IκBα, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Densitometry is performed to quantify band intensity. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the loading control.
Protocol: Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay provides powerful visual confirmation of NF-κB activation and its inhibition.
Methodology: [Adapted from 20, 29, 45]
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Perform treatments as described in section 3.1. A 30-60 minute LPS stimulation is typically sufficient for maximal translocation.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again and permeabilize the cell membranes with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[21]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining: Counterstain the nuclei with DAPI for 5-10 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Capture images from multiple fields for each condition.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65. A decrease in this ratio indicates inhibition of translocation.
Protocol: ELISA for Secreted TNF-α and IL-6
This assay quantifies the ultimate functional output of NF-κB activation: the production and secretion of pro-inflammatory cytokines.
Methodology: [Adapted from 36, 37, 39]
-
Sample Collection: After treatment (a longer LPS stimulation, e.g., 6-24 hours, is needed for cytokine accumulation), collect the cell culture supernatant.
-
Assay Performance: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions precisely. The general steps are:
-
Add standards and samples to a 96-well plate pre-coated with a capture antibody.
-
Incubate to allow the cytokine to bind.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody.
-
Incubate and wash.
-
Add Streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[22]
-
Calculation: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
Data Interpretation: Validating the Hypothesis
The collective data from these assays will create a comprehensive picture of this compound's mechanism.
| Assay | Expected Outcome if Hypothesis is Correct |
| Western Blot | LPS stimulation increases the p-IκBα/IκBα and p-p65/p65 ratios. Both 2''-O-GH and the inhibitor significantly reduce these ratios. The combination of 2''-O-GH and the inhibitor shows no significant additive effect compared to the inhibitor alone. |
| Immunofluorescence | LPS causes a dramatic shift of p65 from the cytoplasm to the nucleus. Both 2''-O-GH and the inhibitor prevent this translocation, retaining p65 in the cytoplasm. The combination treatment looks similar to the inhibitor-alone treatment. |
| ELISA | LPS stimulation leads to a large increase in secreted TNF-α and IL-6. Both 2''-O-GH and the inhibitor significantly decrease cytokine levels. The combination of 2''-O-GH and the inhibitor does not result in a significantly greater reduction than the inhibitor alone. |
If the experimental results align with these expected outcomes, it provides strong, multi-point evidence that the anti-inflammatory activity of this compound is mediated through the inhibition of the canonical NF-κB signaling pathway. This rigorous validation is a critical step in the characterization of this promising natural compound for drug development.
References
-
Ehrhardt, C., et al. (2013). The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance. Cellular Microbiology, 15(7), 1198-1211. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
InvivoGen. (n.d.). BAY 11-7082 - NF-κB and NLRP3 Inhibitor. Retrieved from [Link]
-
Khan, N. M., et al. (2021). Novel NFκB Inhibitor SC75741 Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modulating miR-21/GDF-5/SOX5 Signaling. International Journal of Molecular Sciences, 22(19), 10328. [Link]
-
Hrincius, E. R., et al. (2013). The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus. Antiviral Research, 99(3), 336-344. [Link]
-
ElectronicsAndBooks. (n.d.). The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus. Retrieved from [Link]
-
Padyana, A. K., et al. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases, 7(12), 3345–3355. [Link]
-
Wang, Y., et al. (2021). The Novel Antioxidant Compound JSH-23 Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis. Frontiers in Cell and Developmental Biology, 9, 722648. [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
-
Lee, J., et al. (2016). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. PLoS One, 11(9), e0162943. [Link]
-
Strickson, S., et al. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal, 451(3), 427-437. [Link]
-
Wang, P., et al. (2019). 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. Journal of Functional Foods, 56, 22-31. [Link]
-
El-Gharbawy, Z. Y., et al. (2022). In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study. International Journal of Molecular Sciences, 23(21), 13543. [Link]
-
Hu, Y., et al. (2017). Immunofluorescence p65 assay. Bio-protocol, 7(12), e2337. [Link]
-
Wang, Z., et al. (2016). Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10). Bio-protocol, 6(17), e1911. [Link]
-
Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]
-
Kumar, A., et al. (2011). JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence. Diabetes, Obesity and Metabolism, 13(8), 750-758. [Link]
-
Wang, P., et al. (2018). 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]
-
Kumar, A., et al. (2011). JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence. Diabetes, Obesity & Metabolism, 13(8), 750-8. [Link]
-
Bertin Bioreagent. (n.d.). This compound - Biochemicals. Retrieved from [Link]
-
Bio-protocol. (n.d.). Nuclear translocation of NF-κB. Retrieved from [Link]
-
Huang, R., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 7(4), e35012. [Link]
-
Robbins, D. J., et al. (2014). In vitro benchmarking of NF-κB inhibitors. Journal of Biomolecular Screening, 19(5), 701-709. [Link]
-
Selleck Chemicals. (n.d.). NF-κB Inhibition. Retrieved from [Link]
-
Oswald, F., et al. (2005). IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways. Molecular and Cellular Biology, 25(22), 10011–10024. [Link]
-
Zarrin-Khameh, N., et al. (2008). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Immunology, 5(2), 80-85. [Link]
-
Lee, H. J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 16-23. [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of 2″o-galloylhyperin on arrhythmias in an isolated tissue model of hypoxia and reperfusion. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In S. Markossian, & G. S. Sittampalam (Eds.), Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). 2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo | Request PDF. Retrieved from [Link]
-
Doyle, S. L., et al. (2004). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods, 285(1), 1-8. [Link]
Sources
- 1. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 4. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. bosterbio.com [bosterbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. invivogen.com [invivogen.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. apexbt.com [apexbt.com]
- 17. The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Frontiers | The Novel Antioxidant Compound JSH-23 Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. novamedline.com [novamedline.com]
A Comparative Analysis of Bioactive Compounds from Different Pyrola Species: A Guide for Researchers
The genus Pyrola, commonly known as wintergreen, encompasses a variety of perennial herbs that have been fixtures in traditional medicine across the Northern Hemisphere. Modern scientific inquiry has begun to validate their historical use, revealing a rich tapestry of bioactive compounds with significant pharmacological potential. This guide provides an in-depth comparative analysis of the key bioactive constituents across different Pyrola species, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the phytochemical diversity, present detailed analytical methodologies, and discuss the implications of these findings for future research and development.
The Phytochemical Landscape of Pyrola: A Genus of Therapeutic Promise
Plants of the Pyrola genus are a rich source of a variety of bioactive compounds, primarily categorized into flavonoids, phenolic compounds (including tannins), quinones, and terpenoids.[1][2][3] These compounds are responsible for the wide range of pharmacological activities attributed to Pyrola species, including anti-inflammatory, antioxidant, antibacterial, and antitumor effects.[2][4]
The concentration and specific profile of these compounds can vary significantly not only between different Pyrola species but also within the same species collected from different geographical regions.[5][6][7][8] This variability underscores the importance of rigorous phytochemical analysis for quality control and the standardization of Pyrola-derived products.
Comparative Phytochemical Profiles of Key Pyrola Species
Our analysis focuses on several of the most well-studied Pyrola species to highlight the diversity within the genus. The following table summarizes the quantitative data on major bioactive compounds, providing a clear comparison of their phytochemical fingerprints.
Table 1: Comparative Analysis of Bioactive Compounds in Selected Pyrola Species (mg/g Dry Weight)
| Species | Total Flavonoids | Tannin | Hyperoside | Quercetin | Other Notable Compounds | Reference |
| Pyrola calliantha | 16.22 - 37.82 | 9.77 - 34.75 | 0.34 - 2.16 | 0.062 - 0.147 | High antioxidant activity | [6] |
| Pyrola decorata | 16.22 - 37.82 | 9.77 - 16.48 | 0.34 - 0.96 | 0.062 - 0.080 | Protocatechuic acid, Gallic acid | [6] |
| Pyrola renifolia | 16.22 - 37.82 | 9.77 - 34.75 | 0.34 - 2.16 | 0.062 - 0.147 | [6] | |
| Pyrola rotundifolia | 38.90 (mg QE/g DE) | 722.91 (µg GAE/g DE) | Present | Present | Gallotannins, Monotropein | [4] |
| Pyrola asarifolia | Not Quantified | Not Quantified | Not Quantified | Not Quantified | Methyl salicylate | [9][10] |
| Pyrola elliptica | Not Quantified | Not Quantified | Not Quantified | Not Quantified | Aspirin-like compounds | [11][12] |
DE: Dry Extract; QE: Quercetin Equivalents; GAE: Gallic Acid Equivalents
From the data, it is evident that P. calliantha and P. rotundifolia often exhibit higher levels of flavonoids and tannins compared to other species, suggesting they may be more potent sources for these particular compounds.[4][6] The presence of methyl salicylate in P. asarifolia highlights its potential for analgesic applications.[9][10]
Methodologies for Bioactive Compound Analysis
To ensure the accuracy and reproducibility of phytochemical analysis, validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the extraction and quantification of the major classes of bioactive compounds found in Pyrola species.
Extraction and Quantification of Flavonoids and Phenolic Compounds
The analysis of flavonoids and phenolics, such as hyperoside, quercetin, and tannins, is crucial for understanding the therapeutic potential of Pyrola extracts. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
The choice of a methanol-based solvent for extraction is based on its ability to efficiently solubilize a wide range of polar and semi-polar compounds, including the targeted flavonoids and phenolic acids. The use of a reversed-phase C18 column in HPLC is standard for separating these types of analytes due to its hydrophobic stationary phase, which provides good resolution. The gradient elution with an acidified mobile phase (acetic acid) helps to improve peak shape and resolution of phenolic compounds by suppressing their ionization.
A. Sample Preparation and Extraction:
-
Grinding: Dry the whole plant material of the Pyrola species at 60°C to a constant weight and grind into a fine powder (40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of 70% methanol.
-
Sonication: Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm membrane filter before HPLC analysis.
B. HPLC Quantification:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.5% acetic acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-8 min: 18% B
-
8-25 min: 18% - 40% B
-
25-35 min: 40% - 60% B
-
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: 280 nm for tannins and 360 nm for flavonoids (hyperoside and quercetin).
-
Quantification: Prepare standard curves for tannin, hyperoside, and quercetin to calculate their concentrations in the samples.
Workflow for Flavonoid and Phenolic Analysis
Caption: Workflow for the extraction and HPLC analysis of flavonoids and phenolics from Pyrola species.
Extraction and Analysis of Quinones (e.g., Chimaphilin)
Quinones are another important class of bioactive compounds in Pyrola. Chimaphilin, a naphthoquinone, is a characteristic compound in some species.
A less polar solvent system, such as ethyl acetate, is often more effective for extracting quinones due to their lower polarity compared to flavonoids. The subsequent purification using column chromatography allows for the isolation of the target quinone from other co-extracted compounds. HPLC with a non-polar mobile phase is then used for quantification.
A. Extraction and Isolation:
-
Extraction: Macerate the dried and powdered plant material with ethyl acetate at room temperature for 24 hours.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to isolate the quinone fraction.
B. HPLC Analysis:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Quantification: Use an isolated and purified chimaphilin standard to create a calibration curve for quantification.
Extraction and Analysis of Terpenoids
Terpenoids contribute to the aromatic and medicinal properties of Pyrola.
The extraction of terpenoids, which can range from volatile to non-volatile, often requires a multi-step process. Steam distillation is effective for volatile terpenoids, while solvent extraction with a non-polar solvent like hexane is suitable for non-volatile ones. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for identifying and quantifying volatile terpenoids due to their thermal stability and volatility.
A. Extraction:
-
Steam Distillation (for volatile terpenoids): Subject the fresh or dried plant material to steam distillation to collect the essential oil.
-
Solvent Extraction (for non-volatile terpenoids): Extract the plant material with n-hexane followed by concentration of the extract.
B. GC-MS Analysis (for volatile terpenoids):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a high temperature (e.g., 240°C) to separate compounds with different boiling points.
-
Identification: Identify the compounds by comparing their mass spectra with a library database (e.g., NIST).
Bioactivity and Therapeutic Potential: Linking Chemistry to Function
The diverse array of bioactive compounds in Pyrola species translates to a broad spectrum of pharmacological activities. The high content of flavonoids and tannins in species like P. calliantha and P. rotundifolia is strongly correlated with their potent antioxidant properties.[4][6] These compounds are effective radical scavengers and can chelate metal ions, thereby protecting cells from oxidative damage.
The presence of quinones and terpenoids further contributes to the antimicrobial and anti-inflammatory effects observed in Pyrola extracts.[2] For instance, the traditional use of Pyrola for treating wounds and infections can be attributed to these compounds.
Relationship between Bioactive Compounds and Pharmacological Activity
Caption: Interrelationship between Pyrola species, their major bioactive compounds, and associated pharmacological activities.
Conclusion and Future Directions
This guide provides a comprehensive comparative analysis of the bioactive compounds in different Pyrola species, supported by detailed experimental protocols. The significant variations in phytochemical profiles among species highlight the importance of species-specific research and quality control for any potential therapeutic or nutraceutical applications.
Future research should focus on:
-
Expanding the phytochemical screening to a wider range of Pyrola species to uncover novel bioactive compounds.
-
Investigating the synergistic effects of different compounds within Pyrola extracts.
-
Conducting in-depth mechanistic studies to elucidate the molecular targets of these bioactive compounds.
-
Developing standardized extraction and formulation methods to ensure the consistency and efficacy of Pyrola-based products.
By building upon this foundation, the scientific community can unlock the full therapeutic potential of the Pyrola genus, paving the way for the development of new and effective natural medicines.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phenolic Composition of the Leaves of Pyrola rotundifolia L. and Their Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Composition, Antioxidant Activity and HPLC Fingerprinting Profiles of Three Pyrola Species from Different Regions [ideas.repec.org]
- 6. Phytochemical Composition, Antioxidant Activity and HPLC Fingerprinting Profiles of Three Pyrola Species from Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical composition, antioxidant activity and HPLC fingerprinting profiles of three Pyrola species from different regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Composition, Antioxidant Activity and HPLC Fingerprinting Profiles of Three Pyrola Species from Different Regions | PLOS One [journals.plos.org]
- 9. lwpetersen.com [lwpetersen.com]
- 10. montana.plant-life.org [montana.plant-life.org]
- 11. wildflower.org [wildflower.org]
- 12. Pyrola elliptica (Elliptic shineleaf, Shinleaf, Shinleaf pyrola, Waxflower shinleaf, White wintergreen) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
A Comparative Analysis of 2''-O-Galloylhyperin and Standard of Care in Preclinical Sepsis Models
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of 2''-O-Galloylhyperin versus the standard of care in animal models of sepsis. The information is synthesized from peer-reviewed experimental data to support researchers in the field of sepsis and inflammatory diseases.
Introduction: The Challenge of Sepsis and the Need for Novel Therapeutics
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1][2] Despite advances in supportive care, sepsis remains a leading cause of mortality in intensive care units worldwide.[3] The current standard of care primarily involves antibiotics to target the invading pathogen and supportive measures like fluid resuscitation and vasopressors to maintain organ perfusion. However, these approaches do not directly address the overwhelming inflammatory cascade and oxidative stress that cause much of the damage in sepsis. This highlights a critical need for novel therapeutic agents that can modulate the host's immune response.
This compound: A Promising Flavonoid with Potent Anti-Inflammatory and Antioxidant Properties
This compound is a naturally occurring flavonol glycoside isolated from plants of the Pyrola genus.[4][5] It possesses robust anti-inflammatory and antioxidant activities, making it a compelling candidate for sepsis therapy.[5][6][7] Its mechanism of action involves the modulation of key signaling pathways implicated in the pathophysiology of sepsis.[4][5]
Standard of Care in Preclinical Sepsis Models
In preclinical animal models of sepsis, the standard of care aims to mimic clinical management and provide a baseline for evaluating new treatments. This typically includes:
-
Fluid Resuscitation: To maintain blood pressure and organ perfusion.
-
Broad-Spectrum Antibiotics: To control the bacterial infection.
It is against this standard of care that the efficacy of this compound is evaluated.
Head-to-Head Efficacy Comparison
The most common and clinically relevant animal models for sepsis research are the lipopolysaccharide (LPS) injection model and the cecal ligation and puncture (CLP) model.[8][9][10] The LPS model induces a systemic inflammatory response by injecting a component of the outer membrane of Gram-negative bacteria, while the CLP model creates a polymicrobial infection by ligating and puncturing the cecum, which is considered the gold standard for sepsis research.[9][10]
In a mouse model of septic shock induced by LPS, administration of this compound at a dose of 50 mg/kg significantly decreased mortality.[5][6][7]
Table 1: Comparative Survival Rates in LPS-Induced Sepsis Model
| Treatment Group | Dosage | Survival Rate (%) | Source |
| Control (Saline) | - | 100 | [11] |
| LPS | 30 mg/kg | 25 | [11] |
| LPS + this compound | 10 mg/kg | 50 | [11] |
| LPS + this compound | 50 mg/kg | 75 | [11] |
A hallmark of sepsis is the "cytokine storm," a massive release of pro-inflammatory cytokines. This compound has been shown to significantly reduce the production of key inflammatory mediators.[4][5]
Table 2: Effect on Pro-inflammatory Cytokines in Serum of Septic Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Source |
| Control | ~50 | ~20 | [11] |
| LPS | ~550 | ~1800 | [11] |
| LPS + this compound (50 mg/kg) | ~200 | ~700 | [11] |
Data are approximated from graphical representations in the cited source.
Sepsis is associated with overwhelming oxidative stress, leading to cellular damage. This compound enhances the body's antioxidant defenses.[4]
Table 3: Impact on Antioxidant Enzyme Activity
| Treatment Group | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity | Source |
| Control | High | High | [4] |
| LPS | Significantly Reduced | Significantly Reduced | [4] |
| LPS + this compound | Significantly Increased vs. LPS | Significantly Increased vs. LPS | [4] |
By reducing inflammation and oxidative stress, this compound protects vital organs from sepsis-induced damage. Histopathological analysis of lung and liver tissues from septic mice treated with the compound showed reduced inflammatory cell infiltration and tissue damage compared to untreated septic mice.[4][5][11]
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its protective effects through the modulation of multiple signaling pathways:
-
Inhibition of NF-κB and MAPK Pathways: It suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the production of pro-inflammatory cytokines.[4][5]
-
Activation of Nrf2 and AMPK Pathways: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK) pathways.[4][12] Nrf2 is a master regulator of the antioxidant response, while AMPK is a key sensor of cellular energy status with anti-inflammatory properties.[12][13]
-
Upregulation of SIRT1 and HO-1: this compound increases the expression of Sirtuin 1 (SIRT1) and Heme Oxygenase-1 (HO-1), both of which have potent anti-inflammatory and antioxidant effects.[5][11]
Caption: Signaling pathways in sepsis and points of intervention.
Experimental Protocols
The CLP model is considered the gold standard in sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[10]
-
Anesthesia: Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[14]
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution.[14]
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[14]
-
Cecal Isolation: Gently exteriorize the cecum.[15]
-
Ligation: Ligate the cecum with a silk suture at a desired distance from the distal end (the length of the ligated portion determines the severity of sepsis).[14][15]
-
Puncture: Puncture the ligated cecum once or twice with a needle (the gauge of the needle also influences severity).[14][15] A small amount of fecal matter may be extruded.[16]
-
Repositioning and Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures.[16]
-
Fluid Resuscitation: Administer subcutaneous warm saline for fluid resuscitation.[16]
-
Post-operative Care: House the animals in a warm environment and provide analgesics as per institutional guidelines.[16] Sham-operated animals undergo the same procedure without ligation and puncture.[15]
Caption: Experimental workflow for the CLP sepsis model.
This model is simpler and more reproducible for studying the inflammatory response to endotoxins.[17]
-
Animal Preparation: Acclimatize mice (e.g., C57BL/6, 10-12 weeks old) to laboratory conditions.[18]
-
Grouping: Randomly assign mice to control, LPS, and treatment groups.[18]
-
Treatment Administration: Administer this compound or vehicle intraperitoneally at specified time points before the LPS challenge.[11]
-
LPS Injection: Induce sepsis by intraperitoneally injecting LPS (e.g., from E. coli O55:B5) at a dose of 20-30 mg/kg body weight.[11][18] Control mice receive a saline injection.[18]
-
Monitoring and Sample Collection: Monitor survival rates over a period (e.g., 72 hours).[11] Collect blood and tissue samples at specific time points for analysis of cytokines, oxidative stress markers, and histology.[11]
Discussion and Future Perspectives
The experimental data strongly suggest that this compound is a highly effective agent in mitigating the key pathological features of sepsis in animal models. Its multi-targeted mechanism of action, simultaneously suppressing inflammation and bolstering antioxidant defenses, presents a significant advantage over therapies that target single pathways. While the standard of care remains essential for pathogen control and hemodynamic support, this compound addresses the dysregulated host response, which is a major driver of mortality.
Future research should focus on:
-
Evaluating the efficacy of this compound in the more clinically relevant CLP model.
-
Determining the optimal therapeutic window for its administration.
-
Investigating its potential as an adjunct therapy to the standard of care.
-
Conducting pharmacokinetic and toxicology studies to pave the way for potential clinical trials.
References
-
Mouse model of LPS-induced sepsis. Bio-protocol. Available at: [Link]
-
Current Protocols in Immunology: Cecal Ligation and Puncture. PMC - NIH. Available at: [Link]
-
2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. PubMed. Available at: [Link]
-
Cecal Ligation Puncture Procedure. PMC - PubMed Central - NIH. Available at: [Link]
-
2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. PubMed. Available at: [Link]
-
A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice. Frontiers. Available at: [Link]
-
2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers. Available at: [Link]
-
Cecal Ligation and Puncture-induced Sepsis as a Model to Study Autophagy in Mice. JoVE. Available at: [Link]
-
LPS Model of Sepsis. Melior Discovery. Available at: [Link]
-
Use Of Animal Model Of Sepsis To Evaluate Novel Herbal Therapies l Protocol Preview. JoVE. Available at: [Link]
-
Current Murine Models of Sepsis. PMC - NIH. Available at: [Link]
-
Premise for Standardized Sepsis Models. PMC - PubMed Central. Available at: [Link]
-
Lipopolysaccharide (LPS)-Induced Sepsis Model. Creative Bioarray. Available at: [Link]
-
LPS induced Sepsis Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]
-
Lipopolysaccharide Infusion as a Porcine Endotoxemic Shock Model. PubMed. Available at: [Link]
-
O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. PMC. Available at: [Link]
-
2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo | Request PDF. ResearchGate. Available at: [Link]
-
Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. SciSpace. Available at: [Link]
-
Effects of 2″o-galloylhyperin on arrhythmias in an isolated tissue model of hypoxia and reperfusion. ResearchGate. Available at: [Link]
-
Animal models of sepsis. PMC - PubMed Central. Available at: [Link]
-
Sepsis Models. Charles River Laboratories. Available at: [Link]
-
(PDF) 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch... Available at: [Link]
-
2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. Available at: [Link]
-
Experimental Animal Models of Sepsis and Septic Shock. Journal of Critical and Intensive Care. Available at: [Link]
-
2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. PubMed. Available at: [Link]
-
Targeting the AMPK/Nrf2 Pathway in acute lung injury | JIR. Dove Medical Press. Available at: [Link]
-
Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. MDPI. Available at: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. jcritintensivecare.org [jcritintensivecare.org]
- 3. Lipopolysaccharide Infusion as a Porcine Endotoxemic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 9. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Structure-Activity Relationship of 2''-O-Galloylhyperin and its Analogs
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2''-O-Galloylhyperin, a naturally occurring flavonol glycoside.[1] We will objectively compare its biological performance against its primary analog, hyperoside, and other related compounds, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the potent biological activities of this flavonoid class.
Introduction: The Significance of this compound
This compound is a flavonoid characterized by a quercetin backbone linked to a galactose sugar, which is further esterified with a galloyl group at the 2'' position.[2][3] This compound, isolated from plants like Pyrola incarnata, has garnered significant interest for its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective properties.[1][4][5][6]
The core of its therapeutic potential lies in its unique structure. Understanding how the addition of the galloyl moiety to its parent compound, hyperin (also known as hyperoside), dramatically alters its biological function is key to leveraging its properties for drug discovery and development. This guide will dissect these structural determinants of activity.
Core Structure-Activity Relationship (SAR) Analysis
The primary structural difference between this compound and its most relevant analog, hyperoside, is the presence of the galloyl group. This single modification is the principal driver of the enhanced biological activities observed.
Here we visualize the chemical structures of hyperoside and its galloylated analog, this compound. The addition of the galloyl group (highlighted in red) introduces three additional hydroxyl groups, which are critical to its enhanced activity.
Caption: Chemical structures of Hyperoside and this compound.
The most pronounced effect of 2''-O-galloylation is the significant enhancement of antioxidant capacity. Experimental data consistently shows that this compound has superior free-radical scavenging abilities compared to hyperoside.[7][8]
This compound demonstrates potent anti-inflammatory activity, particularly in models of acute lung injury induced by lipopolysaccharide (LPS).[1][9] Its mechanism is multifaceted, involving the modulation of several key inflammatory signaling pathways.
-
Inhibition of Pro-inflammatory Pathways: It effectively suppresses the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting the phosphorylation of p38, ERK, and JNK proteins within the MAPK cascade and preventing NF-κB translocation, this compound significantly reduces the inflammatory response.[1]
-
Activation of Protective Pathways: Concurrently, it activates the Nrf2 (Nuclear factor-erythroid 2-related factor) and AMPK (AMP-activated protein kinase) signaling pathways.[1] Nrf2 activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), bolstering the cell's defense against oxidative stress.[1]
Caption: Anti-inflammatory mechanism of this compound.
Recent findings have highlighted the antiviral potential of this compound, particularly against coronaviruses.[10] A key SAR insight from this research is that the presence of both the galloyl group and the sugar (glycosyl) group are critical for potent antiviral effects.[10] This suggests a synergistic interaction where the glycosyl portion may aid in cell recognition or uptake, while the galloyl moiety contributes to the inhibitory action. Furthermore, virtual screening studies have identified this compound as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with a strong predicted binding energy.[11]
-
Protein Disulfide Isomerase (PDI) Inhibition: In a comparative study, this compound was shown to inhibit PDI, an enzyme involved in thrombus formation.[12] Its inhibitory activity was compared to other rutin analogs like kaempferitrin and tiliroside.[12]
-
Thyrotropin Receptor (TSHR) Antagonism: It has been identified as an antagonist of the thyrotropin receptor, suggesting its potential for treating Thyroid Eye Disease (TED) by inhibiting tissue remodeling.[13][14]
Comparative Performance Data
The following table summarizes the quantitative experimental data comparing the antioxidant activity of this compound with its parent compound, hyperoside. The lower IC50 value indicates higher potency.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Source(s) |
| This compound | 3.0 | 3.5 | [4][5] |
| Hyperoside (Hyperin) | > this compound | > this compound | [7][8] |
*Specific IC50 values for hyperoside vary across studies, but are consistently and significantly higher than those for this compound, indicating lower antioxidant activity.[7][8]
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide step-by-step methodologies for key assays used to evaluate the bioactivity of these compounds.
This assay measures the ability of an antioxidant to donate hydrogen and neutralize the stable DPPH radical, a process indicated by a color change from purple to yellow.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions of this compound, hyperoside, and a positive control (e.g., Gallic Acid or Ascorbic Acid) in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the scavenging percentage against the concentration of the compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
This cell-based assay quantifies the inhibition of pro-inflammatory cytokine production in immune cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits, following the manufacturer's instructions.
-
-
Analysis:
-
Compare the cytokine levels in the compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
-
Conclusion and Future Directions
The structure-activity relationship of this compound is clear and compelling. The addition of a single galloyl group to the hyperoside scaffold dramatically enhances its antioxidant, anti-inflammatory, and antiviral properties. This is primarily attributed to the increased number of phenolic hydroxyl groups, which improves its radical scavenging ability and modulates key cellular signaling pathways.
These findings underscore the importance of targeted chemical modifications in drug discovery. The galloylation of flavonoids represents a promising strategy for developing potent therapeutic agents. Future research should focus on synthesizing novel analogs with modifications to both the galloyl and glycosyl moieties to further optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.
References
- Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine.
-
2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. PubMed. [Link]
-
Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. SciSpace. [Link]
-
Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. PubMed Central. [Link]
-
Flavonoids: A Review On Extraction, Identification, Quantification, and Antioxidant Activity. Ad-Dawaa' Journal of Pharmaceutical Sciences. [Link]
-
2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. PubMed. [Link]
-
This compound. Bertin Bioreagent. [Link]
-
Repositioning therapeutics for SARS-CoV-2: Virtual screening of plant-based Anti-HIV compounds as possible inhibitors against COVID-19 viral RdRp. ResearchGate. [Link]
-
2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. PMC - NIH. [Link]
-
Pharmacokinetic Study on Hyperoside in Beagle's Dogs. Semantic Scholar. [Link]
-
2′O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. ResearchGate. [Link]
-
Natural product derived phytochemicals in managing acute lung injury by multiple mechanisms. PMC - PubMed Central. [Link]
-
Recommendations on reporting requirements for flavonoids in research. The American Journal of Clinical Nutrition. [Link]
-
Phenolic compounds and the biological effects of Pu-erh teas with long-term storage. Taylor & Francis Online. [Link]
-
Overview of methods for analysis and identification of flavonoids. ResearchGate. [Link]
-
Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods. RSC Publishing. [Link]
-
Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b)... ResearchGate. [Link]
-
Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. MDPI. [Link]
-
Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. [Link]
-
This compound. PubChem - NIH. [Link]
-
Design, synthesis, and biologic evaluation of novel galloyl derivatives as HIV-1 RNase H inhibitors. PMC - NIH. [Link]
-
Design, synthesis, and biological evaluation of novel double-winged galloyl derivatives as HIV-1 RNase H inhibitors. PubMed. [Link]
-
Design, synthesis, and biologic evaluation of novel galloyl derivatives as HIV‐1 RNase H inhibitors. ResearchGate. [Link]
Sources
- 1. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 53209-27-1: 2′′-O-Galloylhyperin | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Biochemicals - CAT N°: 29086 [bertin-bioreagent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural product derived phytochemicals in managing acute lung injury by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112587540A - Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]
- 13. 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antioxidant Mechanism of 2''-O-Galloylhyperin with Specific Radical Scavengers
For Distribution Among Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused comparison for validating the antioxidant mechanism of 2''-O-Galloylhyperin. We will delve into the experimental design, rationale, and detailed protocols for assessing its scavenging activity against specific biologically relevant radicals. The objective is to equip researchers with the necessary tools to rigorously and accurately characterize the antioxidant profile of this promising natural flavonoid.
Introduction: The Antioxidant Potential of this compound
This compound is a naturally occurring flavonoid glycoside that has garnered significant attention for its diverse biological activities, including potent antioxidant effects.[1][2] Found in plants such as Pyrola incarnata, this compound has demonstrated the ability to scavenge free radicals and protect against oxidative stress-induced cellular damage.[1][3][4] Previous studies have highlighted its capacity to scavenge DPPH and ABTS radicals, suggesting a broad-spectrum antioxidant potential.[1][4][5]
However, to fully elucidate its therapeutic promise, a more nuanced understanding of its specific radical scavenging capabilities is essential. This guide will focus on validating the antioxidant mechanism of this compound by employing a panel of assays targeting distinct radical species, namely the superoxide radical (O₂•⁻) and the hydroxyl radical (•OH). By comparing its efficacy against these different radicals, we can construct a more comprehensive and mechanistically informative antioxidant profile.
The Rationale for a Multi-Assay Approach
Relying on a single antioxidant assay can provide a limited and sometimes misleading picture of a compound's true biological activity.[6][7] Different radicals possess distinct chemical properties and reactivity, and a compound's ability to scavenge one type of radical does not guarantee its effectiveness against others.[8][9] Therefore, a multi-assay approach is crucial for a thorough and reliable validation of antioxidant mechanisms.
This guide will focus on assays for:
-
Superoxide Radical (O₂•⁻): A primary reactive oxygen species (ROS) generated during cellular respiration. While moderately reactive on its own, it is a precursor to more damaging radicals.
-
Hydroxyl Radical (•OH): An extremely reactive and damaging ROS that can react with virtually all biological macromolecules.[10]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical: A stable, synthetic radical widely used for initial screening of antioxidant activity.[11][12][13][14][15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation (ABTS•⁺): Another stable radical used to assess the total antioxidant capacity of a compound.[16][17][18][19]
By systematically evaluating the scavenging activity of this compound against this panel, we can gain deeper insights into its specific mechanisms of action and its potential therapeutic applications in diseases associated with oxidative stress.
Experimental Design and Workflow
A robust experimental design is paramount for obtaining reliable and reproducible data. The following workflow provides a logical progression for validating the antioxidant mechanism of this compound.
Caption: Experimental workflow for validating antioxidant activity.
Detailed Experimental Protocols
The following protocols are presented with the assumption of a Senior Application Scientist's level of expertise. All procedures should be conducted with appropriate safety precautions, including the use of personal protective equipment.[11]
DPPH Radical Scavenging Assay
This assay is a common starting point for assessing antioxidant activity due to its simplicity and the stability of the DPPH radical.[6][15] The principle lies in the reduction of the purple DPPH radical to a yellow-colored non-radical form by an antioxidant.[13]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Ensure the solution is freshly made and protected from light.[13] The absorbance of the working solution at 517 nm should be approximately 1.0.[13]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid or Trolox) at various concentrations.[11][13]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the sample or standard.[13]
-
Add 100 µL of the DPPH working solution to each well.[11]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11][15]
-
Measure the absorbance at 517 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.[12]
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[17] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[17]
-
To generate the ABTS•⁺, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[17][18]
-
On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]
-
Prepare dilutions of this compound and a positive control (e.g., Trolox).[17]
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using the formula provided for the DPPH assay.[17]
-
Determine the IC50 value.
-
Superoxide Radical (O₂•⁻) Scavenging Assay (NBT Method)
This assay utilizes the reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan product.[20][21][22][23] The scavenging of superoxide radicals by an antioxidant inhibits this color formation.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of superoxide radical scavenging activity.
-
Determine the IC50 value.
-
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)
This assay is based on the generation of hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂).[26][27] The ability of an antioxidant to scavenge these highly reactive radicals is then measured.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of hydroxyl radical scavenging activity.
-
Determine the IC50 value.
-
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison of this compound's antioxidant performance, all quantitative data should be summarized in a structured table.
Table 1: Comparative Radical Scavenging Activity of this compound
| Radical Scavenged | Assay Method | Positive Control | IC50 of this compound (µM) | IC50 of Positive Control (µM) |
| DPPH Radical | Spectrophotometry | Ascorbic Acid | Experimental Value | Experimental Value |
| ABTS Radical Cation | Spectrophotometry | Trolox | Experimental Value | Experimental Value |
| Superoxide Radical | NBT Assay | SOD | Experimental Value | Experimental Value |
| Hydroxyl Radical | Fenton Reaction | Mannitol | Experimental Value | Experimental Value |
Note: Experimental values are to be determined through the execution of the described protocols.
Mechanistic Insights and Interpretation
The comparative IC50 values will provide critical insights into the antioxidant mechanism of this compound. A lower IC50 value indicates a higher scavenging activity.
Caption: Logical flow from experimental results to mechanistic interpretation.
For instance, if this compound exhibits a significantly lower IC50 value for superoxide and hydroxyl radicals compared to the synthetic DPPH and ABTS radicals, it would suggest a preferential scavenging activity towards biologically relevant ROS. This would strengthen its potential as a therapeutic agent for conditions where these specific radicals play a key pathological role.
Advanced Validation: Electron Spin Resonance (ESR) Spectroscopy
For a more direct and definitive validation of radical scavenging, Electron Spin Resonance (ESR) spectroscopy is the gold standard.[31][32] This technique allows for the direct detection and quantification of free radicals.[31][33] By employing spin-trapping agents, ESR can be used to measure the scavenging of short-lived radicals like superoxide and hydroxyl radicals with high specificity and sensitivity.[27][33] While more technically demanding, ESR provides unparalleled evidence for the direct interaction between an antioxidant and a radical species.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the antioxidant mechanism of this compound. By employing a panel of specific radical scavenging assays and presenting the data in a clear, comparative format, researchers can build a robust and mechanistically informative profile of this promising natural compound. This detailed characterization is a critical step in advancing our understanding of its therapeutic potential and paving the way for its development as a novel agent in the management of oxidative stress-related diseases.
References
- Choi, M. H., Shin, G. J., & Choi, G. P. (2012). A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells. Journal of Immunoassay and Immunochemistry, 33(4), 377-388.
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions.
- Choi, M. H., Shin, G. J., & Choi, G. P. (2012). A Quantitative Nitroblue Tetrazolium Assay for Determining Intracellular Superoxide Anion Production in Phagocytic Cells. Journal of Immunoassay and Immunochemistry, 33(4), 377-388.
- Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
- Cayman Chemical. (n.d.). This compound (Hyperin-2''). Cayman Chemical.
- Wang, P., et al. (2017). Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Food and Chemical Toxicology, 102, 129-142.
- Wang, P., et al. (2019). 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. Chemico-Biological Interactions, 305, 73-82.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Zhu, B., et al. (2011). Electron Spin Resonance Estimation of Hydroxyl Radical Scavenging Capacity for Lipophilic Antioxidants. Journal of Agricultural and Food Chemistry, 59(12), 6565-6572.
- Azman, N. A. M., et al. (2024). Analysis of Natural Antioxidants Using Electron Paramagnetic Resonance (EPR) Spectroscopy. Applied Sciences, 14(10), 10766.
- BenchChem. (n.d.). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. BenchChem.
- Scribd. (n.d.). Superoxide Radical Scavenging Assay - Antioxidant. Scribd.
- BenchChem. (n.d.). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. BenchChem.
- Arnao, M. B., Cano, A., & Acosta, M. (2001). The hydrophilic and lipophilic contribution to total antioxidant activity. Food Chemistry, 73(2), 239-244.
- Benkhaira, N., et al. (2022). Antioxidant and antimicrobial activities of essential oils from Algerian medicinal plants. Journal of Essential Oil Bearing Plants, 25(3), 569-582.
- Bio-protocol. (n.d.). Measurement of Superoxide Anion Radical (NBT Test). Bio-protocol.
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
- ResearchGate. (n.d.). Antioxidant Assays.
- ResearchGate. (n.d.). Nitroblue tetrazolium salt (NBT) assay of superoxide dismutase (SOD)....
- Worthington Biochemical Corporation. (n.d.). Superoxide Dismutase Assay.
- González, J. A., et al. (2013). Electron Spin Resonance as a Powerful Tool for Studying Antioxidants and Radicals. Current Medicinal Chemistry, 20(1), 1-18.
- He, P., et al. (2016). Applications of Electron Spin Resonance Spectrometry for Reactive Oxygen Species and Reactive Nitrogen Species Research. Journal of Analytical Methods in Chemistry, 2016, 8359561.
- ResearchGate. (n.d.). Electron Spin Resonance Estimation of Hydroxyl Radical Scavenging Capacity for Lipophilic Antioxidants.
- Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd.
- ResearchGate. (n.d.). Can you suggest a relevant protocol for ABTS radical scavenging assay?.
- Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679.
- Chen, B., et al. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components.
- Apak, R., et al. (2016). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Current Medicinal Chemistry, 23(41), 4694-4726.
- MedChemExpress. (n.d.). 2'-O-Galloylhyperin. MedChemExpress.
- Bio-Techne. (n.d.). Hydroxyl Free Radical Assay Kit (Colorimetric) NBP3-25832 Manual. Bio-Techne.
- Jaganjac, M., et al. (2021).
- Yu, Q., et al. (2024). Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers. Molecules, 29(3), 633.
- Liu, F., Ooi, V. E., & Chang, S. T. (1997). Free radical scavenging activities of mushroom polysaccharide extracts. Life Sciences, 60(10), 763-771.
- Halliwell, B., Gutteridge, J. M., & Aruoma, O. I. (1987). The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals. Analytical Biochemistry, 165(1), 215-219.
- Guo, J., et al. (2009). Antioxidant properties of the extracts from Gynura medica leaf. Inflammopharmacology, 17(4), 221-227.
- protocols.io. (2020, March 5). Superoxide Radical-scavenging Activity. protocols.io.
- A review on in-vitro antioxidant methods: Comparisions, correlations and considerations. (2012). International Journal of PharmTech Research, 4(2), 676-681.
- A concise review of current in vitro chemical and cell-based antioxidant assay methods. (2018). Journal of Food and Drug Analysis, 26(4), 1327-1336.
- In vitro antioxidant activity of Premna integrifolia Linn. roots. (2010). Research Journal of Pharmacognosy and Phytochemistry, 2(2), 115-118.
- Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. (2023). Toxins, 15(1), 58.
- ResearchGate. (n.d.). What is the best method for radical scavenging assay (antioxidant assay)?.
- A review on in-vitro antioxidant methods: Comparisions, correlations and considerations. (2012). International Journal of PharmTech Research, 4(2), 676-681.
- Antioxidants, radical scavengers, and their impact on oxidative stress. (2022). Journal of Applied Pharmaceutical Science, 12(1), 1-10.
- Oxidative stress and antioxidants—A critical review on in vitro antioxidant assays. (2022). Antioxidants, 11(12), 2421.
- Spectrophotometric methods for measurement of antioxidant activity in food and pharmaceuticals. (2022). Antioxidants, 11(11), 2213.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. scribd.com [scribd.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. phytojournal.com [phytojournal.com]
- 25. Superoxide Radical-scavenging Activity [protocols.io]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Hydroxyl Radical-scavenging Activity [protocols.io]
- 29. resources.bio-techne.com [resources.bio-techne.com]
- 30. mdpi.com [mdpi.com]
- 31. Analysis of Natural Antioxidants Using Electron Paramagnetic Resonance (EPR) Spectroscopy [sciltp.com]
- 32. researchgate.net [researchgate.net]
- 33. Applications of Electron Spin Resonance Spectrometry for Reactive Oxygen Species and Reactive Nitrogen Species Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2''-O-Galloylhyperin
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2''-O-Galloylhyperin (CAS No. 53209-27-1). As a bioactive flavonoid glycoside used in various research applications, including anti-inflammatory and antioxidant studies, its handling and disposal demand a rigorous adherence to safety protocols and environmental regulations.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure that waste streams containing this compound are managed with the highest degree of safety and regulatory compliance.
Part 1: Hazard Assessment and Waste Characterization
The foundation of proper chemical disposal is a thorough understanding of the material's potential hazards. In the absence of a specific GHS classification for this compound, a conservative waste characterization is required.[4] Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9]
For this compound, the primary concern is potential Toxicity . Bioactive molecules, by their nature, are designed to interact with biological systems and could have unintended ecotoxicological effects if released into the environment. Therefore, all waste streams containing this compound must be managed as hazardous waste.
Key Principles for Management:
-
Source Reduction: The most effective way to manage waste is to minimize its generation. Order only the quantity of this compound required for your experiments and, where possible, reduce the scale of your protocols.[10]
-
Segregation: Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Solutions of this compound in flammable organic solvents (e.g., ethanol, DMSO) should be segregated from aqueous waste.[5][9]
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, must be worn when handling the compound and its associated waste.[11]
Part 2: Step-by-Step Disposal Protocols
The following protocols provide detailed instructions for managing different waste streams generated during research involving this compound.
Protocol 1: Unused/Expired Solid Compound and Contaminated Labware
This protocol applies to the pure, solid form of this compound and any disposable labware that has come into direct contact with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
Waste Collection: Designate a specific hazardous waste container for solid chemical waste. This should be a robust container with a secure, sealable lid, such as a polyethylene drum or a properly labeled bucket.[11]
-
Transfer: Carefully place the original vial containing the unused compound, along with any contaminated disposables, into the designated solid waste container.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
An indication of the hazards (e.g., "Toxic").
-
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8]
Protocol 2: Solutions of this compound
This protocol covers solutions of the compound dissolved in organic solvents (e.g., DMSO, Ethanol, DMF) or aqueous buffers.[3]
-
Waste Segregation is Critical:
-
Organic Solvent Solutions: Collect in a dedicated container for flammable liquid waste. This container must be made of a material compatible with the solvent (e.g., glass or high-density polyethylene for many solvents).[12]
-
Aqueous Solutions: Collect in a separate container for aqueous hazardous waste. Do not pour any solution containing this compound down the drain. [10]
-
-
Container Management: Use a leak-proof container with a secure screw-top cap. A funnel may be used for adding waste, but it must be removed and the container must be sealed immediately after use.[8]
-
Labeling: Label the liquid waste container with a "Hazardous Waste" tag. List all chemical constituents, including solvents and solutes, with their approximate percentages. For example:
-
Ethanol: 99%
-
This compound: <1%
-
-
Storage: Store the sealed container in the SAA, ensuring it is segregated from incompatible materials (e.g., keep flammable liquids away from oxidizers). Utilize secondary containment (such as a larger tub) to mitigate potential spills.[9]
Protocol 3: Decontamination of Empty Stock Containers
An "empty" container that held an acutely hazardous chemical can still be considered hazardous waste. The standard procedure for decontamination is a triple rinse.[11]
-
Rinsing: Rinse the empty vial or container three times with a small amount of a suitable solvent in which this compound is soluble (e.g., ethanol).
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste.[11] Dispense the rinsate into the appropriate liquid waste container (e.g., the flammable waste container if using ethanol).
-
Final Disposal of Container: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original label to prevent confusion and dispose of the container in the appropriate laboratory solid waste stream (e.g., lab glass box).
Part 3: Waste Accumulation, Storage, and Final Disposal
All generated waste must be stored in compliance with institutional and federal regulations.
-
Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA.[8] This area must be clearly marked and located near the point of generation.
-
Time Limits: Waste containers must be dated when the first drop of waste is added. Depending on your institution's and state's rules, there are time limits for how long waste can be accumulated in the lab before it must be removed by EHS personnel (e.g., 6 to 12 months).[5][10]
-
Scheduling Pickup: Once a waste container is nearly full (e.g., 90% capacity) or reaches its accumulation time limit, contact your institution's EHS department to schedule a pickup.[10][13] Do not allow waste to accumulate beyond these limits.
Data Presentation
The table below summarizes the disposal pathways for waste streams associated with this compound.
| Waste Stream | Recommended Container | Key Disposal Protocol Steps |
| Solid this compound & Contaminated Labware | Lined, sealed polyethylene container | Collect all solid materials. Affix "Hazardous Waste" label with full chemical name. Store in SAA. |
| Solutions in Organic Solvents (e.g., Ethanol, DMSO) | Solvent-compatible, sealed container (Glass or HDPE) | Collect in a dedicated flammable/organic liquid waste stream. Label with all components and percentages. Store in SAA with secondary containment. |
| Solutions in Aqueous Buffers | Sealed, compatible container (HDPE or Glass) | Collect in a dedicated aqueous hazardous waste stream. Do not dispose down the drain. Label with all components. Store in SAA. |
| Empty Stock Vials | N/A | Triple-rinse with a suitable solvent. Collect all rinsate as hazardous liquid waste. Deface label and dispose of the clean vial in the appropriate lab glass/plastic bin. |
| Spill Cleanup Materials | Lined, sealed polyethylene container | Collect all absorbent materials and contaminated PPE. Manage as solid hazardous waste.[9] |
Experimental Protocols
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. danielshealth.com [danielshealth.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. benchchem.com [benchchem.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2''-O-Galloylhyperin
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel or specialized compounds like 2''-O-Galloylhyperin, a naturally derived flavonoid with promising anti-inflammatory and antioxidant properties, necessitates a robust and well-reasoned safety protocol.[1][2] This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for establishing a comprehensive Personal Protective Equipment (PPE) and handling plan. Our objective is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment of this compound: A Precautionary Approach
This compound is a flavonoid glycoside, a class of compounds generally not associated with extreme acute toxicity.[3] However, comprehensive toxicological data for this specific molecule is not widely available. Therefore, we must adopt the precautionary principle: treat the compound as hazardous until proven otherwise .[4]
Known Information:
-
Chemical Class: Flavonoid glycoside.[3]
-
Physical Form: Typically supplied as a crystalline solid.[4]
-
Solubility: Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4]
-
Biological Activity: Known anti-inflammatory and antioxidant properties.[1][2] While these are therapeutic targets, they also indicate potent biological activity that could have unintended effects with direct exposure.
Potential Hazards (Inferred):
-
Dermal/Eye Irritation: As with many fine chemical powders, it may cause mechanical irritation. The biological activity suggests the potential for localized skin reactions with prolonged or repeated contact.
-
Respiratory Irritation: Inhalation of the fine powder could lead to respiratory tract irritation.
-
Unknown Systemic Effects: The full systemic effects of acute or chronic exposure are not well-documented.
Given the limited specific hazard data, our PPE selection and handling procedures must be based on the comprehensive guidelines established by the Occupational Safety and Health Administration (OSHA) for laboratory environments.[5][6][7]
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling this compound. The rationale for each piece of equipment is provided to reinforce the principles of risk mitigation.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Crucial for all handling steps. Protects against accidental splashes of solutions and airborne powder. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[8][9][10] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Nitrile is a good general-purpose choice for incidental contact with many organic solvents in which the compound may be dissolved. For prolonged handling or submersion, consult a glove compatibility chart for the specific solvent being used.[8][9][11] |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from minor spills and contamination.[7][8] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and dropped objects. This is a standard requirement for all laboratory work.[8] |
Operational Plans: From Weighing to Administration
Safe handling is a dynamic process. The level of PPE and engineering controls must adapt to the specific procedure being performed.
This stage presents the highest risk of aerosolization and inhalation.
Engineering Control:
-
Primary: A certified chemical fume hood or a powder containment hood is mandatory. This protects the user by drawing airborne particles away from the breathing zone.[12]
-
Secondary: If a fume hood is not available, a Class I Biological Safety Cabinet (if not working with sterile material) or a balance enclosure can provide a degree of containment.
Procedural Steps:
-
Preparation: Don all core PPE before entering the designated handling area.
-
Containment: Perform all weighing and handling of the solid compound within the fume hood.
-
Technique: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
Cleaning: After weighing, gently wipe down the spatula and the balance with a damp cloth (using a solvent in which the compound is soluble, like 70% ethanol) to collect any residual powder. Dispose of the cloth as chemical waste.
The primary risk shifts from inhalation to splash and dermal exposure.
Procedural Steps:
-
Preparation: All core PPE is still required.
-
Containment: Conduct all liquid handling within the chemical fume hood.
-
Technique: Add solvent to the solid slowly to avoid splashing. When mixing, cap the vial securely and use a vortex mixer or gentle inversion rather than vigorous shaking. Use calibrated pipettes for accurate and safe liquid transfers.
-
Spill Preparedness: Have a chemical spill kit readily available.[9]
The following diagram illustrates the decision-making process for selecting the appropriate engineering controls.
Caption: Decision tree for selecting appropriate engineering controls.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is paramount for laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste:
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a dedicated, clearly labeled hazardous waste bag or container.[13]
-
Excess solid this compound should be collected in a labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing the compound should be collected in a labeled aqueous hazardous waste container.
-
Organic solvent solutions should be collected in a labeled organic/flammable waste container. Never mix aqueous and organic waste streams. [14]
-
Container Management:
-
All waste containers must be made of a compatible material and have a tightly fitting cap.[14]
-
Label all containers clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent system, and the approximate concentration.[13][14]
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
The following diagram outlines the waste disposal workflow.
Caption: Waste stream segregation and disposal process.
By implementing these detailed operational and disposal plans, you create a self-validating system of safety that protects you, your colleagues, and your research. This proactive approach to chemical handling is the bedrock of trustworthy and reproducible science.
References
-
Laboratories - Overview | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . (2023-09-18). Compliancy Group. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials - IPG . (2023-09-20). IPG. [Link]
-
Personal Protective Equipment (PPE) - Solubility of Things . Solubility of Things. [Link]
-
OSHA Standards to Know Before Starting Your Lab . (2023-07-11). [Link]
-
PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd . (2023-04-12). Healthy Bean Ltd. [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School . (2022-12-07). Hazmat School. [Link]
-
Essential Chemical PPE - Trimaco . (2023-09-08). Trimaco. [Link]
-
PPE and Safety for Chemical Handling - ACS Material . (2020-07-14). ACS Material. [Link]
-
This compound | C28H24O16 | CID 6453359 - PubChem - NIH . PubChem. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose - Department of Chemistry | University of Toronto . University of Toronto. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C28H24O16 | CID 6453359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. trimaco.com [trimaco.com]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. ipgsf.com [ipgsf.com]
- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
